2,7-Dichloroquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGPCPEZKPTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565460 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158583-91-6 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,7-Dichloroquinoline-3-carbonitrile chemical structure and properties
An In-Depth Technical Guide to 2,7-Dichloroquinoline-3-carbonitrile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical structure, properties, synthesis, and applications of this compound. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, offering multiple reactive sites for the construction of complex molecular architectures.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with two chlorine atoms at positions 2 and 7, and a nitrile group at position 3. The strategic placement of these functional groups, particularly the electron-withdrawing nitrile and the reactive chloro groups, makes it a highly valuable intermediate in synthetic chemistry.
Key Identifiers:
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for designing reaction conditions, purification strategies, and formulation studies. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Weight | 223.06 g/mol | [2][3] |
| Appearance | Light brown powder | [1] |
| Purity | ≥95% | [1] |
| Boiling Point | 393.1°C at 760 mmHg | [2] |
| Flash Point | 191.5°C | [2] |
| Density | 1.49 g/cm³ | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved from a precursor, 2,7-dichloroquinoline-3-carbaldehyde. The transformation of the aldehyde group to a nitrile is a key step. This process leverages established chemical reactions, ensuring a reliable supply of the target compound for research and development.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,7-dichloroquinoline-3-carbaldehyde
This protocol details the conversion of the aldehyde precursor to the final nitrile product. The transformation is a critical step in accessing this valuable building block.[4]
Materials:
-
2,7-dichloroquinoline-3-carbaldehyde
-
Phosphorus oxychloride (POCl₃)
-
Sodium azide (NaN₃)
-
Solvent (e.g., DMF)
-
Silica gel for column chromatography
-
Eluent system (e.g., n-hexane:ethyl acetate, 2:1)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,7-dichloroquinoline-3-carbaldehyde in a suitable anhydrous solvent like DMF.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the solution. This activates the aldehyde group. Subsequently, add sodium azide (NaN₃) portion-wise. The azide is the nitrogen source for the nitrile group.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is carefully quenched with ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography over silica gel. An eluent system of n-hexane:ethyl acetate (2:1) is effective for isolating the pure this compound.[4]
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (NMR, IR, MS).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum provides information about the aromatic protons on the quinoline core. The signals are expected in the aromatic region (δ 7.5-9.0 ppm). A study reported the following key shifts in a mixture of deuterated methanol and chloroform: δH 7.64 (1H, d, J = 8.00 Hz, H-6), 7.86 (1H, d, J = 8.00 Hz, H-5), 8.02 (1H, s, H-8), and 8.57 (1H, s, H-4).[4]
-
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key reported shifts include: δC 108.0 (C-3), 114.8 (CN), 123.6 (C-10), 127.9 (C-8), 129.3 (C-5), 130.0 (C-6), 140.4 (C-7), 144.7 (C-4), 148.4 (C-9), and 149.6 (C-2).[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by two main features: the susceptibility of the chloro groups to nucleophilic aromatic substitution (SₙAr) and the reactions of the nitrile group.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at positions C2 and C7 are activated towards substitution by nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates, providing a straightforward path to a diverse library of quinoline derivatives. The differential reactivity of the C2 and C7 positions can potentially be exploited for regioselective functionalization.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to form a primary amide (carboxamide) and subsequently a carboxylic acid. This transformation is useful for introducing new functionalities and modifying the electronic properties of the quinoline scaffold.[4]
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- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
physicochemical properties of 2,7-dichloroquinoline-3-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2,7-Dichloroquinoline-3-carbonitrile
Executive Summary
This document provides a comprehensive technical overview of the (CAS No. 158583-91-6). As a substituted quinoline, this compound belongs to a class of heterocyclic scaffolds of profound importance in medicinal chemistry and drug discovery.[1] Quinoline derivatives form the core of numerous therapeutic agents, most notably antimalarials like chloroquine.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's structural, physical, and spectral characteristics. We will delve into established and predicted properties, provide standardized experimental protocols for their validation, and discuss the compound's potential within the broader context of synthetic chemistry and pharmaceutical development.
Introduction
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets. Historically, quinoline-based alkaloids like quinine were pivotal in combating malaria. Modern synthetic chemistry has expanded on this natural blueprint, leading to the development of essential medicines such as chloroquine and amodiaquine, both of which are built upon a 4,7-dichloroquinoline framework.[2][3] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a continued focus of research for antibacterial, anticancer, antiviral, and antiparasitic agents.[1][4][5]
Profile of this compound
This compound is a polyfunctionalized heterocyclic compound. The presence of two chlorine atoms at the C2 and C7 positions, along with an electron-withdrawing nitrile group at C3, creates a unique electronic landscape and provides multiple sites for further chemical modification. Understanding the fundamental physicochemical properties of this specific scaffold is the first critical step in evaluating its potential as a building block for novel therapeutic agents. This guide serves as a foundational resource, consolidating known data and providing robust, validated protocols for its experimental characterization.
Molecular Structure and Identification
Chemical Structure
The structural arrangement of this compound is foundational to all its chemical and physical behaviors. The precise placement of the chloro and nitrile substituents dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of this compound.
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 158583-91-6 | [6][7][8] |
| Molecular Formula | C₁₀H₄Cl₂N₂ | [6] |
| Molecular Weight | 223.06 g/mol | [6] |
| Exact Mass | 221.97500 Da | [6] |
| IUPAC Name | This compound | |
| InChI Key | OMAGPCPEZKPTDF-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl |
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties of a compound is essential for predicting its behavior in both chemical reactions and biological systems.
Physical Properties Summary
The following table summarizes key physical properties reported for this compound.
| Property | Value | Source |
| Physical State | Solid (predicted) | |
| Boiling Point | 393.1 °C (at 760 mmHg) | [6] |
| Density | 1.49 g/cm³ | [6] |
| Flash Point | 191.5 °C | [6] |
Melting Point Analysis
The melting point is a fundamental property that provides a primary indication of a sample's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range. While the specific melting point for this compound is not widely published, a structurally related analog, 2-chloroquinoline-3-carbonitrile, melts in the range of 164-168 °C, suggesting the title compound is also a solid at room temperature with a relatively high melting point.
This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method for melting point analysis in organic chemistry labs.[9][10] The causality behind this method lies in controlled, slow heating, which ensures thermal equilibrium between the sample and the thermometer, allowing for an accurate observation of the phase transition.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely grind a small amount of this compound using a mortar and pestle. Tap the open end of a capillary tube into the powder and then gently tap the sealed bottom on a hard surface to pack the sample to a height of 2-3 mm.[10]
-
Initial Estimation: Place the packed capillary into the heating block of a Mel-Temp apparatus. Heat the sample rapidly while observing through the eyepiece to determine an approximate melting range. This prevents spending excessive time on precise measurements far from the actual melting point.
-
Accurate Determination: Allow the apparatus to cool at least 20°C below the estimated melting point. Prepare a new sample and place it in the apparatus.
-
Controlled Heating: Heat the block rapidly until the temperature is about 15-20°C below the approximate melting point. Then, adjust the heating control to achieve a slow, steady temperature increase of approximately 1-2°C per minute. This slow rate is critical for accuracy.
-
Observation and Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) when the last crystal of the solid melts.[11]
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. The procedure should be repeated at least twice to ensure consistency.
Solubility Profile
Solubility is a critical parameter in drug development, directly influencing a compound's absorption and bioavailability.[12] Based on its structure, this compound is expected to be poorly soluble in water due to its largely hydrophobic aromatic core. However, it is predicted to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[13] For preclinical studies, determining the aqueous solubility across a physiologically relevant pH range is paramount.
This protocol outlines a standard procedure for determining the pH-solubility profile of a drug candidate, a self-validating system that ensures equilibrium is reached and results are accurate.[12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 20 mg/mL).[14]
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Add a small aliquot of the DMSO stock solution to each buffer solution in separate, sealed vials. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and solid states is achieved.[12] This step is crucial for measuring true thermodynamic solubility.[15]
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[15]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[16] It provides information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[17] While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and splitting patterns can be reliably predicted based on established principles and data from related quinoline structures.[18]
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline ring system.
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Rationale |
| H-4 | ~8.2 - 8.4 | Singlet (s) | Deshielded by the adjacent nitrile group and the ring nitrogen. No adjacent protons for coupling. |
| H-5 | ~7.8 - 8.0 | Doublet (d) | Part of the benzo-ring system, ortho to the ring fusion. Coupled to H-6. |
| H-6 | ~7.5 - 7.7 | Doublet of doublets (dd) | Coupled to both H-5 and H-8. |
| H-8 | ~7.9 - 8.1 | Doublet (d) | Deshielded by proximity to the ring nitrogen. Coupled to H-6. |
The ¹³C NMR spectrum will provide information on the carbon framework. Ten distinct signals are expected.
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 155 | Attached to electronegative N and Cl. |
| C-3 | ~110 - 115 | Attached to the nitrile group. |
| C-4 | ~135 - 140 | Aromatic CH, deshielded by nitrile group. |
| C-4a | ~125 - 130 | Quaternary carbon at the ring junction. |
| C-5 | ~128 - 132 | Aromatic CH. |
| C-6 | ~126 - 130 | Aromatic CH. |
| C-7 | ~138 - 142 | Attached to electronegative Cl. |
| C-8 | ~124 - 128 | Aromatic CH. |
| C-8a | ~145 - 150 | Quaternary carbon adjacent to N. |
| C≡N | ~115 - 120 | Nitrile carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| C≡N stretch (nitrile) | 2240 - 2220 | Sharp, Medium |
| C=N / C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-Cl stretch | 850 - 750 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For this compound, the key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks:
-
M⁺: (containing two ³⁵Cl atoms)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)
-
[M+4]⁺: (containing two ³⁷Cl atoms)
The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.
Synthesis and Reactivity Context
General Synthetic Strategies
Reactivity and Potential for Derivatization
The chemical structure of this compound offers significant potential for creating libraries of new chemical entities. The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols) at this position. The chlorine at C7 is less reactive but can still be displaced under more forcing conditions, allowing for sequential or differential functionalization. This chemical handle is a key feature that makes related compounds like 4,7-dichloroquinoline a versatile starting material for drug synthesis.[3][21]
Conclusion
This compound is a well-defined chemical entity with a set of predictable and experimentally verifiable physicochemical properties. Its calculated molecular weight, density, and boiling point provide a baseline for its physical handling and characterization.[6] The true value of this molecule, however, lies in its identity as a functionalized quinoline scaffold. The established importance of the dichloroquinoline core in medicine, combined with the versatile reactivity afforded by its substituents, positions this compound as a valuable intermediate for synthetic chemists and drug discovery professionals. The protocols and predicted data within this guide provide a robust framework for its empirical investigation and its application in the development of novel, high-value chemical compounds.
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An In-Depth Technical Guide to the Synthesis of 2,7-dichloroquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,7-dichloroquinoline-3-carbonitrile, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The quinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this target molecule offers a versatile platform for the development of novel therapeutic agents. This document details the primary and most efficient synthesis route, proceeding through a Vilsmeier-Haack cyclization, and explores alternative strategies. The guide is structured to provide not only procedural steps but also the underlying mechanistic principles and practical insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Quinoline Scaffold
Quinolines, bicyclic aromatic heterocycles, are fundamental building blocks in the synthesis of a vast array of biologically active compounds. First isolated from coal tar in 1834, the quinoline nucleus is present in numerous natural products, most notably the anti-malarial alkaloid quinine. The synthetic versatility of the quinoline ring system allows for the introduction of various functional groups at multiple positions, leading to a rich and diverse pharmacology. Derivatives of quinoline have been successfully developed as anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory agents. The this compound scaffold, with its specific substitution pattern, presents a unique opportunity for further chemical exploration and the generation of novel molecular entities with potential therapeutic applications. The chloro-substituents at the 2 and 7 positions offer reactive handles for nucleophilic substitution, while the carbonitrile group at the 3-position can be further elaborated or may itself contribute to biological activity.
Primary Synthesis Pathway: Vilsmeier-Haack Cyclization of N-(4-chlorophenyl)acetamide
The most direct and widely employed method for the synthesis of this compound involves a two-step sequence commencing with the Vilsmeier-Haack cyclization of N-(4-chlorophenyl)acetamide. This powerful reaction simultaneously constructs the quinoline core and introduces the chloro-substituent at the 2-position and a formyl group at the 3-position. A subsequent conversion of the formyl group to a nitrile completes the synthesis.
Mechanistic Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This electrophilic species is key to the formylation and cyclization process. The reaction with an N-arylacetamide proceeds through an electrophilic attack on the electron-rich aromatic ring, leading to a cascade of reactions that result in the formation of the 2-chloro-3-formylquinoline ring system. The regioselectivity of the cyclization is directed by the position of the acetylamino group on the aniline ring.
Experimental Workflow
The synthesis can be logically divided into three stages: preparation of the starting acetanilide, the Vilsmeier-Haack reaction to form the intermediate aldehyde, and the final conversion to the target nitrile.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of N-(4-chlorophenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford N-(4-chlorophenyl)acetamide.
Stage 2: Synthesis of 2,7-dichloroquinoline-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-chlorophenyl)acetamide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains between 5-10 °C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 2,7-dichloroquinoline-3-carbaldehyde.
Stage 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend 2,7-dichloroquinoline-3-carbaldehyde (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Addition of Reagent: Carefully add sodium azide (NaN₃) (1.2-1.5 eq) in small portions to the stirred suspension. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Reaction Conditions: Heat the reaction mixture under reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Isolation: After cooling, the reaction mixture is poured cautiously onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent provides the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 4-Chloroaniline | Acetic Anhydride | N-(4-chlorophenyl)acetamide | >95% |
| 2 | N-(4-chlorophenyl)acetamide | DMF, POCl₃ | 2,7-dichloroquinoline-3-carbaldehyde | 60-75% |
| 3 | 2,7-dichloroquinoline-3-carbaldehyde | NaN₃, POCl₃ | This compound | ~64% |
Alternative Synthetic Strategy: The Gould-Jacobs Reaction and Subsequent Functionalization
An alternative, albeit longer, route to a dichlorinated quinoline scaffold involves the Gould-Jacobs reaction, a classical method for preparing 4-hydroxyquinolines.[2][3] This approach would necessitate subsequent chlorination steps to introduce the desired chloro-substituents.
Conceptual Pathway
This strategy would commence with the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate that undergoes thermal cyclization to yield a 7-chloro-4-hydroxyquinoline derivative.[4] Subsequent treatment with a chlorinating agent like phosphorus oxychloride would convert the hydroxyl group at the 4-position to a chloro group, and a separate reaction would be required to introduce the chloro group at the 2-position and the carbonitrile at the 3-position.
Caption: Conceptual Gould-Jacobs pathway to a dichlorinated quinoline scaffold.
Rationale and Limitations
The Gould-Jacobs reaction is a robust method for constructing the quinoline core.[5] However, for the synthesis of the specific target molecule, this compound, this pathway is less direct than the Vilsmeier-Haack approach. The introduction of the chloro group at the 2-position and the carbonitrile at the 3-position onto a pre-formed 4,7-dichloroquinoline ring would require additional, potentially low-yielding, synthetic steps. Therefore, while mechanistically sound, this alternative is generally considered less efficient for this particular target.
Conclusion
The synthesis of this compound is most effectively achieved through a Vilsmeier-Haack cyclization of N-(4-chlorophenyl)acetamide to furnish the key intermediate, 2,7-dichloroquinoline-3-carbaldehyde. Subsequent conversion of the aldehyde to the nitrile provides the target compound in good overall yield. This pathway offers a high degree of regioselectivity and utilizes readily available starting materials. While alternative routes such as the Gould-Jacobs reaction can be envisioned for the construction of the quinoline core, they are less direct for this specific substitution pattern. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.
References
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- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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Request PDF. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-7-methylquinoline-3-carbonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for the Synthesis of 2,7-dichloroquinoline-3-carbonitrile
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This technical guide provides a comprehensive exploration of a specialized application: the synthesis of 2,7-dichloroquinoline-3-carbonitrile. This quinoline derivative serves as a crucial intermediate in the development of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested experimental protocols, and discuss critical parameters for process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.
Introduction: The Significance of the Vilsmeier-Haack Reaction in Heterocyclic Synthesis
The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is a widely employed method for introducing a formyl group (-CHO) onto a reactive substrate.[1] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic species readily attacks electron-rich systems, making it particularly suitable for the functionalization of aromatic and heteroaromatic compounds.[4][5][6]
Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities. The ability to introduce substituents at specific positions on the quinoline ring is crucial for modulating their therapeutic properties. The Vilsmeier-Haack reaction provides an elegant and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7] This guide will focus on the subsequent transformation of the formyl group to a carbonitrile, yielding the target molecule, this compound.
The Core Chemistry: Mechanism and Rationale
A thorough understanding of the reaction mechanism is fundamental to successful execution and optimization. The synthesis of this compound via the Vilsmeier-Haack reaction is a multi-step process, beginning with the formation of the quinoline ring system.
Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the highly reactive chloroiminium ion, also known as the (chloromethylene)dimethyliminium salt.[1][2][3][6]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Cyclization and Formylation of N-Arylacetamides
The synthesis of the 2-chloro-3-formylquinoline core is achieved through the Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide.[8] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating an electrophilic aromatic substitution. This is followed by an intramolecular cyclization and subsequent formylation to yield the 2-chloro-3-formylquinoline. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization.
Caption: Vilsmeier-Haack cyclization to form a 2-chloro-3-formylquinoline.
Conversion of the Formyl Group to a Carbonitrile
The final step involves the conversion of the 3-formyl group of the quinoline to a carbonitrile. This transformation can be achieved through various methods, a common one being the reaction with hydroxylamine to form an oxime, followed by dehydration. A more direct approach involves the use of reagents like (CAN-NH₃) to afford the corresponding 3-cyanoquinoline.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established literature procedures and have been optimized for clarity and reproducibility.[7][8][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloroacetanilide | Reagent Grade | Major Chemical Supplier | Starting material for 2,7-dichloroquinoline synthesis. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Must be anhydrous for optimal Vilsmeier reagent formation.[11] |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Major Chemical Supplier | Freshly distilled or from a new bottle is recommended.[11] |
| Hydroxylamine Hydrochloride | Reagent Grade | Major Chemical Supplier | For conversion of aldehyde to nitrile. |
| Sodium Acetate | Anhydrous | Major Chemical Supplier | Used in the work-up procedure.[6] |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction. |
| Deionized Water | High Purity | In-house | For work-up. |
| Celite | --- | Major Chemical Supplier | For filtration. |
Synthesis of 2,7-dichloroquinoline-3-carboxaldehyde
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C using an ice-salt bath.[7]
-
Slowly add phosphorus oxychloride (POCl₃) (typically 3-12 molar equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C.[8]
-
After the complete addition of POCl₃, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[8]
-
Reaction with Acetanilide: To the pre-formed Vilsmeier reagent, add 3-chloroacetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0-5°C.
-
After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.[7][8]
-
Maintain the reaction at this temperature for 4-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7][8][10]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[2][11]
-
The precipitated solid, 2,7-dichloroquinoline-3-carboxaldehyde, is collected by vacuum filtration, washed with cold water, and dried.[8]
Synthesis of this compound
Procedure:
-
Oxime Formation: Dissolve the crude 2,7-dichloroquinoline-3-carboxaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride and a base like sodium acetate, and reflux the mixture until the reaction is complete (monitored by TLC).
-
Dehydration to Nitrile: The intermediate oxime can be isolated or directly converted to the nitrile. Add a dehydrating agent, such as acetic anhydride or thionyl chloride, and heat the reaction mixture.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The precipitated product, this compound, is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.[2]
Optimization and Troubleshooting
Achieving a high yield and purity of this compound requires careful control of several reaction parameters.
| Parameter | Optimal Range | Rationale and Troubleshooting |
| Molar Ratio of POCl₃:Substrate | 3-15 equivalents | A higher excess of POCl₃ often drives the reaction to completion and improves yield.[8] Insufficient POCl₃ can lead to incomplete conversion. |
| Reaction Temperature | 80-90°C | Lower temperatures may result in a sluggish reaction, while excessively high temperatures can lead to side product formation.[7][8] |
| Reaction Time | 4-12 hours | Reaction progress should be monitored by TLC to determine the optimal time for completion.[7][8][10] |
| Purity of Reagents | Anhydrous DMF, Fresh POCl₃ | Moisture can quench the Vilsmeier reagent, leading to lower yields.[11] Using fresh or distilled reagents is crucial.[11] |
| Work-up pH | 7-8 | Careful neutralization is critical for the precipitation of the product.[2][11] An overly acidic or basic pH can lead to product degradation or solubility issues. |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the expected regions, absence of the aldehyde proton signal (~10 ppm). |
| ¹³C NMR | Presence of the nitrile carbon signal (~115-120 ppm), disappearance of the aldehyde carbonyl carbon signal (~190 ppm). |
| IR Spectroscopy | Characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₄Cl₂N₂ (m/z ≈ 221.98).[12] |
| Melting Point | A sharp melting point consistent with a pure compound. |
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, temperature, and work-up procedure, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to successfully implement this important synthetic transformation in their drug discovery and development endeavors.
References
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (PDF) Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 44B, February 2005, pp. 364-369. Available at: [Link]
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Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies 2021; 9(1): 114-118. Available at: [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]
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Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
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Optimisation of reaction conditions | Download Table. ResearchGate. Available at: [Link]
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2,7-Dichloro-6-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 24265876 - PubChem. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Arkivoc 2013 (iii) 259-269. Available at: [Link]
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Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies 2016; 4(6): 01-04. Available at: [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
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MSCL-DMF/DMAC: A VILSMEIER-HAACK TYPE REAGENT FOR THE SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES/ 2-CHLORO-3-ACETYL QUINOLINES. Heterocyclic Letters, Vol: 14, No:1, 143-152, Nov-Jan, 2024. Available at: [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Scirp.org. Available at: [Link]
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Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. ResearchGate. Available at: [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Tetrahedron Letters 52 (2011) 1070–1074. Available at: [Link]
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2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem. Available at: [Link]
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A Technical Guide to the Synthesis of Substituted Quinoline-3-carbonitriles: Core Starting Materials and Methodologies
Introduction
The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] Among these, quinoline-3-carbonitriles represent a particularly valuable subclass, serving as crucial intermediates and bioactive molecules in their own right. The nitrile functionality offers a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures for drug discovery and development.
This in-depth technical guide provides a comprehensive overview of the principal starting materials and synthetic strategies for accessing substituted quinoline-3-carbonitriles. We will delve into the mechanistic underpinnings of classical named reactions and explore modern, efficient methodologies, offering field-proven insights into experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important class of compounds.
Core Synthetic Strategies and Key Starting Materials
The construction of the quinoline-3-carbonitrile core can be achieved through several strategic disconnections, each dictating a specific set of starting materials. The most prominent and versatile methods include the Friedländer annulation, multicomponent reactions, and adaptations of the Gould-Jacobs reaction.
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
The Friedländer synthesis is arguably the most direct and widely employed method for constructing the quinoline ring system.[3][4] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[5][6][7]
Core Starting Materials:
-
2-Aminoaryl Ketones or Aldehydes: These are the foundational building blocks, providing the benzene ring and the nitrogen atom of the quinoline core. The substitution pattern on the aromatic ring directly translates to the final product.
-
Active Methylene Nitriles: To achieve the 3-carbonitrile substitution, the reaction partner must be a nitrile with an α-methylene group. Common choices include:
-
Malononitrile
-
Ethyl cyanoacetate
-
2-Cyanoacetohydrazide[8]
-
The general reaction is depicted below:
Figure 1: General scheme of the Friedländer Annulation.
Mechanistic Insight & Experimental Causality:
The reaction proceeds via an initial aldol-type condensation between the carbonyl of the 2-aminoaryl compound and the active methylene of the nitrile. This is followed by an intramolecular cyclization where the amino group attacks the nitrile (or a related intermediate), leading to dehydration and subsequent aromatization to form the stable quinoline ring. The choice of catalyst (acid or base) can influence reaction rates and yields, depending on the specific substrates.[3] For instance, basic catalysts like potassium hydroxide or piperidine facilitate the deprotonation of the α-methylene group, while acid catalysts can activate the carbonyl group for nucleophilic attack.[6][9]
Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile
This protocol is a representative example of the Friedländer synthesis.
-
Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL), add malononitrile (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Multicomponent Reactions (MCRs): An Atom-Economical Approach
Multicomponent reactions have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step.[10] Several MCRs have been developed for the synthesis of quinoline-3-carbonitriles, often proceeding through a Friedländer-type mechanism.
Core Starting Materials:
-
Anilines: A wide variety of substituted anilines can be used.
-
Aldehydes: Aromatic or aliphatic aldehydes are common.
-
Active Methylene Nitriles: Malononitrile is frequently used to install the 2-amino and 3-cyano functionalities.[11]
This one-pot process is highly convergent and allows for rapid library synthesis.
Figure 2: Workflow for a three-component synthesis.
Causality and Green Chemistry Aspects:
The elegance of this approach lies in its tandem nature. For example, in an L-proline catalyzed reaction, the aldehyde and malononitrile can first undergo a Knoevenagel condensation to form an electrophilic alkene. The aniline then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and aromatization.[11] The use of green solvents like water or PEG-400, and reusable catalysts like bleaching earth clay (BEC), makes this a particularly environmentally benign strategy.[8][11]
Experimental Protocol: L-Proline-Promoted Synthesis in Water[11]
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (5 mL).
-
Catalyst Addition: Add L-proline (20 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at reflux for the time specified in the literature (typically 2-5 hours), monitoring by TLC.
-
Work-up and Isolation: After cooling to room temperature, the solid product is typically collected by filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallization can be performed if higher purity is required.
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a classical method for preparing 4-hydroxyquinolines (which exist as 4-quinolones).[12] By selecting the appropriate starting materials, this reaction can be adapted to produce quinoline-3-carbonitrile precursors. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization.[13][14]
Core Starting Materials:
-
Anilines: As with other methods, substituted anilines are a key starting material.
-
Diethyl ethoxymethylenemalonate (DEEM) or its nitrile analogue: To obtain a 3-carbonitrile, a derivative such as ethoxymethylenemalononitrile would be the ideal starting partner.
Reaction Pathway and Considerations:
The Gould-Jacobs reaction typically involves two main stages: the initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[12][13] The cyclization step often requires temperatures above 200°C, and microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[13][14]
Figure 3: Gould-Jacobs pathway to quinoline-3-carbonitriles.
Comparative Overview of Synthetic Methods
| Method | Starting Materials | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl ketones/aldehydes, Active methylene nitriles | High convergence, Direct route, Well-established[3][9] | Limited availability of substituted 2-aminoaryl carbonyls[7] |
| Multicomponent Reactions | Anilines, Aldehydes, Active methylene nitriles | High atom economy, Operational simplicity, Amenable to library synthesis, Often uses green catalysts/solvents[8][10][11] | Can sometimes lead to mixtures of products if not optimized |
| Gould-Jacobs Reaction | Anilines, Ethoxymethylenemalononitrile | Utilizes readily available anilines | Requires harsh, high-temperature conditions for cyclization, which can be mitigated by microwave heating[13] |
Modern Catalytic and Enabling Technologies
The synthesis of quinoline-3-carbonitriles has benefited significantly from advancements in catalysis and reaction technology.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically accelerate many of the classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions.[15][16][17] The rapid heating leads to shorter reaction times, often with improved yields and cleaner reaction profiles.[15]
-
Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse, aligning with the principles of green chemistry.[1]
-
Green Solvents and Catalysts: There is a growing trend towards using environmentally benign solvents like water, ethanol, or PEG-400, and non-toxic, reusable catalysts such as L-proline, iodine, or clays.[2][8][11][18][19]
Conclusion
The synthesis of substituted quinoline-3-carbonitriles is a well-developed field with a rich history of classical reactions and a vibrant landscape of modern, efficient methodologies. The choice of starting materials is intrinsically linked to the selected synthetic strategy. The Friedländer annulation offers a direct route from 2-aminoaryl carbonyls, while multicomponent reactions provide a highly efficient and atom-economical alternative starting from simpler precursors like anilines and aldehydes. While classical methods like the Gould-Jacobs reaction remain relevant, their efficacy is greatly enhanced by modern techniques such as microwave-assisted heating. For the contemporary researcher, the focus is increasingly on developing sustainable and green protocols that minimize waste and energy consumption while maximizing efficiency. By understanding the interplay between starting materials, reaction mechanisms, and available technologies, scientists can effectively and strategically access the diverse and valuable class of quinoline-3-carbonitrile derivatives.
References
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L-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Green Chemistry (RSC Publishing). Available at: [Link]
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Multicomponent process for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives 4–15. ResearchGate. Available at: [Link]
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Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC - NIH. Available at: [Link]
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Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate. Available at: [Link]
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The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. ResearchGate. Available at: [Link]
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Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... ResearchGate. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. IOSR Journal. Available at: [Link]
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Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage. Available at: [Link]
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Combes quinoline synthesis. Wikipedia. Available at: [Link]
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Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
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General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Available at: [Link]
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Friedländer synthesis. Wikipedia. Available at: [Link]
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The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. ResearchGate. Available at: [Link]
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Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate. Available at: [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
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Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Editors' Collection: Greener synthetic approaches towards quinoline derivatives. RSC Advances. Available at: [Link]
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The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
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Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. ChemistrySelect. Available at: [Link]
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Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
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Multi‐component for the synthesis of quinoline derivatives 525. ResearchGate. Available at: [Link]
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Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. ResearchGate. Available at: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
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Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. JMPAS. Available at: [Link]
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Synthesis of Quinoline and derivatives. University of Thi-Qar. Available at: [Link]
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Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]
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Microwave-assisted Synthesis of Quinolines. Researcher.Life. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Available at: [Link]
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Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy. JETIR. Available at: [Link]
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Spectroscopic and Structural Elucidation of 2,7-Dichloroquinoline-3-carbonitrile: An In-Depth Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. 2,7-Dichloroquinoline-3-carbonitrile, a member of the quinoline family, represents a scaffold of significant interest due to the diverse biological activities associated with quinoline derivatives.[1] The precise characterization of this molecule is the foundation for its potential applications, and this is primarily achieved through a combination of modern spectroscopic techniques.
This technical guide provides a detailed exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from closely related structural analogs to provide a robust and predictive analysis. By understanding the influence of the chloro and cyano substituents on the quinoline core, researchers can gain valuable insights into the expected spectral features of this compound.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC numbering of the quinoline ring, is presented below. The presence of two chlorine atoms at positions 2 and 7, and a nitrile group at position 3, dictates the electronic distribution and, consequently, the spectroscopic behavior of the molecule.
Caption: A generalized workflow for NMR data acquisition.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Place the NMR tube in the spectrometer. Perform standard instrument setup procedures including locking, tuning, and shimming.
-
Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, and the C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2220 - 2240 | Strong, sharp | C≡N stretch | The nitrile group has a characteristic strong and sharp absorption in this region. |
| 3050 - 3100 | Medium to weak | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |
| 1580 - 1620 | Medium to strong | Aromatic C=C stretch | Skeletal vibrations of the quinoline ring. |
| 1450 - 1550 | Medium to strong | Aromatic C=C stretch | Further skeletal vibrations of the aromatic system. |
| 1000 - 1200 | Medium | C-Cl stretch | Stretching vibrations for the carbon-chlorine bonds. |
| 700 - 900 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of these strong bands. |
Predictions are based on standard IR correlation tables and data for similar aromatic nitriles and chloro-substituted heterocycles.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: A typical workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
-
Instrument Preparation : Ensure the ATR accessory is clean.
-
Background Scan : Record a background spectrum of the empty ATR crystal.
-
Sample Application : Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection : Collect the IR spectrum of the sample.
-
Cleaning and Processing : Clean the ATR crystal thoroughly and process the collected spectrum (e.g., baseline correction).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum
For this compound (C₁₀H₄Cl₂N₂), the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
M⁺ peak : The peak corresponding to the molecule with two ³⁵Cl isotopes will be observed at m/z 222.
-
(M+2)⁺ peak : The peak for the molecule containing one ³⁵Cl and one ³⁷Cl will be at m/z 224.
-
(M+4)⁺ peak : The peak for the molecule with two ³⁷Cl isotopes will be at m/z 226.
The expected intensity ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
| [C₁₀H₄³⁵Cl₂N₂]⁺ | 221.9751 |
| [C₁₀H₄³⁵Cl³⁷ClN₂]⁺ | 223.9722 |
| [C₁₀H₄³⁷Cl₂N₂]⁺ | 225.9692 |
Fragmentation Pattern
Common fragmentation pathways for quinoline derivatives may involve the loss of the nitrile group (CN), chlorine atoms (Cl), or hydrogen cyanide (HCN).
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization : Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, a robust and scientifically sound prediction of its NMR, IR, and MS spectra is possible through the analysis of its structural features and comparison with closely related analogs. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and expected spectroscopic signatures to confidently identify and characterize this important heterocyclic compound. The protocols outlined herein represent standard methodologies for acquiring high-quality spectroscopic data, which is the cornerstone of modern chemical research and development.
References
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Reactivity of chloro substituents on the quinoline ring.
An In-Depth Technical Guide to the Reactivity of Chloro Substituents on the Quinoline Ring
Authored by Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2][3] The functionalization of the quinoline ring is paramount for developing new chemical entities, and the chloro-substituted quinoline serves as a versatile and crucial intermediate in this endeavor. The reactivity of the chloro substituent is highly dependent on its position on the bicyclic system, governed by the electronic interplay between the benzene and pyridine rings. This guide provides a comprehensive exploration of the reactivity of chloroquinolines, focusing on the underlying chemical principles, positional reactivity, and key synthetic transformations. We will delve into nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Electronic Structure and Principles of Reactivity
The reactivity of a chloro substituent on the quinoline ring is not uniform across all positions. This selectivity is a direct consequence of the electronic nature of the quinoline core. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect significantly reduces the electron density of the pyridine ring, particularly at the ortho (C2) and para (C4) positions, making them electrophilic and thus susceptible to nucleophilic attack.[4][5][6]
Conversely, the fused benzene ring remains comparatively electron-rich, making it the preferred site for electrophilic substitution (typically at C5 and C8).[5][6] Therefore, a fundamental dichotomy exists: the pyridine ring is activated for nucleophilic substitution, while the benzene ring is activated for electrophilic substitution.
Positional Reactivity: 4-Chloro vs. 2-Chloro vs. Benzo-Chloro
-
4-Chloroquinoline: The chloro group at the C4 position is the most activated towards nucleophilic substitution. Attack by a nucleophile at C4 generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is effectively delocalized onto the electronegative nitrogen atom without disrupting the aromaticity of the fused benzene ring.[4][5][7] This high stability of the intermediate facilitates the reaction.
-
2-Chloroquinoline: The C2 position is also activated, but generally less so than C4.[8] While nucleophilic attack at C2 also allows for delocalization of the negative charge onto the nitrogen, it can experience slightly more steric hindrance from the nitrogen's lone pair.[7]
-
Chloro on the Benzene Ring (e.g., 6-Chloro, 7-Chloro): Chloro substituents on the carbocyclic ring are significantly less reactive towards traditional SNAr. These positions are not directly conjugated to the activating nitrogen atom in the same way as C2 and C4. Therefore, displacing these chloro groups requires harsh conditions or a different mechanistic pathway, such as palladium-catalyzed cross-coupling, for which they are excellent substrates.[9][10]
The following diagram illustrates the superior stability of the intermediate formed from attack at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary pathway for the substitution of chloro groups at the C2 and C4 positions is the SNAr mechanism.[11] This is a two-step addition-elimination process.
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). This is typically the rate-determining step.[4]
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoline product.
This pathway is central to the synthesis of many biologically active molecules, including the classic synthesis of Chloroquine and Amodiaquine from 4,7-dichloroquinoline.[12][13]
Key Nucleophiles and Causality in Experimental Design
-
N-Nucleophiles (Amines): Amination of chloroquinolines is arguably the most utilized transformation in drug discovery.[2][14]
-
Causality: When using primary or secondary amines, the reaction is often performed neat (using the amine as the solvent) or in a high-boiling polar aprotic solvent like DMSO or NMP.[15] The high temperature is necessary to overcome the activation energy of the initial nucleophilic attack. A base is often not required if the amine is used in excess, as a second equivalent of the amine can act as a base to neutralize the HCl generated. However, for less reactive systems or expensive amines, an external non-nucleophilic base like K2CO3 or Et3N is added to scavenge the acid and drive the reaction to completion.
-
-
O-Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides readily displace activated chloro groups.
-
Causality: The reaction requires a strong base (e.g., NaH, K2CO3) to deprotonate the alcohol or phenol, generating the more potent alkoxide/phenoxide nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the counter-ion (Na+, K+) but leave the nucleophilic anion "naked" and highly reactive.[15]
-
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles for SNAr reactions on chloroquinolines.[16]
-
Causality: Like alcohols, thiols are typically deprotonated with a base (e.g., K2CO3, NaH) to form the more reactive thiolate anion. The reactions often proceed under milder conditions compared to their oxygen counterparts due to the higher nucleophilicity of sulfur.
-
Self-Validating Protocol: Synthesis of a 4-Aminoquinoline Derivative
This protocol describes a general procedure for the nucleophilic substitution of 4,7-dichloroquinoline with a primary amine, a key step in the synthesis of numerous antimalarial analogues.[14]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,7-dichloroquinoline (1.0 equiv).
-
Solvent/Reagent Addition: Add the desired primary amine. If the amine is a liquid, it can be used in excess (5-10 equiv) as both the nucleophile and the solvent. If the amine is a solid or expensive, dissolve both reactants in a suitable high-boiling solvent (e.g., NMP, ethanol) and add a base such as triethylamine (2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to a temperature between 120-140 °C.
-
Self-Validation Check: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting 4,7-dichloroquinoline spot and the appearance of a new, typically more polar, product spot indicates a successful reaction. The reaction is complete when the starting material is fully consumed (typically 6-12 hours).
-
-
Workup: Cool the reaction mixture to room temperature. If performed neat, remove the excess amine under reduced pressure. Dilute the residue with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the organic layer successively with 5% aq. NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude product is then purified by column chromatography on silica gel to afford the pure 4-amino-7-chloroquinoline derivative.[14]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant for activated C2/C4 positions, modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling to functionalize chloroquinolines, especially at the less reactive positions on the benzene ring. These reactions offer exceptional functional group tolerance and a broad substrate scope.
The general workflow for these reactions involves careful setup under inert conditions to protect the sensitive palladium catalyst from oxygen.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, coupling a chloroquinoline with an arylboronic acid.[9][10] This reaction is instrumental in creating biaryl structures prevalent in pharmaceuticals.[17]
Protocol: Suzuki-Miyaura Coupling of 6-Chloroquinoline [9]
| Component | Role | Stoichiometry |
| 6-Chloroquinoline | Electrophile | 1.0 equiv |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 equiv |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst | 2-5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane/Water | Solvent | 4:1 mixture |
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 6-chloroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1). The system must be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction provides a versatile and mild alternative to classical SNAr for constructing C-N bonds, especially with less reactive aryl chlorides or with sensitive amine coupling partners.[18] Selective amination can be achieved on dihaloquinolines by tuning the catalyst, ligand, and reaction conditions. For example, in 6-bromo-2-chloroquinoline, the C-Br bond can be selectively aminated over the C-Cl bond due to the higher reactivity of aryl bromides in the oxidative addition step.[19][20]
Protocol: Selective Amination of 6-Bromo-2-chloroquinoline [19]
| Component | Role | Stoichiometry |
| 6-Bromo-2-chloroquinoline | Electrophile | 1.0 equiv |
| Amine | Nucleophile | 1.1 equiv |
| Pd₂(dba)₃ | Catalyst Precursor | 2 mol% |
| XPhos or RuPhos | Ligand | 4-8 mol% |
| NaOt-Bu or K₃PO₄ | Base | 1.4 equiv |
| Toluene or Dioxane | Solvent | Anhydrous |
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu) to a dry Schlenk flask.
-
Reagent Addition: Add the 6-bromo-2-chloroquinoline and anhydrous, degassed toluene.
-
Nucleophile Addition: Add the amine coupling partner.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction for selective consumption of the starting material.
-
Workup & Purification: Cool the mixture, filter through a pad of Celite to remove palladium residues, and concentrate. The crude product is then purified by chromatography.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of alkynylquinolines by reacting a chloroquinoline with a terminal alkyne.[21] These products are valuable intermediates for further transformations or as final products in materials science. The reaction is typically co-catalyzed by palladium and copper(I) iodide.[22][23]
Protocol: Sonogashira Coupling of 2-Chloroquinoline [22]
| Component | Role | Stoichiometry |
| 2-Chloroquinoline | Electrophile | 1.0 equiv |
| Terminal Alkyne | Nucleophile | 1.2 equiv |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst | 2-5 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | 4-10 mol% |
| Triethylamine (Et₃N) | Base & Solvent | Excess |
| THF or DMF | Co-solvent (optional) | Anhydrous |
-
Setup: To a dry Schlenk flask under argon, add 2-chloroquinoline (1.0 equiv), the palladium catalyst, and CuI.
-
Solvent/Base Addition: Add anhydrous, degassed triethylamine. If needed, a co-solvent like THF can be used.
-
Nucleophile Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-70 °C. The reaction is often rapid.
-
Workup & Purification: Once complete, filter the reaction mixture to remove amine salts, and concentrate the filtrate. Purify the residue by column chromatography.
Conclusion
The chloro-substituted quinoline is a remarkably versatile synthetic intermediate whose reactivity is dictated by fundamental electronic principles. The electron-deficient nature of the pyridine ring activates the C2 and C4 positions for nucleophilic aromatic substitution, a pathway that has been historically vital for the synthesis of quinoline-based drugs. Concurrently, the advent of palladium-catalyzed cross-coupling has unlocked the synthetic potential of all positions on the quinoline core, allowing for the precise and modular construction of complex molecules with high functional group tolerance. A thorough understanding of the positional reactivity and the causality behind experimental choices—from solvent and base selection in SNAr to ligand choice in cross-coupling—is essential for leveraging the full power of chloroquinolines in modern chemical research and development.
References
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PrepChem. (2023). Synthesis of 4-chloroquinoline. PrepChem.com. [Link]
-
Lee, K., Kim, D. W., & Kim, Y. H. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Organic Letters, 4(14), 2353–2355*. American Chemical Society. [Link]
-
Corona-Díaz, V. R., et al. (2015). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Taylor & Francis Online. [Link]
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Solomon, V. R., & Lee, H. (2011). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central. [Link]
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Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3420-3436. MDPI. [Link]
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de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 18(1), 375-379*. PubMed Central. [Link]
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El-Gamal, M. I., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 920-942*. Royal Society of Chemistry. [Link]
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Al-Suwaidan, I. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
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Lee, K., Kim, D. W., & Kim, Y. H. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884-7886*. ACS Publications. [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236*. PMC. [Link]
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Ostrowska, K., & Trzezwinska, H. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
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Stringer, T., et al. (2015). Design, Synthesis, and Evaluation of Novel Ferroquine and Phenylequine Analogues as Potential Antiplasmodial Agents. ChemMedChem, 10(12), 2037-2048*. PubMed. [Link]
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Marks, D., et al. (2021). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters, 12(3), 1045–1051*. ACS Publications. [Link]
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Mogorosi, M. M., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(10), 11892-11904*. NIH. [Link]
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Singh, A., et al. (2020). Values of Hammett substituent constants and mass-loss obtained results of mild steel/HCl/substituted quinoline compound systems. ResearchGate. [Link]
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Naidoo, K. J., et al. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
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An In-Depth Technical Guide to 2,7-Dichloroquinoline-3-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Quinoline Scaffold and the Significance of 2,7-Dichloroquinoline-3-carbonitrile
The quinoline ring system, a bicyclic heterocycle comprising fused benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the development of numerous FDA-approved drugs, particularly in the realms of oncology and infectious diseases.[2][3] The strategic placement of substituents on this core can profoundly influence its physicochemical properties and biological activity. This guide focuses on a specific, highly functionalized derivative: This compound .
The presence of two chlorine atoms at the 2- and 7-positions, coupled with an electron-withdrawing nitrile group at the 3-position, makes this molecule a uniquely reactive and versatile building block for chemical synthesis. The chloro-substituents serve as excellent leaving groups for nucleophilic aromatic substitution, while the nitrile group can be further transformed or utilized for its electronic influence on the ring system. This combination of features makes this compound a compound of significant interest for researchers, scientists, and drug development professionals aiming to construct novel molecular architectures with therapeutic potential.
Core Molecular Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These values are critical for experimental design, from calculating molar equivalents in a reaction to interpreting mass spectrometry data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄Cl₂N₂ | [4][5] |
| Molecular Weight | 223.06 g/mol | [4][5] |
| Appearance | Yellow Crystalline Solid | [6] |
| CAS Number | 158583-91-6 | [4][5] |
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step process that begins with a Vilsmeier-Haack reaction to construct the core chloroquinoline aldehyde, followed by the conversion of the aldehyde to the target nitrile. This strategic approach is well-documented for producing functionalized quinolines.[6][7]
Step 1: Vilsmeier-Haack Cyclization to form 2,7-Dichloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).
The process begins with the acylation of 3-chloroaniline to form N-(3-chlorophenyl)acetamide. This acetanilide then undergoes a Vilsmeier-Haack reaction, where the Vilsmeier reagent acts as the electrophile, leading to a cyclization and chlorination cascade to yield the key intermediate, 2,7-dichloroquinoline-3-carbaldehyde.[6]
Caption: Vilsmeier-Haack reaction workflow for the synthesis of the aldehyde precursor.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the carbaldehyde functional group into a nitrile is a crucial final step. A robust and effective method involves the treatment of the aldehyde with sodium azide (NaN₃) in the presence of phosphorus oxychloride (POCl₃).[6] This reaction proceeds efficiently to yield the desired this compound.
Detailed Experimental Protocol:
The following protocol is adapted from the peer-reviewed procedure described by Abdi et al. (2021).[6]
-
Reaction Setup: In a suitable reaction vessel (e.g., a test tube or round-bottom flask), combine 2,7-dichloroquinoline-3-carbaldehyde (1.0 eq, e.g., 0.3 g, 1.3 mmol), sodium azide (1.5 eq, e.g., 0.13 g, 2.0 mmol), and phosphorus oxychloride (approx. 5 molar equivalents in volume, e.g., 2 mL).
-
Reaction Conditions: Stir the resulting mixture at room temperature for 20 minutes. Subsequently, heat the reaction in a water bath for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:2 mixture of n-hexane:ethyl acetate as the mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a beaker containing crushed ice water (e.g., 20 mL) with constant stirring.
-
Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the precipitate by suction filtration. Wash the collected solid thoroughly with cold water to remove any residual reagents.
-
Drying: Dry the final product, this compound, to yield a yellow crystalline solid. The reported yield for this procedure is 64%.[6]
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An In-Depth Technical Guide to 2,7-Dichloroquinoline-3-carbonitrile (CAS No. 158583-91-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents. Its rigid, bicyclic aromatic system provides a unique framework for molecular recognition by biological targets. The strategic functionalization of the quinoline ring is a key approach in the modulation of physicochemical properties and the optimization of therapeutic efficacy. This guide focuses on a specific, highly functionalized derivative, 2,7-dichloroquinoline-3-carbonitrile , a versatile building block poised for application in contemporary drug discovery programs.
This document provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic pathway with detailed experimental considerations, its reactivity profile, and its potential applications in medicinal chemistry. Every piece of technical information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity characterized by a quinoline core substituted with chlorine atoms at the 2 and 7 positions and a nitrile group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 158583-91-6 | |
| Molecular Formula | C₁₀H₄Cl₂N₂ | |
| Molecular Weight | 223.06 g/mol | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structure |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound can be strategically approached from its corresponding aldehyde precursor, 2,7-dichloroquinoline-3-carbaldehyde. The conversion of an aldehyde to a nitrile is a well-established transformation in organic synthesis, and for this specific substrate, a promising method involves the use of sodium azide in the presence of phosphorus oxychloride.[1]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Guideline
The following protocol is a generalized procedure based on the reported transformation[1] and common laboratory practices for similar reactions. This protocol should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of the Precursor, 2,7-Dichloroquinoline-3-carbaldehyde
The precursor aldehyde can be synthesized via a Vilsmeier-Haack reaction from the corresponding N-(3-chlorophenyl)acetamide. This reaction involves formylation and cyclization to construct the quinoline ring system.
Step 2: Conversion of Aldehyde to Nitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,7-dichloroquinoline-3-carbaldehyde.
-
Solvent and Reagents: Dissolve the aldehyde in a suitable anhydrous solvent, such as phosphorus oxychloride (POCl₃), which can also serve as a reagent.
-
Addition of Sodium Azide: Under a nitrogen atmosphere and with vigorous stirring, carefully add sodium azide (NaN₃) portion-wise. The reaction is exothermic and may release gas; therefore, slow and controlled addition is crucial.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it can generate hazardous gases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality in Experimental Design:
-
Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical to prevent the reaction of phosphorus oxychloride with atmospheric moisture, which would lead to the formation of phosphoric acid and reduce the efficiency of the reaction.
-
Controlled Addition of Sodium Azide: Sodium azide is a high-energy compound and its reaction with phosphorus oxychloride can be vigorous. Portion-wise addition allows for better temperature control and safer handling.
-
Phosphorus Oxychloride as Solvent and Reagent: POCl₃ serves as both the solvent and a dehydrating agent, facilitating the conversion of the intermediate oxime (formed in situ) to the nitrile.
-
Aqueous Work-up on Ice: The quenching of the reaction mixture on ice is a standard procedure to decompose the excess phosphorus oxychloride and to precipitate the organic product. The low temperature helps to control the exothermic nature of the quenching process.
Section 3: Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.
-
H-4: This proton is expected to be a singlet and significantly downfield due to the anisotropic effect of the nitrile group and the deshielding effect of the adjacent nitrogen atom.
-
H-5, H-6, H-8: These protons on the benzene ring will exhibit coupling patterns (doublets or doublet of doublets) characteristic of a trisubstituted benzene ring. Their chemical shifts will be influenced by the chlorine atom at the 7-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
C≡N: The nitrile carbon will appear in the characteristic region for cyano groups (around 115-120 ppm).
-
Quaternary Carbons: The carbons bearing the chloro groups (C-2 and C-7) and the nitrile group (C-3), as well as the bridgehead carbons, will appear as quaternary signals.
-
CH Carbons: The carbons bearing protons (C-4, C-5, C-6, and C-8) will be observed in the aromatic region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of a nitrile group.
-
C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring stretching vibrations.
-
C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 223.06 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Section 4: Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the two chloro substituents and the nitrile group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 7-positions are susceptible to nucleophilic aromatic substitution. The chlorine at the 2-position, being alpha to the ring nitrogen, is generally more activated towards nucleophilic attack than the chlorine at the 7-position. This differential reactivity can be exploited for selective functionalization.
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The Quinoline-3-Carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of medicinal chemistry, the quinoline ring system stands as a cornerstone heterocyclic structure, integral to a vast number of therapeutic agents.[1][2] This nitrogen-containing fused bicyclic heterocycle, also known as benzo[b]pyridine, is a prominent feature in natural products and synthetic drugs, exhibiting a remarkable breadth of pharmacological activities.[2][3][4] Its unique structure allows for extensive functionalization, enabling chemists to modulate its physicochemical and biological properties for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[5][6][7][8]
This guide focuses specifically on the quinoline-3-carbonitrile scaffold, a derivative that has emerged as a particularly promising core for developing targeted therapeutic agents.[1] The introduction of the cyano group at the C-3 position significantly influences the molecule's electronic properties and hydrogen-bonding capacity, making it a potent pharmacophore for interacting with various biological targets. We will delve into the key biological activities of this scaffold, exploring the mechanistic underpinnings of its efficacy, presenting field-proven experimental protocols for its evaluation, and summarizing the quantitative data that underscores its therapeutic potential.
Chapter 1: Synthesis and Core Characteristics
The versatility of the quinoline-3-carbonitrile scaffold begins with its accessible synthesis. One of the most efficient and widely adopted methods is the Friedlander annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as ethyl cyanoacetate.[9] Modern iterations of this approach often involve one-pot, multicomponent reactions that enhance efficiency and yield. For instance, new quinoline-3-carbonitrile derivatives can be synthesized through a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate.[10][11] This streamlined synthesis is crucial for generating diverse compound libraries for high-throughput screening.
From a drug development perspective, derivatives of this scaffold often exhibit favorable physicochemical properties. Many synthesized compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability with appropriate molecular weight, lipophilicity (logP), and numbers of hydrogen bond donors and acceptors.[10][11] This inherent "drug-likeness" provides a significant advantage, making the quinoline-3-carbonitrile core an attractive starting point for medicinal chemistry campaigns.
Chapter 2: Anticancer Potential: Targeting Uncontrolled Proliferation
The quinoline scaffold is a well-established framework in oncology, with several approved drugs featuring this core.[5][12] The quinoline-3-carbonitrile derivatives have shown exceptional promise as potent inhibitors of key signaling pathways that drive cancer progression, particularly those mediated by protein kinases.[1][8]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) and other downstream kinases.[5][12] The Epidermal Growth Factor Receptor (EGFR) is a critical target, and its signaling pathway is frequently dysregulated in various cancers.[1][3] Quinoline-3-carbonitrile derivatives, particularly those with a 4-anilino substitution, have been identified as potent, ATP-competitive inhibitors of EGFR.[1][8] By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K-Akt and MAPK.[3]
Beyond EGFR, this scaffold has been successfully modified to target other critical kinases, including HER-2, BRAFV600E, Src, and PI3K, demonstrating its versatility in developing both selective and multi-targeted inhibitors.[3][8][12]
Data Presentation: Antiproliferative Activity
The efficacy of various quinoline-3-carbonitrile derivatives has been quantified against multiple cancer cell lines. The data below summarizes the potent activity of selected compounds.
| Compound ID | Target(s) | Potency (IC₅₀ / GI₅₀) | Cancer Cell Line(s) | Reference |
| Compound I | EGFR / HER-2 | 71 nM / 31 nM | Breast (MCF-7), Lung (A-549) | [12] |
| Compound II | EGFR / BRAFV600E | 105 nM / 140 nM | Four human cancer cell lines | [12] |
| Compound III | EGFR / BRAFV600E | 1.30 µM / 3.80 µM | Four human cancer cell lines | [12] |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent Inhibitor | N/A | [1] |
| SKI-606 (Bosutinib) | Src / Abl | N/A (FDA Approved) | Chronic Myelogenous Leukemia | [8] |
Experimental Protocols: Evaluating Anticancer Efficacy
A robust evaluation of potential anticancer agents involves a multi-step process, starting with enzymatic assays and progressing to cell-based cytotoxicity studies.
In Vitro Kinase Inhibition Assay (General Protocol) [1]
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase. The causality behind this choice is to directly measure the compound's effect on the purified enzyme target, independent of cellular uptake or off-target effects.
-
Reagent Preparation :
-
Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT).
-
Reconstitute recombinant human kinase (e.g., EGFR) in kinase buffer to a working concentration.
-
Prepare a solution of the kinase-specific substrate (e.g., a synthetic peptide) and ATP. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Prepare serial dilutions of the quinoline-3-carbonitrile test compounds in DMSO, then dilute further in kinase buffer.
-
-
Assay Execution :
-
In a 96-well or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the recombinant kinase to each well (except negative controls) and incubate for a pre-determined time (e.g., 10-15 minutes) to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Analysis :
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Chapter 3: Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics.[13] Quinoline derivatives have a long history as antibacterial agents (e.g., fluoroquinolones), and novel quinoline-3-carbonitrile compounds are showing promise as potent scaffolds to combat resistant bacterial strains.[2][14][15]
Mechanism of Action: DNA Gyrase Inhibition
A key bacterial target for many quinoline-based antibiotics is DNA gyrase (a type II topoisomerase).[10][11] This enzyme is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By inhibiting DNA gyrase, quinoline-3-carbonitrile derivatives prevent the resealing of the DNA strand, leading to double-strand breaks and ultimately bacterial cell death.[15] Molecular docking studies have shown that these compounds can establish strong interactions within the active site of the DNA gyrase protein.[10][11][15] This mechanism is attractive because DNA gyrase is present in bacteria but not in humans, offering a degree of selective toxicity.
Data Presentation: Antibacterial Spectrum
Quinoline-3-carbonitrile derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10]
| Compound ID | Bacterial Strain | Potency (MIC in µg/mL) | Reference |
| QD4 | Staphylococcus aureus | N/A (Most Active) | [10][11] |
| QD4 | Escherichia coli | N/A (Most Active) | [10][11] |
| 63b, 63f, 63h, 63i, 63l | Escherichia coli | 100 | [14] |
| Compound 7 | Staphylococcus aureus (MRSA) | 0.063 | [13] |
| Compound 7 | Escherichia coli | 2 | [13] |
| Compound 25 | Mycobacterium tuberculosis (MTB) | 0.78 | [13] |
| Compound 26 | Mycobacterium tuberculosis (MTB) | 0.39 | [13] |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination. The choice of this experimental design is based on its ability to provide a precise quantitative measure of a compound's potency against specific microbial strains, which is essential for comparing different derivatives and for guiding further development.
-
Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a sterile 96-well microtiter plate. Add a specific volume of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. Add double this volume to well 1.
-
Add the appropriate volume of the compound stock solution to well 1 to achieve the highest desired concentration.
-
-
Serial Dilution :
-
Perform a two-fold serial dilution by transferring half the volume from well 1 to well 2, mixing thoroughly.
-
Continue this process sequentially from well 2 to well 10. Discard the excess volume from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation :
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Add the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation and Analysis :
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Chapter 4: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Quinoline-based molecules have been developed as anti-inflammatory agents targeting several key pharmacological targets.[16] The quinoline-3-carbonitrile scaffold is also being explored in this domain, with derivatives showing potential to modulate inflammatory pathways.[6][17]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to inhibit enzymes crucial to the inflammatory cascade, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[16] The nature and position of substituents on the quinoline ring are critical for target specificity. For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while others have been optimized for PDE4 antagonism. Some derivatives have also demonstrated efficacy in reducing inflammation in lipopolysaccharide (LPS)-induced macrophage models.[17]
Experimental Protocols: Carrageenan-Induced Paw Edema Assay
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds. The rationale for this model is its high reproducibility and its relevance to the edematous phase of acute inflammation.
-
Animal Acclimatization :
-
Use adult rodents (e.g., Wistar rats) of a specific weight range.
-
Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration :
-
Divide the animals into groups: a control group (vehicle), a reference standard group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the quinoline-3-carbonitrile derivative.
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.
-
-
Induction of Inflammation :
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw. This injection initiates a localized inflammatory response.
-
-
Measurement and Analysis :
-
Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Conclusion and Future Perspectives
The quinoline-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, endowed with a remarkable combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities. Its demonstrated potential as a core for potent anticancer, antimicrobial, and anti-inflammatory agents makes it a focal point for current and future drug discovery efforts. The ability to fine-tune its activity and selectivity through targeted modifications at various positions on the quinoline ring offers a clear path for lead optimization. Future research will likely focus on developing derivatives with enhanced potency against drug-resistant targets, improving pharmacokinetic profiles, and exploring novel therapeutic applications, such as in neurodegenerative diseases and diabetes.[18][19] The continued exploration of this versatile scaffold holds significant promise for the development of the next generation of targeted therapies.
References
- Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed.
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). PMC - NIH.
- Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Compar
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Unknown Source.
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022).
- Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Synthesis of quinoline‐3‐carbonitrile derivatives. (n.d.).
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC - PubMed Central.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Unknown Source.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Unknown Source.
- Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for tre
- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
- Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF. (2025).
- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evalu
- )
- (PDF) Biological Activities of Quinoline Derivatives. (2025).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Unknown Source.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
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- 19. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,7-Dichloroquinoline-3-carbonitrile in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Value of 2,7-Dichloroquinoline-3-carbonitrile
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Its rigid bicyclic structure provides a template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of compounds, this compound emerges as a highly versatile and strategically valuable building block for the synthesis of novel drug candidates, particularly in the realm of kinase inhibition.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed experimental protocols for the synthesis and utilization of this compound in medicinal chemistry workflows. The focus is on leveraging the unique reactivity of this scaffold to generate libraries of potential therapeutic agents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₄Cl₂N₂ | N/A |
| Molecular Weight | 223.06 g/mol | N/A |
| Appearance | Solid | N/A |
| CAS Number | 158583-91-6 | N/A |
Synthesis of the this compound Scaffold
The synthesis of this compound can be efficiently achieved through a multi-step sequence, most notably employing the Vilsmeier-Haack reaction. This approach builds the functionalized quinoline core in a regioselective manner.
Synthetic Workflow Overview
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol details the synthesis of the key intermediate, 2,7-dichloroquinoline-3-carbaldehyde, from 4-chloroacetanilide. The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[3][4]
Materials:
-
4-Chloroacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
-
Once the addition is complete, add 4-chloroacetanilide portion-wise to the reaction mixture.
-
After the addition, slowly raise the temperature and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of 2,7-dichloroquinoline-3-carbaldehyde will form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Conversion of the Carbaldehyde to the Carbonitrile
The 3-formyl group can be efficiently converted to the desired 3-carbonitrile functionality.
Materials:
-
2,7-Dichloroquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
Procedure:
-
In a round-bottom flask, dissolve 2,7-dichloroquinoline-3-carbaldehyde in formic acid.
-
Add hydroxylamine hydrochloride and sodium formate to the solution.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The solid this compound will precipitate.
-
Filter the product, wash with water until the filtrate is neutral, and dry.
Reactivity and Regioselectivity: A Scaffold for Diversity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This allows for a stepwise and regioselective functionalization of the quinoline core.
The Principle of Regioselectivity
The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position. This enhanced reactivity is a consequence of the electronic effects within the quinoline ring system:
-
Inductive Effect: The ring nitrogen atom exerts a strong electron-withdrawing inductive effect, which is more pronounced at the adjacent C2 and C4 positions.
-
Mesomeric Effect: The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C2 position through resonance.
-
Activation by the Nitrile Group: The electron-withdrawing cyano group at the C3 position further activates the C2 position for nucleophilic attack.
In contrast, the C7 chlorine atom is on the benzenoid ring and is less activated, making it significantly less susceptible to nucleophilic displacement under standard conditions.
Caption: Regioselective functionalization of this compound.
Application in Kinase Inhibitor Synthesis
The 2-amino-7-chloroquinoline-3-carbonitrile scaffold, readily accessible from this compound, is a key pharmacophore in the design of various kinase inhibitors. Numerous studies have demonstrated that derivatives of 4-anilinoquinoline-3-carbonitriles are potent inhibitors of kinases such as Src, Abl, EGFR, and HER-2.[5][6][7] By analogy, substituting the C2 position with various anilines can lead to novel kinase inhibitors.
Protocol 3: Synthesis of a Representative 2-Anilino-7-chloroquinoline-3-carbonitrile Derivative
This protocol describes a general method for the regioselective nucleophilic aromatic substitution of an aniline with this compound to generate a potential kinase inhibitor scaffold.
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-ethynylaniline)
-
Isopropanol or n-Butanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq.) in isopropanol, add the substituted aniline (1.1 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, filter the solid, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Rationale for Kinase Inhibition
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The 2-anilino-quinoline scaffold can mimic the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase. The substituents on the aniline ring and at the C7 position of the quinoline can be modified to achieve potency and selectivity for a specific kinase target.
Caption: Interaction model of a quinoline-based kinase inhibitor.
Further Functionalization at the C7 Position
The remaining chlorine atom at the C7 position of the 2-amino-7-chloroquinoline-3-carbonitrile intermediate serves as a handle for further diversification. This can be achieved through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce a wide range of substituents. This allows for fine-tuning of the physicochemical properties and biological activity of the final compounds.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable regioselectivity in nucleophilic aromatic substitution reactions allows for the efficient and controlled synthesis of diverse libraries of compounds. The resulting 2-amino-7-chloroquinoline-3-carbonitrile scaffold is a proven pharmacophore for the development of potent kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable synthetic intermediate in their drug discovery endeavors.
References
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Zhang, N., Wu, B., Boschelli, D. H., Golas, J. M., & Boschelli, F. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071–5074. [Link]
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 44(17), 2719–2734. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Mekheimer, R. A., Al‐sheikh, M. A., & Sadek, K. U. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(4), 382-411. [Link]
-
Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 11-14. [Link]
-
Boschelli, D. H., Wang, Y. D., Johnson, S., Wu, B., Ye, F., Sosa, A. C. B., ... & Boschelli, F. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. Journal of Medicinal Chemistry, 47(7), 1599–1601. [Link]
-
Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., & Aly, A. A. (2000). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry-Section B, 39, 608-613. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
-
Aparicio-Araujo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
-
Singh, R. P., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 123-127. [Link]
-
El-Sayed, T. H., & Aboelnaga, A. (2019). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 8(10), 1-5. [Link]
-
El-Sayed, M. A. A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. [Link]
-
Wu, B., et al. (2018). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. ACS Medicinal Chemistry Letters, 9(5), 454-459. [Link]
-
El-Damasy, A. K., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Molecular Medicine Reports. [Link]
-
Sharma, P., et al. (2020). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 38(11), 3299-3311. [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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- 6. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Antibacterial Agents from 2,7-Dichloroquinoline-3-carbonitrile
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinoline core is a well-established pharmacophore, central to the activity of the highly successful fluoroquinolone class of antibiotics.[1] These agents traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2] This application note presents 2,7-dichloroquinoline-3-carbonitrile as a strategic starting material for the synthesis of a new generation of potential antibacterial compounds.
The chemical architecture of this compound offers a unique platform for synthetic diversification. It features two chlorine atoms at positions C2 and C7, which possess differential reactivity towards nucleophilic aromatic substitution (SNAr).[3][4] The C2 position, activated by both the ring nitrogen and the electron-withdrawing nitrile group at C3, is significantly more susceptible to nucleophilic attack than the C7 position on the benzene ring.[5][6] This inherent regioselectivity allows for a controlled, stepwise functionalization of the quinoline scaffold, enabling the systematic construction of diverse chemical libraries for antibacterial screening.
This document provides a comprehensive guide for researchers, detailing the mechanistic rationale, strategic synthetic workflows, and step-by-step experimental protocols for transforming this compound into novel derivatives. Furthermore, it includes protocols for evaluating the antibacterial efficacy of these synthesized compounds, creating a self-validating framework for discovery.
Mechanistic Rationale: Targeting Bacterial DNA Replication
The foundational premise for exploring quinoline derivatives as antibacterial agents lies in their proven ability to disrupt bacterial DNA synthesis.[2] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription. In many Gram-negative bacteria, this is the principal target.[8]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, a critical step for cell division. It is the main target in many Gram-positive bacteria.[8]
Quinolone antibiotics function by binding to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[2] This stabilization converts these essential enzymes into toxic agents that generate permanent, double-strand DNA breaks, which ultimately trigger cell death.[7] The synthetic derivatives derived from this compound are designed to mimic this interaction, with various substitutions aimed at optimizing binding affinity within the enzyme's active site.[9][10]
Caption: Postulated mechanism of action for quinoline-based antibacterial agents.
Synthetic Strategy: Leveraging Regioselective Substitution
The synthetic utility of this compound is anchored in the differential reactivity of its two chloro substituents. The C2-chloro is highly activated towards SNAr, allowing for selective reaction with a wide range of nucleophiles under relatively mild conditions. The C7-chloro is considerably less reactive and typically requires harsher conditions or metal catalysis for substitution. This provides a clear strategic path: initial diversification at the C2 position, followed by potential secondary modifications at C3 (nitrile) or C7.
Caption: General synthetic workflow for diversifying this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are hazardous and should be handled with care.
Protocol 3.1: Synthesis of 2,7-Dichloroquinoline-3-carboxamide
This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a primary amide, a transformation shown to modulate biological activity.[9][11]
-
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Ice-cold water
-
Round-bottom flask, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
Charge a round-bottom flask with this compound (e.g., 0.19 g, 0.85 mmol).[9]
-
Add glacial acetic acid (e.g., 2 mL) and concentrated sulfuric acid (e.g., 1 mL) to the flask.[9]
-
Heat the mixture with stirring at 80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). The product spot should be more polar than the starting material.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum to yield 2,7-dichloroquinoline-3-carboxamide.
-
-
Purification & Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The conversion of the nitrile to an amide will be evident by the appearance of amide N-H protons in the ¹H NMR spectrum and a carbonyl carbon (~160-170 ppm) in the ¹³C NMR spectrum.
-
Protocol 3.2: Synthesis of 2-Alkoxy-7-chloroquinoline-3-carbonitrile Derivatives via SNAr
This protocol details the selective substitution of the C2-chloro group with an alkoxide nucleophile. This reaction is analogous to the substitution on the corresponding 3-carbaldehyde derivative.[9]
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (serves as reagent and solvent)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (co-solvent, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (e.g., 10 mL per gram of starting material), and potassium carbonate (2.0 eq).
-
If solubility is an issue, a small amount of DMF can be added as a co-solvent.
-
Attach a reflux condenser and heat the mixture to reflux (temperature depends on the alcohol used, e.g., ~65°C for methanol) for 8-12 hours.
-
Monitor the reaction by TLC. The product will have a different Rf value compared to the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification & Characterization:
-
Purify the crude product using silica gel column chromatography, typically eluting with a gradient of n-hexane and ethyl acetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Successful substitution will be confirmed by the appearance of signals corresponding to the alkoxy group (e.g., a singlet around 4.0 ppm for a methoxy group) in the ¹H NMR spectrum.[9]
-
Antibacterial Activity Assessment
To evaluate the efficacy of the newly synthesized compounds, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]
Protocol 4.1: General Procedure for MIC Determination
-
Materials:
-
Synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and incubator
-
-
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB directly in the 96-well plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[16]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[12][15]
-
Data Presentation: Representative Antibacterial Activity
The following table summarizes published antibacterial activity data for the parent compound and a key derivative, demonstrating the potential of this scaffold.[9][11]
| Compound ID | Structure | Test Organism | Activity (Inhibition Zone, mm) |
| 1 | This compound | S. aureus | 11.00 ± 0.03 |
| P. aeruginosa | 11.00 ± 0.03 | ||
| 2 | 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 |
| Amoxicillin | Standard Antibiotic | S. aureus | 18.00 ± 0.00 |
Data sourced from Gebrechristos et al., 2021.[9]
Structure-Activity Relationship (SAR) Insights
Preliminary data suggests that modifications to the this compound scaffold can significantly influence antibacterial specificity and potency.
-
The parent compound 1 (this compound) shows activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.[9]
-
Hydrolysis of the C3-nitrile to a C3-amide (compound 2 ) appears to shift the activity profile, showing efficacy against E. coli.[9]
-
Molecular docking studies have suggested that these compounds can bind effectively to the active site of bacterial DNA gyrase B, with the amide derivative showing a favorable binding affinity.[9][10]
These initial findings underscore the value of the synthetic protocols provided herein. By systematically modifying the C2 and C3 positions, researchers can explore the SAR of this promising class of compounds and optimize their activity against clinically relevant pathogens.
References
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
Gebrechristos, S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry. Available at: [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]
-
Gebrechristos, S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. Available at: [Link]
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Ahmad, F., et al. (2024). Exploring the Potential of New 7-Chloroquinoline-benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. ChemistrySelect. Available at: [Link]
-
Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Iranian Chemical Society. Available at: [Link]
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Ahmad, F., et al. (2024). Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. Semantic Scholar. Available at: [Link]
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Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]
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Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]
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Chen, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]
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Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube. Available at: [Link]
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Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Kumar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
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Smith, A. M., & Warrington, J. M. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
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da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
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2,7-Dichloroquinoline-3-carbonitrile as an intermediate for anticancer drugs
An Application Guide to 2,7-Dichloroquinoline-3-carbonitrile: A Versatile Intermediate for the Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal features for binding to a wide array of biological targets.[1] Consequently, quinoline derivatives have emerged as a significant class of compounds in the search for new anticancer therapeutics, exhibiting a broad spectrum of mechanisms.[3][4] These mechanisms include, but are not limited to, the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, intercalation into DNA, and the induction of apoptosis.[5][6][7]
Within this promising class of molecules, this compound stands out as a particularly valuable intermediate.[8][9] Its structure is pre-functionalized with multiple reactive sites: two distinct chlorine atoms at the C2 and C7 positions, which are susceptible to nucleophilic substitution, and a cyano group at C3 that can be further transformed. This multi-handle scaffold allows for the systematic and diverse modification of the quinoline core, enabling the generation of extensive chemical libraries for screening and the development of highly targeted anticancer agents.
This document serves as a technical guide for researchers, providing detailed protocols for the synthesis of this compound and its subsequent elaboration into a potential anticancer compound. It further outlines methodologies for biological evaluation and discusses the potential mechanisms of action.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved from the corresponding 2,7-dichloroquinoline-3-carbaldehyde. The protocol below describes a one-step conversion of the aldehyde to the nitrile, a common and effective transformation in organic synthesis.
Protocol 1: Synthesis of this compound (5)
This protocol details the conversion of 2,7-dichloroquinoline-3-carbaldehyde (4) to the target nitrile (5). One reported method involves treatment with sodium azide in phosphorus oxychloride.[10]
Materials and Reagents:
-
2,7-dichloroquinoline-3-carbaldehyde (4)
-
Sodium azide (NaN₃)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,7-dichloroquinoline-3-carbaldehyde (4) (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Carefully add phosphorus oxychloride (2.0 eq) to the solution at 0 °C (ice bath). Following this, add sodium azide (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Causality Note: Phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the conversion of the aldehyde to the nitrile in the presence of a nitrogen source like sodium azide. The reaction proceeds through the formation of an intermediate oxime or a related species, which is then dehydrated to the nitrile.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it over crushed ice and a saturated solution of sodium bicarbonate.
-
Safety Note: Quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound (5) as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Figure 1: Synthetic route to the key intermediate.
Part 2: Application in the Synthesis of a Potent Anticancer Agent
The dual chlorine substituents on the quinoline core serve as excellent handles for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C2 position is generally more reactive than the one at C7, allowing for selective functionalization. This protocol describes the synthesis of a hypothetical, yet plausible, anticancer agent by reacting the intermediate with a substituted aniline, a common motif in kinase inhibitors.
Protocol 2: Synthesis of 7-chloro-2-(4-methoxyanilino)quinoline-3-carbonitrile (6)
Materials and Reagents:
-
This compound (5)
-
4-methoxyaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (5) (1.0 eq) and 4-methoxyaniline (1.1 eq) in NMP.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the SNAr reaction, driving the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting quinoline is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: If necessary, purify the solid further by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product (6).
-
Characterization: Validate the structure of 7-chloro-2-(4-methoxyanilino)quinoline-3-carbonitrile (6) using ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy.
Anticancer Agent Synthesis Workflow
Caption: Figure 2: Synthesis of a potential anticancer agent.
Part 3: Postulated Mechanism of Action & Target Signaling
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5][11] For instance, the Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivity drives the proliferation and survival of various tumor types. The synthesized compound (6), with its anilino-quinoline core, is structurally analogous to known EGFR inhibitors. It is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.
Postulated Mechanism:
-
The quinoline nitrogen and the aniline NH group form key hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain.
-
The planar quinoline ring system engages in hydrophobic and π-stacking interactions with residues in the active site.
-
By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of EGFR and subsequent activation of downstream pro-survival pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
-
This blockade of signaling leads to cell cycle arrest and the induction of apoptosis in cancer cells dependent on this pathway.
Target Signaling Pathway Diagram
Caption: Figure 3: Inhibition of the EGFR signaling cascade.
Part 4: Biological Evaluation Protocols and Data
To assess the anticancer potential of newly synthesized compounds, a standard in vitro cytotoxicity assay is performed. The MTT assay is a colorimetric assay for measuring cellular metabolic activity and is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.[12][13]
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound (6) and a positive control (e.g., Doxorubicin) in the cell culture medium. The final concentration of the DMSO solvent should be kept below 0.5%.[12]
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Representative In Vitro Cytotoxicity Data (IC₅₀, µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer)[13][14] | HCT-116 (Colon Cancer) | HFF-1 (Normal Fibroblast) |
| Compound (6) | 8.5 | 7.1 | 10.2 | > 50 |
| Doxorubicin | 0.9 | 1.2 | 0.8 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, reflecting plausible activity for a novel anticancer agent.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of novel quinoline-based anticancer agents. The presence of multiple, differentially reactive sites allows for the creation of diverse molecular architectures tailored to interact with specific oncogenic targets. The protocols and conceptual frameworks provided herein offer a guide for researchers to synthesize, evaluate, and understand the mechanisms of new therapeutic candidates derived from this versatile intermediate, contributing to the ongoing effort to develop more effective cancer treatments.[12]
References
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- Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Kumar, A., & Sharma, P. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Chen, Y-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules.
- Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Abdellattif, M. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Mekheimer, R. A., et al. (2020). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Request PDF.
- Mekheimer, R., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar.
- Hsieh, H-P., et al. (2009). Method of making and administering quinoline derivatives as anti-cancer agents. Google Patents.
- Wang, Z-Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
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- Quinoline derivatives known anticancer agents. (2021). ResearchGate.
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- Taha, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
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- Valderrama, J. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank.
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Application Note: 2,7-Dichloroquinoline-3-carbonitrile as a Versatile Scaffold for the Development of Novel Topoisomerase Inhibitors
Abstract
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription, making them validated and highly important targets for anticancer drug development.[1][2][3][4] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including potent topoisomerase inhibitors.[5] This document provides a detailed guide on the application of 2,7-dichloroquinoline-3-carbonitrile, a highly functionalized and versatile starting material, for the rational design and synthesis of novel topoisomerase inhibitors. We present the rationale for its use, a representative synthetic workflow, detailed protocols for evaluating enzyme inhibition and cellular activity, and a discussion on establishing structure-activity relationships (SAR).
Introduction: The Rationale for Targeting Topoisomerases with Quinoline Scaffolds
DNA topoisomerases modulate DNA topology by catalyzing the transient cleavage and re-ligation of DNA strands.[6] Eukaryotic cells have two main types: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which creates double-strand breaks.[1] Due to the high replicative demand of cancer cells, they are particularly sensitive to agents that disrupt topoisomerase function.[7]
Topoisomerase inhibitors are broadly classified into two categories:
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic activity without stabilizing the DNA-enzyme complex.
-
Topoisomerase Poisons: These are clinically more prominent. They stabilize the transient covalent complex formed between the topoisomerase and DNA, known as the "cleavable complex".[8][9] This stabilization prevents the re-ligation of the DNA strand(s), transforming the transient enzyme-DNA linkage into a permanent DNA lesion. The collision of replication forks with these stalled complexes leads to irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[8]
The planar, heterocyclic structure of the quinoline ring system is ideal for intercalating into the DNA base pairs at the site of cleavage, while its substituted positions provide vectors for introducing side chains that can form critical interactions with the enzyme, thereby stabilizing the ternary drug-DNA-enzyme complex.[9][10]
The this compound Scaffold
The this compound molecule is an excellent starting point for building a library of potential topoisomerase inhibitors. Its utility stems from the distinct reactivity of its functional groups, which allows for controlled, site-selective modifications.
-
C2 and C7 Chlorine Atoms: These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The differential electronic environment of C2 (electron-deficient due to the adjacent ring nitrogen) and C7 allows for potential regioselective modification, enabling the systematic introduction of diverse aryl, alkyl, or amino groups. These groups are critical for modulating target potency, selectivity, and pharmacokinetic properties.
-
C3-Carbonitrile Group: The nitrile is a versatile chemical handle. It can be hydrolyzed to a carboxamide or carboxylic acid, which can serve as important hydrogen-bonding moieties. Alternatively, it can be transformed into other heterocycles, further expanding the chemical space for SAR exploration.
Caption: A logical workflow for developing topoisomerase inhibitors.
Experimental Protocols
The following protocols are foundational for screening and characterizing novel inhibitors derived from the this compound scaffold.
Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled form, which migrates faster on an agarose gel than the relaxed form.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM Spermidine, 50% Glycerol)
-
Test compounds dissolved in DMSO
-
Sterile deionized water
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled pBR322 DNA (200-500 ng)
-
1 µL of test compound at various concentrations (or DMSO for vehicle control)
-
x µL of sterile water to bring the volume to 19 µL.
-
-
Controls: Prepare a "No Enzyme" control (add 1 µL of water instead of enzyme) and a "No Inhibitor" control (add 1 µL of DMSO).
-
Initiate the reaction by adding 1 µL of an appropriate dilution of Topo I enzyme (typically 1-2 units). Mix gently.
-
Incubate the reactions at 37°C for 30 minutes. [1][11]5. Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire sample onto a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours. [1]8. Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
Interpretation: The "No Enzyme" lane will show a fast-migrating band (supercoiled DNA). The "No Inhibitor" lane will show a slower-migrating band (relaxed DNA). Effective inhibitors will show a dose-dependent preservation of the supercoiled DNA band.
Protocol 2: In Vitro Topoisomerase IIα kDNA Decatenation Assay
Principle: This assay assesses the ability of Topo IIα to resolve a network of interlocked DNA minicircles (kinetoplast DNA, kDNA). Decatenated minicircles can enter the agarose gel, while the catenated network remains in the loading well. Inhibitors prevent decatenation. [8][12] Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 20 mM ATP)
-
Test compounds dissolved in DMSO
-
Sterile deionized water
-
Stop Solution/Loading Dye (as above)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topo II Assay Buffer
-
1 µL of kDNA (200 ng)
-
1 µL of test compound at various concentrations (or DMSO for vehicle control)
-
x µL of sterile water to bring the volume to 19 µL.
-
-
Controls: Prepare a "No Enzyme" control and a "No Inhibitor" (DMSO) control.
-
Initiate the reaction by adding 1 µL of an appropriate dilution of Topo IIα enzyme (1-5 units). Mix gently. [11]4. Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours. [11]8. Stain and visualize the gel.
-
Interpretation: The "No Enzyme" lane will show kDNA remaining in the well. The "No Inhibitor" lane will show bands corresponding to decatenated minicircles that have migrated into the gel. Potent inhibitors will cause a dose-dependent retention of kDNA in the well.
Protocol 3: Cellular Cytotoxicity (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116) [13][14][15]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism of Action and Structure-Activity Relationship (SAR)
The data from the above assays are crucial for establishing the SAR. By comparing the IC₅₀ values of different analogs, researchers can deduce the structural requirements for potent activity.
Caption: Pathway of topoisomerase poisons leading to apoptosis.
Hypothetical SAR Data Table
| Compound ID | R¹ (at C2) | R² (at C7) | Topo I IC₅₀ (µM) | Topo IIα IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent | -Cl | -Cl | >100 | >100 | >100 |
| A-1 | -NH(CH₂)₂N(Et)₂ | -Cl | 55.6 | 23.4 | 15.2 |
| A-2 | -Cl | -NH(CH₂)₂N(Et)₂ | 89.1 | 45.8 | 33.7 |
| B-1 | -NH(CH₂)₂N(Et)₂ | 4-methoxyphenyl | 10.2 | 0.8 | 0.5 |
| B-2 | 4-methoxyphenyl | -NH(CH₂)₂N(Et)₂ | 35.7 | 15.3 | 11.9 |
Interpreting the SAR:
-
Positional Isomerism: Comparing A-1 and A-2 , placing the basic diethylaminopropylamino sidechain at C2 (A-1 ) is more favorable for activity than placing it at C7 (A-2 ). This suggests the region around C2 may be closer to an acidic residue in the enzyme's binding pocket or that this orientation is better for DNA intercalation.
-
Synergistic Effects: The introduction of a 4-methoxyphenyl group via a Suzuki reaction dramatically increases potency, especially against Topo IIα. In compound B-1 , the combination of the C2 amino sidechain and the C7 aryl group results in sub-micromolar activity. This suggests the aryl group may engage in crucial π-π stacking interactions with DNA bases, while the sidechain provides key contacts with the enzyme. [9]This synergistic effect is a hallmark of successful inhibitor design.
-
Correlation of Activity: The potent Topo IIα inhibition of B-1 correlates well with its potent cytotoxicity in the HCT-116 cancer cell line, suggesting that Topo IIα is the primary intracellular target.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel topoisomerase inhibitors. Its strategically placed reactive handles allow for extensive chemical diversification, enabling a systematic exploration of the structure-activity landscape. The protocols and workflow described herein provide a robust framework for identifying and characterizing potent lead compounds. By integrating rational design, chemical synthesis, and tiered biological screening, researchers can leverage this scaffold to develop next-generation anticancer therapeutics that effectively target the topoisomerase-DNA machinery.
References
- BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Topoisomerase IV Inhibition Assays. BenchChem.
- National Institutes of Health. (2013). Topoisomerase Assays. PMC.
- National Institutes of Health. (2013). Topoisomerase Assays. PMC.
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Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]
- Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine.
- Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
-
Ríos, A., et al. (2009). Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives. PubMed. [Link]
-
Nath, C., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]
-
Wang, H., et al. (2013). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. MDPI. [Link]
- Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. OUCI.
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Park, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]
- Zaffaroni, N., et al. (2017). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. IRIS.
- Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.
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de F. P. M. Moreira, V., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
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Alesawy, M. S., et al. (2022). Newt[1][8][16]riazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PMC. [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]
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Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
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Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
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Price, C. C., & Roberts, R. M. (1948). 4,7-dichloroquinoline. Organic Syntheses. [Link]
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Baikar, S., & Malpathak, N. (2010). Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Pharmacognosy Reviews. [Link]
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Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PMC. [Link]
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- Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
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Kumar, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of Novel 7-Chloroquinoline Derivatives
Abstract
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] Its privileged structure allows for extensive chemical modification, making it a focal point for the development of novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel 7-chloroquinoline derivatives and their subsequent biological screening. We delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols for synthesis and biological assays, and present data visualization methods to facilitate the discovery and evaluation of new therapeutic candidates.
Rationale and Strategic Overview
The enduring relevance of the 7-chloroquinoline core stems from its chemical versatility and proven pharmacological significance. The electron-withdrawing nature of the nitrogen atom and the chloro-substituent polarizes the quinoline ring system, making the C4 position particularly susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity is the primary avenue through which diverse side chains are introduced, allowing for the systematic modulation of a compound's physicochemical properties (e.g., lipophilicity, basicity) and its biological activity.
Our strategic approach is twofold:
-
Efficient Synthesis: Establish a robust and scalable synthetic route to a key intermediate, 4,7-dichloroquinoline, followed by parallel derivatization to generate a library of novel analogues.
-
Tiered Biological Screening: Implement a cascade of in vitro assays to efficiently screen the synthesized library for promising biological activities, prioritizing potent and selective compounds for further investigation.
Synthesis of 7-Chloroquinoline Derivatives
The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core, which can be readily converted to the highly reactive 4,7-dichloroquinoline intermediate.[1] This intermediate serves as the linchpin for introducing diverse functionalities.
Protocol 2.1: Synthesis of 4,7-Dichloroquinoline (Key Intermediate)
This protocol details the foundational synthesis based on the Gould-Jacobs reaction followed by chlorination.
Part A: 4-Hydroxy-7-chloroquinoline via Gould-Jacobs Reaction
-
Rationale: This reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. The high temperature of the cyclization step is crucial for driving the reaction to completion. Diphenyl ether is often used as a high-boiling solvent.
-
Materials:
-
3-Chloroaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) in ethanol.
-
Heat the mixture to reflux for 1 hour to form the enamine intermediate.
-
Remove the ethanol under reduced pressure.
-
Add diphenyl ether to the crude enamine and heat the mixture to 250 °C with stirring for 30-45 minutes.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane and then ethanol to remove impurities, and dry under vacuum. The product is 4-hydroxy-7-chloroquinoline.
-
Part B: Chlorination to 4,7-Dichloroquinoline
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the 4-hydroxyl group of the quinoline into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
4-Hydroxy-7-chloroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Caution: Perform this step in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 4-hydroxy-7-chloroquinoline (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The solution should become clear.
-
Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme care.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is ~8.
-
The product, 4,7-dichloroquinoline, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry. Recrystallization from ethanol or acetone can be performed for further purification.
-
Protocol 2.2: Derivatization via Nucleophilic Aromatic Substitution
-
Rationale: The C4 position of 4,7-dichloroquinoline is highly activated towards nucleophilic attack. This allows for the straightforward introduction of various amine, alcohol, or thiol-containing side chains. Modern techniques like microwave or ultrasound irradiation can significantly accelerate these reactions.[6][7]
-
Materials:
-
4,7-Dichloroquinoline
-
Desired nucleophile (e.g., a primary/secondary amine, amino acid, etc.)
-
Solvent (e.g., ethanol, DMF, or NMP)
-
Optional: Base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as a salt.
-
Microwave reactor or ultrasonic bath (optional)
-
-
General Procedure (Example with an Amine Nucleophile):
-
In a reaction vial, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent like ethanol.
-
Add the amine nucleophile (1.1 - 2.0 eq). The use of excess nucleophile can drive the reaction to completion.
-
Seal the vial and heat the mixture.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired novel 7-chloroquinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[7]
-
Biological Screening Protocols
Once a library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. A tiered approach is recommended, starting with broad primary screens to identify "hits," followed by more detailed secondary assays.
Protocol 3.1: Anticancer Activity - MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
-
Protocol 3.2: Antimicrobial Activity - Broth Microdilution Assay (MIC Determination)
-
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11]
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Ciprofloxacin)
-
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Dilute the standardized bacterial suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Data Presentation and Interpretation
Quantitative data from biological screens should be summarized in tables for clear comparison. This allows for the rapid identification of structure-activity relationships (SAR).
Table 1: Representative Anticancer Activity of Novel 7-Chloroquinoline Derivatives
| Compound ID | Modification at C4 | Cell Line | IC₅₀ (µM) | Reference |
| Hybrid 14 | Morita-Baylis-Hillman Adduct | MCF-7 | 4.60 | |
| Hybrid 5d | Benzimidazole Moiety | CCRF-CEM | 0.6 | [12] |
| Compound 9 | Thioxopyrimidinone Ring | HCT-116 | 21.41 | [5] |
| Compound 9 | Thioxopyrimidinone Ring | MCF-7 | 11.92 | [13] |
Lower IC₅₀ values indicate higher potency.
Table 2: Representative Antimicrobial Activity (MIC)
| Compound ID | Modification at C4 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| SA11 | p-Bromobenzylamine | 128 | >256 | [10] |
| SA12 | o-Hydroxybenzylamine | 64 | >256 | [10] |
| Compd. 6 | Carboxamide | >200 | 11.00 (Zone of Inhibition) | [11] |
| Compd. 8 | Ethoxy-carbaldehyde | >200 | 12.00 (Zone of Inhibition) | [11] |
Lower MIC values indicate higher potency.
Conclusion
The 7-chloroquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. By employing robust synthetic strategies, such as the Gould-Jacobs reaction followed by nucleophilic substitution, diverse libraries of novel derivatives can be efficiently generated. A systematic and tiered biological screening approach, utilizing well-established protocols like the MTT and broth microdilution assays, is critical for identifying compounds with promising anticancer or antimicrobial activity. The methodologies and data presented in this guide provide a solid framework for researchers to design, synthesize, and evaluate the next generation of 7-chloroquinoline-based drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines. BenchChem.
-
El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
-
Kowalska, A. A., et al. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide. BenchChem.
-
El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
-
de F. Alves, M. A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
-
Akinyelu, J., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
-
Checa, A. A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
-
Boyen, A., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
-
da C. L., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]
-
Semantic Scholar. (n.d.). Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. Semantic Scholar. [Link]
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Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
-
Wilhelm, E. A., et al. (2017). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. PubMed. [Link]
-
ProQuest. (n.d.). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. [Link]
- BenchChem. (2025).
-
NIH. (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. [Link]
-
Wilhelm, E. A., et al. (2016). 4-Phenylselenyl-7-chloroquinoline, a New Quinoline Derivative Containing Selenium, Has Potential Antinociceptive and Anti-Inflammatory Actions. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of Quinoline Carbonitriles from Carbaldehydes
Introduction: The Strategic Importance of the Quinoline Carbonitrile Moiety
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The introduction of a carbonitrile (-CN) group onto this privileged heterocycle dramatically enhances its synthetic versatility and pharmacological relevance. The nitrile group serves as a valuable synthetic handle for further elaboration into a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, which are integral to the development of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the efficient conversion of quinoline carbaldehydes to their corresponding carbonitriles, with a focus on practical, reliable, and scalable methodologies.
Theoretical Background and Mechanistic Insights: The "Why" Behind the Synthesis
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. For a substrate as electronically distinct as a quinoline carbaldehyde, the choice of method is critical to ensure high yield and compatibility with the heterocyclic core. Two primary, highly effective methods will be discussed in detail: a classic one-pot iodine-mediated reaction and a modern, greener copper-catalyzed aerobic oxidation.
Method 1: The Robust One-Pot Iodine-Mediated Conversion
This method is a well-established and highly reliable procedure for the direct conversion of aldehydes to nitriles.[1] It is particularly effective for heteroaromatic aldehydes, including quinoline carbaldehydes. The reaction proceeds via an in-situ formation of an aldimine intermediate, which is then oxidized by iodine to the corresponding nitrile.
Causality of Experimental Choices:
-
Ammonia (Aqueous): Serves as the nitrogen source for the formation of the crucial aldimine intermediate. A high concentration is used to drive the equilibrium towards the imine.
-
Iodine (I₂): Acts as a mild and effective oxidizing agent. It oxidizes the aldimine to an N-iodoaldimine intermediate.[2]
-
Base-Promoted Elimination: The aqueous ammonia also provides a basic medium that facilitates the elimination of hydrogen iodide (HI) from the N-iodoaldimine, leading to the formation of the stable carbon-nitrogen triple bond of the nitrile.[2]
Proposed Reaction Mechanism: The reaction is believed to proceed through the following steps:
-
Aldimine Formation: The quinoline carbaldehyde reacts with ammonia to form an aldimine intermediate.
-
Oxidation: The aldimine is then oxidized by iodine to form an N-iodoaldimine.
-
Elimination: The basic conditions promote the elimination of HI to yield the final quinoline carbonitrile.
Caption: Proposed mechanism for the iodine-mediated conversion.
Method 2: The Green and Efficient Copper-Catalyzed Aerobic Oxidation
In recent years, the development of sustainable and environmentally benign synthetic methods has been a major focus. Copper-catalyzed aerobic oxidation offers a greener alternative to traditional methods, utilizing air as the ultimate oxidant.[3][4] This method is known for its operational simplicity and cost-effectiveness.[3]
Causality of Experimental Choices:
-
Copper(II) Acetate (Cu(OAc)₂): A readily available and inexpensive copper salt that serves as an efficient catalyst for the aerobic oxidation.[3]
-
Ammonium Acetate (NH₄OAc): Acts as both the nitrogen source and a co-catalyst.[3]
-
Air (Oxygen): The terminal oxidant in the catalytic cycle, making the process environmentally friendly as the main byproduct is water.
Proposed Reaction Mechanism: While the precise mechanism is complex and may vary with the specific copper catalyst and conditions, a plausible pathway involves:
-
Aldimine Formation: Similar to the iodine method, the aldehyde reacts with ammonia (from ammonium acetate) to form an aldimine.
-
Coordination to Copper: The aldimine coordinates to the copper center.
-
Oxidative Addition/Reductive Elimination: A series of oxidative addition and reductive elimination steps, facilitated by the copper catalyst and oxygen, leads to the formation of the nitrile and regeneration of the active copper catalyst.
Caption: Simplified catalytic cycle for copper-catalyzed aerobic oxidation.
Experimental Protocols
Synthesis of Starting Material: 2-Chloro-3-formylquinoline
The versatile starting material, 2-chloro-3-formylquinoline, can be reliably synthesized from the corresponding N-arylacetamide via the Vilsmeier-Haack reaction.[5]
Vilsmeier-Haack Reaction Mechanism: The reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and subsequent formylation.[6][7]
Caption: Workflow for the Vilsmeier-Haack synthesis of the starting material.
Protocol for 2-Chloro-3-formylquinoline Synthesis:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring.
-
Substrate Addition: To this freshly prepared Vilsmeier reagent, add the corresponding N-arylacetamide portion-wise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 1: One-Pot Conversion of 2-Chloro-3-formylquinoline to 2-Chloro-3-cyanoquinoline using Iodine and Aqueous Ammonia[2]
This protocol is a robust and high-yielding method for the synthesis of 2-chloro-3-cyanoquinoline.
Materials and Reagents:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| 2-Chloro-3-formylquinoline | 1 mmol | Synthesized as described above. |
| Tetrahydrofuran (THF) | 5 mL | Anhydrous solvent. |
| Aqueous Ammonia (30% solution) | 6 mL | Use in a well-ventilated fume hood. |
| Iodine (I₂) | 1.1 mmol | Solid, handle with care. |
| 5% Aqueous Sodium Thiosulfate | ~5 mL | For quenching excess iodine. |
| Ethyl Acetate | As required | For extraction. |
| Anhydrous Sodium Sulfate | As required | For drying the organic layer. |
Experimental Procedure:
-
Reaction Setup: To a solution of 2-chloro-3-formylquinoline (1 mmol) in THF (5 mL) in a round-bottom flask, add aqueous ammonia (6 mL, 30% solution).
-
Addition of Iodine: To the stirred solution, add iodine (1.1 mmol) in one portion at room temperature. The solution will turn dark violet/brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 75-90 minutes, as indicated by the disappearance of the starting material and the fading of the iodine color.
-
Quenching: Upon completion, quench the reaction by adding 5% aqueous sodium thiosulfate solution (~5 mL) until the iodine color is completely discharged.
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: 80-90%
Protocol 2: Copper-Catalyzed Aerobic Oxidative Conversion of Quinoline Carbaldehyde to Quinoline Carbonitrile[4]
This protocol provides a general framework for a greener synthesis. Optimization may be required for specific quinoline carbaldehyde substrates.
Materials and Reagents:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| Quinoline Carbaldehyde | 1 mmol | |
| Copper(II) Acetate (Cu(OAc)₂) | 0.1 mmol (10 mol%) | Catalyst. |
| Ammonium Acetate (NH₄OAc) | 1.5 mmol | Nitrogen source. |
| Dimethyl Sulfoxide (DMSO) | 3 mL | Solvent. |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to the air, combine the quinoline carbaldehyde (1 mmol), copper(II) acetate (0.1 mmol), and ammonium acetate (1.5 mmol) in DMSO (3 mL).
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction is open to the atmosphere to allow for the ingress of air (oxygen).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-90% (highly substrate-dependent)
Data Presentation and Comparison
| Feature | Method 1: Iodine-Mediated | Method 2: Copper-Catalyzed Aerobic Oxidation |
| Reagents | Iodine, Aqueous Ammonia, THF | Cu(OAc)₂, NH₄OAc, DMSO, Air |
| Reaction Conditions | Room temperature, ~1.5 hours | 60-80 °C, several hours |
| Yields | Generally high and reproducible (80-90%) | Good to excellent, but can be more substrate-dependent[3] |
| Environmental Impact | Use of iodine and organic solvent. | Greener approach using air as the oxidant. |
| Cost-Effectiveness | Utilizes inexpensive and readily available reagents. | Copper catalyst is inexpensive. |
| Substrate Scope | Broad scope for heteroaromatic aldehydes.[1] | Tolerates a wide range of functional groups.[3] |
| Work-up | Involves quenching with sodium thiosulfate. | Standard aqueous work-up and extraction. |
Troubleshooting and Practical Considerations
-
Low Yields:
-
Incomplete reaction: Ensure the reaction has gone to completion by TLC monitoring. If necessary, increase the reaction time or temperature (for the copper-catalyzed method).
-
Reagent quality: Use fresh, high-quality reagents. Anhydrous solvents are crucial where specified.
-
Catalyst deactivation: In the copper-catalyzed method, the quinoline nitrogen can potentially coordinate to the copper center and inhibit catalysis. The use of a slight excess of the copper catalyst or the addition of a ligand may be necessary in some cases.
-
-
Side Reactions:
-
Over-oxidation: In the copper-catalyzed method, prolonged reaction times or higher temperatures could lead to the formation of other oxidized byproducts.
-
Hydrolysis of nitrile: During work-up, prolonged exposure to acidic or basic conditions could lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.
-
-
Purification Challenges:
-
Residual DMSO: In the copper-catalyzed method, ensure thorough washing with brine during work-up to remove DMSO, which can complicate purification.
-
Polarity of quinoline derivatives: Quinoline derivatives can be quite polar, which may require the use of more polar eluent systems for column chromatography.
-
Conclusion
The conversion of quinoline carbaldehydes to carbonitriles is a critical transformation for the synthesis of advanced intermediates in drug discovery and materials science. Both the iodine-mediated and copper-catalyzed aerobic oxidation methods offer efficient and practical routes to these valuable compounds. The choice of method will depend on the specific substrate, desired scale, and the importance of "green" chemistry principles in the synthetic design. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to successfully implement these transformations in their own laboratories.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(37). Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B, 2133-2138. Available at: [Link]
-
Talukdar, S., et al. (2001). Direct transformation of aldehydes to nitriles using iodine in ammonia water. Tetrahedron Letters, 42(6), 1103-1105. Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Varma, R. S. (2007). Vilsmeier-Haack Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 315-334). John Wiley & Sons, Inc. Available at: [Link]
-
Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available at: [Link]
-
Yan, R., et al. (2013). Aerobic synthesis of substituted quinoline from aldehyde and aniline: copper-catalyzed intermolecular C-H active and C-C formative cyclization. Organic letters, 15(18), 4876–4879. Available at: [Link]
-
Upadhyay, S., Chandra, A., & Singh, R. M. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 47B, 1747-1752. Available at: [Link]
-
Das, A. K., Nandy, S., & Bhar, S. (2022). Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions. RSC advances, 12(7), 4263–4273. Available at: [Link]
-
Motiwala, H. F., Yin, Q., & Aubé, J. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 23(11), 2990. Available at: [Link]
-
Cheewawisuttichai, T., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Carbohydrate research, 502, 108282. Available at: [Link]
-
Khan, K. M., et al. (2003). A comparative study of the synthetic methods for Nitriles. Journal of the Chemical Society of Pakistan, 25(4), 319-326. Available at: [Link]
-
Organic Chemistry Portal. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Available at: [Link]
-
Gozum, V. P., & Mebane, R. C. (2012). Solvent-free and atom efficient conversion of aldehydes into nitriles. Green Chemistry Letters and Reviews, 5(4), 517-520. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(12), 6585–6628. Available at: [Link]
-
Yu, J., et al. (2021). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H -cinnolin-2-ium-1-ide. The Journal of Organic Chemistry, 86(17), 11846–11856. Available at: [Link]
-
Peterson, R. L., & Stahl, S. S. (2012). Aerobic Copper-Catalyzed Organic Reactions. Chemical reviews, 112(5), 2625–2664. Available at: [Link]
-
Fang, C., et al. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances, 7(5), 2825-2831. Available at: [Link]
-
El-Sayed, M. A. A. (2021). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 18(6), 757-774. Available at: [Link]
-
El-Sayed, M. A. A., & Al-Ghorbani, M. F. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry, 39(5), 548-580. Available at: [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available at: [Link]
-
Zhang, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 226. Available at: [Link]
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Application Notes & Protocols: 2,7-Dichloroquinoline-3-carbonitrile as a Master Key for Fused Heterocyclic Systems
Introduction: The Strategic Value of a Dichloroquinoline Scaffold
In the landscape of medicinal chemistry and materials science, quinoline-based fused heterocyclic systems represent a privileged class of compounds. Their rigid, planar structures are central to a multitude of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The strategic importance of 2,7-dichloroquinoline-3-carbonitrile lies in its inherent reactivity, which offers a robust and versatile platform for the synthesis of diverse fused systems. This molecule is endowed with three key reactive sites:
-
C2-Chloride: Highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing new functionalities and initiating cyclization.
-
C3-Nitrile: An excellent electrophile that readily participates in annulation reactions with binucleophiles to form nitrogen-containing heterocyclic rings.
-
C7-Chloride: Less reactive than the C2-chloride, allowing for selective reactions at C2 or offering a secondary site for later-stage functionalization to modulate biological activity or physicochemical properties.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for constructing high-value fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-b]quinolines: Accessing Potent Bioactive Cores
The pyrazolo[3,4-b]quinoline core is a well-established pharmacophore found in compounds with potential anti-inflammatory and antimicrobial activities.[1][5] The synthesis from this compound is a direct and efficient process involving a condensation-cyclization reaction with hydrazine derivatives.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient C2 position of the quinoline ring, leading to the displacement of the chloride ion. This is the rate-determining step and is facilitated by a polar solvent and often a mild base. The resulting hydrazinyl intermediate then undergoes a spontaneous intramolecular cyclization, where the terminal amino group attacks the electrophilic carbon of the nitrile (C3-CN). This Thorpe-Ziegler type cyclization results in the formation of the fused pyrazole ring, yielding the 3-amino-pyrazolo[3,4-b]quinoline system.
Caption: Workflow for pyrazolo[3,4-b]quinoline synthesis.
Experimental Protocol: Synthesis of 3-Amino-7-chloro-1H-pyrazolo[3,4-b]quinoline
This protocol is adapted from established methodologies for the cyclization of 2-chloroquinoline-3-carbonitriles.[1][6]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 5.0 eq)
-
Absolute Ethanol (as solvent)
-
Triethylamine (catalytic amount, ~0.1 eq)
Procedure:
-
To a solution of this compound (0.01 mol) in absolute ethanol (50 mL), add triethylamine (0.1 mL).
-
Add hydrazine hydrate (0.05 mol) dropwise to the mixture at room temperature with stirring.
-
Fit the flask with a condenser and reflux the reaction mixture on a water bath for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Pour the concentrated residue into cold water (100 mL).
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 3-amino-7-chloro-1H-pyrazolo[3,4-b]quinoline.
| Parameter | Value/Condition | Purpose |
| Solvent | Absolute Ethanol | Provides a suitable medium for the reactants and facilitates reflux. |
| Base | Triethylamine | Neutralizes the HCl generated during the SNAr reaction, driving it to completion. |
| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic substitution. |
| Reaction Time | 12-15 hours | Ensures the reaction proceeds to completion. |
| Workup | Precipitation in water | Separates the organic product from water-soluble impurities and excess reagents. |
Synthesis of Pyrimido[4,5-b]quinolines: Building Deazaflavin Analogs
Pyrimido[4,5-b]quinolines, also known as deazaflavin analogs, are of significant interest due to their structural similarity to natural cofactors and their wide range of biological activities.[2][7] Their synthesis from this compound is achieved through a base-catalyzed cyclization with 1,3-binucleophiles like guanidine hydrochloride.
Mechanistic Rationale
This transformation relies on a tandem reaction sequence. A strong base, such as potassium tert-butoxide (t-BuOK), is crucial as it deprotonates guanidine, generating a more potent nucleophile. The deprotonated guanidine then attacks the C2 position of the quinoline, displacing the chloride. The second step involves an intramolecular cyclization where a nitrogen atom from the guanidine moiety attacks the C3-nitrile group. A subsequent tautomerization yields the stable aromatic 2-amino-3H-pyrimido[4,5-b]quinolin-4-one. The C7-chloro substituent remains unaffected under these conditions.
Caption: Proposed pathway for thieno[2,3-b]quinoline synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl 3-Amino-8-chloro-thieno[2,3-b]quinoline-2-carboxylate
This protocol is a representative method based on the principles of the Gewald reaction applied to activated quinoline systems.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (2.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (40 mL).
-
Stir the mixture to create a suspension.
-
Add morpholine (20 mmol) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath. The product will precipitate from the solution.
-
Collect the precipitate by filtration, wash it with a small amount of cold ethanol, and then with water to remove any residual morpholine salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid. [8]
Parameter Value/Condition Purpose Reagents Ethyl cyanoacetate, Sulfur Precursors for the Gewald reaction to form the thiophene ring. Base/Catalyst Morpholine Acts as a base to deprotonate the active methylene compound and catalyzes the reaction. Temperature Reflux Drives the multi-step reaction to completion. Reaction Time 4-6 hours Typical duration for one-pot Gewald-type syntheses. | Workup | Cooling/Precipitation | A straightforward method for isolating the crystalline product. |
References
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Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
- Mekheimer, R. A. (1994). A convenient synthesis of new substituted pyrazolo[4,3-c]quinolines with potential antiinflammatory activity. Pharmazie. (Semantic Scholar link provided, specific journal URL may vary).
-
Bassyouni, F. A., et al. (2001). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Archiv der Pharmazie. Available at: [Link]
-
Patel, V. H., et al. (2015). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Saczewski, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
-
Reddy, T. R., et al. (2018). Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. Organic & Biomolecular Chemistry. Available at: [Link]
- Chavan, V. D., et al. (2021). Water mediated and Baker's yeast accelerated novel synthetic protocols for tetrahydrobenzo[a]xanthene-11-ones and pyrazolo[3,4-b]quinolines.
- Chandra, T., et al. (2011). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ChemInform. (ResearchGate link provided, specific journal URL may vary).
- El-Gazzar, A. B. A., et al. (2021). Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline derivatives. Journal of Heterocyclic Chemistry. (ResearchGate link provided, specific journal URL may vary).
-
Singh, R. M., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]
-
Singh, R. M., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. PMC - NIH. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. Molecules. Available at: [Link]
-
Santos, M. A., et al. (2021). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Leveraging 2,4-Dichloroquinoline-3-carbonitrile for the Development of Novel Anti-Malarial Compounds. BenchChem.
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]
- Sridhar, J., et al. (2010). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Tetrahedron Letters.
-
Kadyrov, A. A., et al. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Scientific Reports. Available at: [Link]
- Abdel-Wahab, B. F. (2022). Chemistry of Thieno[2,3-c]quinoline Derivatives Part (VII), Reactivities, and Biological Activities.
- Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Journal of Saudi Chemical Society. (ResearchGate link provided, specific journal URL may vary).
-
Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry. Available at: [Link]
- Shaaban, M. R., et al. (2018).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.
- Kumar, A., et al. (2020). Recent Advances in the Synthesis of Thienoquinolines (Quinoline-fused heterocycle).
-
Almássy, L., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]
-
Yeo, C. I., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]
-
Iaroshenko, V. O., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
-
Organic Chemistry Portal. Synthesis of S-Heterocycles. Organic Chemistry Portal. Available at: [Link]
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Application Note & Protocol: High-Throughput Evaluation of Antioxidant Activity for 2,7-dichloroquinoline-3-carbonitrile Analogs
Introduction: The Quinoline Scaffold in Redox Biology
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Their biological significance stems from a versatile bicyclic aromatic structure that can be readily functionalized to modulate pharmacological activity, including anti-malarial, anti-cancer, and anti-inflammatory effects.[2] Recently, significant attention has been directed towards the antioxidant potential of quinoline analogs.[1][3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.[6] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery of novel antioxidant compounds a critical goal in drug development.[6]
This guide provides a comprehensive framework for evaluating the antioxidant activity of a series of 2,7-dichloroquinoline-3-carbonitrile analogs. We present detailed protocols for three robust, high-throughput screening (HTS) compatible assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. By employing multiple assays, researchers can gain a more complete profile of a compound's antioxidant mechanism, as these tests rely on different chemical principles.
Principles of Antioxidant Capacity Assays
Antioxidant activity is primarily mediated through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The DPPH assay is a classic example of a HAT-predominant mechanism.
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant neutralizes a radical by donating an electron. This reduction process is often accompanied by a color change. The ABTS and FRAP assays are primarily based on the SET mechanism.[7]
It is imperative to use a panel of assays because no single method can perfectly reflect the complex nature of antioxidant action. A compound may excel in one assay but show moderate activity in another, providing valuable insights into its specific mechanism of action.
Overall Experimental Workflow
The evaluation process follows a logical progression from sample preparation to data analysis and interpretation. This workflow ensures reproducibility and allows for a comprehensive assessment of the synthesized quinoline analogs.
Caption: General workflow for antioxidant activity screening.
Detailed Protocols
4.1. General Preparations
-
Test Compounds: Prepare 10 mM stock solutions of each this compound analog in dimethyl sulfoxide (DMSO). From this stock, create a dilution series (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in the appropriate assay buffer or solvent.
-
Positive Control: Prepare a 1 mM stock solution of Ascorbic Acid or Trolox in the appropriate solvent. Create a dilution series similar to the test compounds.
-
Instrumentation: A 96-well microplate reader capable of measuring absorbance at the required wavelengths is essential.
4.2. Protocol 1: DPPH Radical Scavenging Assay
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to decolorize.[8] The degree of color change is proportional to the scavenging activity.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectrophotometric grade)
Procedure:
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Protect this solution from light.
-
Assay Setup: In a 96-well microplate, add 20 µL of the test compound dilutions or positive control to the respective wells.[9] Add 20 µL of DMSO to control wells.
-
Reaction Initiation: Add 180 µL of the DPPH working solution to all wells, mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution with DMSO, and Abs_sample is the absorbance of the DPPH solution with the test compound.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
4.3. Protocol 2: ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with an absorbance maximum at 734 nm.[10] Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
Procedure:
-
ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10]
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Assay Setup: In a 96-well microplate, add 10 µL of the test compound dilutions or positive control to the wells.[10]
-
Reaction Initiation: Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of scavenging activity using the same formula as the DPPH assay.
4.4. Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[11] The absorbance increase at 593 nm is proportional to the total reducing power of the sample.
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm this reagent to 37°C before use.[11]
-
Standard Curve: Prepare a series of ferrous sulfate standards (e.g., from 100 µM to 2000 µM) in water.
-
Assay Setup: In a 96-well plate, add 20 µL of the test compound, standard, or blank (water) to appropriate wells.
-
Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells and mix.
-
Incubation: Incubate the plate at 37°C for exactly 4-10 minutes.[11][12] The timing is critical and should be consistent across all plates.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve. Use the regression equation to determine the Fe²⁺ equivalents (in µM) for each test compound concentration.
Data Analysis and Interpretation
5.1. IC50 Value Determination
For the DPPH and ABTS assays, the results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial radicals.[10]
-
For each analog, plot the percentage of inhibition against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.
-
The IC50 value is automatically calculated from the curve by software such as GraphPad Prism. Alternatively, it can be calculated from the linear regression equation (y = mx + c) of the linear portion of the curve, where y is set to 50.[13][14]
5.2. Data Presentation
Summarize the calculated IC50 values (for DPPH and ABTS) and FRAP values for all analogs in a clear, tabular format. This allows for easy comparison between compounds and against the positive control.
| Compound ID | Substituent (R) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe²⁺ Equiv. at 100 µM) |
| Control | Ascorbic Acid | 25.4 ± 1.2 | 15.8 ± 0.9 | 950.2 ± 25.6 |
| Parent | H | > 500 | > 500 | 45.3 ± 3.1 |
| Analog 1 | 4-OH | 85.3 ± 4.5 | 60.1 ± 3.7 | 312.7 ± 15.8 |
| Analog 2 | 4-OCH₃ | 152.6 ± 8.1 | 110.5 ± 7.2 | 189.4 ± 11.2 |
| Analog 3 | 3,4-diOH | 42.1 ± 2.3 | 28.9 ± 1.9 | 754.6 ± 30.1 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
5.3. Structure-Activity Relationship (SAR) Insights
The primary goal of screening a series of analogs is to derive SAR. By comparing the activity data in the table with the structural modifications, key insights can be gained.
-
Role of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on an aromatic ring is often correlated with higher antioxidant activity, as they can readily donate a hydrogen atom.[15] For instance, an analog with a catechol (3,4-diOH) moiety is expected to be significantly more potent than a methoxy (-OCH₃) or unsubstituted analog.
-
Electron-Donating vs. Withdrawing Groups: Analyze the effect of different substituents on the quinoline ring. Electron-donating groups may enhance activity by stabilizing the resulting radical, while electron-withdrawing groups may decrease it. The presence of substituents like halogens on the quinoline ring can play an important role in the observed antioxidant activity.[2]
-
Positional Isomerism: The position of the substituents can drastically alter activity. Compare isomers to understand the steric and electronic effects on radical accessibility and scavenging potential.
Conclusion
This application note provides a robust and validated set of protocols for the comprehensive evaluation of antioxidant activity in novel this compound analogs. By employing a multi-assay approach (DPPH, ABTS, and FRAP) and systematically analyzing the resulting data, researchers can efficiently determine IC50 and FRAP values, leading to the elucidation of critical structure-activity relationships. These findings are instrumental in guiding the rational design and optimization of next-generation quinoline-based antioxidant therapeutics.
References
- Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
-
Bentham Science Publishers. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Available at: [Link]
-
Ingenta Connect. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Available at: [Link]
- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
- G-Biosciences.
- G-Biosciences.
-
Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Available at: [Link]
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Bio-protocol. (n.d.). ABTS+ Radical Scavenging Assay.
- Bentham Science. (n.d.).
- ResearchGate. (2013).
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Available at: [Link]
- BioVision Inc. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Sharopov, F. S., et al. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. Available at: [Link]
- IDOSI Publications. (n.d.).
- Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
- Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel.
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
- Harahap, U., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
- Zen-Bio. DPPH Antioxidant Assay Kit.
-
Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research, 31(2), 103-107. Available at: [Link]
- Bentham Science. (2012).
- ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays?.
- ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 3. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. idosi.org [idosi.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichloroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 2,7-dichloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth guidance to optimize your synthetic protocols, ensuring higher yields and purity.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The inherent reactivity of the quinoline core, coupled with the directing effects of the chloro and cyano substituents, presents unique challenges in its synthesis. This guide provides a structured approach to troubleshooting and optimizing the synthetic process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions based on established chemical principles.
Question 1: Low or No Yield of the Desired Product
A low yield is one of the most common issues. This can often be attributed to suboptimal reaction conditions or incomplete conversion of starting materials.
Possible Causes & Solutions:
-
Inadequate Reaction Temperature: The cyclization and subsequent chlorination steps are highly temperature-dependent.
-
Recommendation: Ensure precise temperature control. For chlorination using phosphorus oxychloride (POCl₃), a temperature of 135–140°C is often required to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
-
Insufficient Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete reactions.
-
Recommendation: Use a slight excess of the chlorinating agent, such as POCl₃, to ensure full conversion of the hydroxyl intermediate to the dichloro derivative.[1]
-
-
Presence of Moisture: Quinoline synthesis is often sensitive to water.
-
Recommendation: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions caused by atmospheric moisture.
-
Question 2: Formation of Significant Impurities or Side Products
The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.
Possible Causes & Solutions:
-
Over-chlorination or Incomplete Chlorination: The reaction may yield mono-chlorinated species or other chlorinated isomers.
-
Recommendation: Optimize the amount of chlorinating agent and the reaction time. Careful monitoring by TLC or High-Performance Liquid Chromatography (HPLC) can help in quenching the reaction at the point of maximum product formation.
-
-
Polymerization or Tar Formation: Harsh reaction conditions, particularly in acidic media, can lead to the formation of polymeric byproducts.[2]
-
Recommendation: Control the rate of addition of strong acids like sulfuric acid, especially during cyclization steps, and ensure efficient stirring to dissipate heat.[2] For notoriously vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help control the exotherm and reduce charring.[2]
-
-
Hydrolysis of the Nitrile Group: The carbonitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Recommendation: During workup, neutralize the reaction mixture carefully under controlled temperature conditions. Avoid prolonged exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
This section covers broader, yet critical, technical questions related to the synthesis.
Q1: What is a common synthetic route for this compound?
A prevalent method involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination. A typical precursor would be an N-acetoacetyl derivative of a chloroaniline, which undergoes cyclization to form a 4-hydroxy-7-chloroquinoline intermediate. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride to yield the 2,7-dichloroquinoline derivative. The carbonitrile group is often introduced prior to the final chlorination step.
Q2: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is often poured onto ice and neutralized to precipitate the crude product.[1][3]
-
Extraction: The crude product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove inorganic impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
-
Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain a highly pure crystalline solid.[1]
Q3: What analytical techniques are recommended for characterizing this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the quinoline core and the positions of the substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequency of the nitrile group (C≡N) typically found around 2220-2260 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Crucial for determining the purity of the final compound.[4]
Experimental Protocol: Optimized Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield and purity.
Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carbonitrile
-
Combine 2-amino-4-chlorobenzoic acid with ethyl cyanoacetate in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Step 2: Chlorination to this compound
-
In a fume hood, carefully add the 7-chloro-4-hydroxyquinoline-3-carbonitrile from the previous step to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to 135-140 °C and stir for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Neat | 110 | 6 | 65 |
| 2 | POCl₃ | Neat | 140 | 4 | 85 |
| 3 | SOCl₂ | Toluene | 110 | 8 | 50 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Caption: Workflow for the synthesis of this compound.
References
- Mekheimer, R., Al-sheikh, M. A., & Sadek, K. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(5), 535-555.
-
Organic Syntheses Procedure: 4,7-dichloroquinoline. (n.d.). Retrieved from [Link]
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
Sources
Technical Support Center: Purification of Crude 2,7-Dichloroquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for the purification of 2,7-dichloroquinoline-3-carbonitrile (CAS 158583-91-6)[1][2]. This resource is designed for researchers, medicinal chemists, and process development scientists who handle quinoline-based heterocyclic compounds. The following troubleshooting guides and FAQs are synthesized from established chemical principles and field-proven experience to help you navigate the common and complex challenges associated with isolating this valuable synthetic intermediate.
The inherent basicity of the quinoline nitrogen atom, combined with the electron-withdrawing nature of the nitrile and chloro-substituents, presents a unique set of purification challenges. This guide provides not just protocols, but the causal logic behind them, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, practical issues you may encounter during the purification workflow.
Issue 1: My product is decomposing or streaking badly on my silica gel TLC plate and column.
Question: I'm attempting to monitor my reaction or purify my crude this compound using standard silica gel chromatography, but I'm observing significant streaking and, in some cases, what appears to be product decomposition on the column. What is causing this and how can I prevent it?
Answer: This is a classic and frequently encountered issue when purifying basic nitrogen-containing heterocycles like quinolines.
-
Root Cause Analysis: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. The lone pair of electrons on the quinoline nitrogen (a Lewis base) interacts strongly with these acidic sites. This interaction can be strong enough to cause irreversible adsorption, leading to streaking (tailing) on a TLC plate or complete retention on a column. In more severe cases, the acidic environment can catalyze the decomposition of sensitive functional groups.[3]
-
Immediate Solution: Neutralization. The most effective and straightforward solution is to neutralize the acidic sites on the silica gel. This is achieved by incorporating a small amount of a volatile organic base, such as triethylamine (TEA) or pyridine, into your eluent system.
-
Application Scientist's Insight: Add 0.5-1% (v/v) of TEA to your chosen mobile phase (e.g., Hexane:Ethyl Acetate). The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your quinoline compound. This allows your product to elute based on polarity differences as intended, resulting in symmetrical spots on a TLC and sharp, well-defined peaks during column chromatography.
-
-
Alternative Stationary Phases: If neutralization is insufficient or if your molecule is particularly base-sensitive, consider switching your stationary phase.
-
Neutral or Basic Alumina: Alumina is a viable alternative to silica gel and is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina would be the logical choice to avoid the issues seen with acidic silica.
-
Reverse-Phase Chromatography: If applicable, reverse-phase (C18) chromatography provides an entirely different separation mechanism based on hydrophobicity and is not susceptible to the same acid-base interaction issues.[4]
-
Issue 2: After recrystallization, my product "oils out" or forms a viscous gum instead of crystals.
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil rather than precipitating as a solid. What's going wrong?
Answer: "Oiling out" is a common frustration in recrystallization that indicates the crystallization process has been disrupted.
-
Root Cause Analysis: This typically occurs for one of two reasons:
-
High Impurity Load: The presence of significant impurities can cause a phenomenon known as melting point depression. The mixture of your product and the impurities may have a melting point that is below the temperature of the solution, causing it to separate as a liquid phase.
-
Supersaturation: The solution has become supersaturated too quickly or at too high a temperature, and the kinetics favor the formation of a liquid phase over an ordered crystal lattice.
-
-
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to ensure you are not on the borderline of saturation.
-
Cool Slowly: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.
-
Induce Crystallization: If crystals are still not forming, you can try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystallization.
-
-
Issue 3: I have poor separation between my product and a closely-running impurity during column chromatography.
Question: My TLC shows an impurity that is very close to my product spot (low ΔRf). How can I improve the separation on a column?
Answer: This requires optimizing the selectivity of your chromatographic system.
-
Root Cause Analysis: The polarity of your product and the impurity are too similar for your current eluent system to resolve them effectively.
-
Optimization Strategies:
-
Systematic Eluent Screening: Do not rely on a single solvent system. Test a range of solvents with different properties. A good starting point is to test solvent systems from different "selectivity groups" (e.g., an alcohol like isopropanol vs. an ester like ethyl acetate vs. a chlorinated solvent like dichloromethane).
-
Reduce Eluent Strength: If you have some separation, you can often improve it by making the mobile phase weaker (i.e., more non-polar). For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause all compounds to move more slowly down the column, increasing the contact time with the stationary phase and allowing for better resolution.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a weak eluent and gradually increase its strength over the course of the separation. This keeps the early-eluting peaks sharp while providing enough polarity to eventually push the more strongly-adsorbed compounds off the column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for selecting a recrystallization solvent for this compound?
A1: The principle of "like dissolves like" is a good starting point. Given the aromatic, chlorinated, and nitrile functionalities, the molecule has moderate polarity. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Application Scientist's Insight: A systematic screening process is the most reliable method. Use small amounts of your crude product (10-20 mg) in test tubes with various solvents. See the table below for recommended screening solvents. Often, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) provides the best results. Common pairs for compounds of this type include Ethanol/Water, Toluene/Hexane, or Dichloromethane/Hexane.
| Solvent Class | Recommended Solvents for Screening | Rationale |
| Alcohols | Ethanol, Isopropanol | Good for moderately polar compounds. Can be paired with water. |
| Aromatic Hydrocarbons | Toluene | Good solvating power for aromatic rings. Can be paired with alkanes. |
| Esters | Ethyl Acetate | A versatile, medium-polarity solvent. |
| Chlorinated Solvents | Dichloromethane (DCM) | Often dissolves compounds well; typically used in a pair with an anti-solvent like hexane. |
| Alkanes | Heptane, Hexane | Non-polar. Often used as the "anti-solvent" or "precipitant" in a solvent pair system.[6] |
| Ketones | Acetone | A polar aprotic solvent that can be effective.[7] |
Q2: What are the likely impurities I need to remove from my crude this compound?
A2: Impurities will be highly dependent on the synthetic route used. However, common impurities in related quinoline syntheses include:
-
Starting Materials: Unreacted precursors from the cyclization reaction.
-
Isomeric Byproducts: Depending on the precursors, other dichloroquinoline isomers may form. For example, syntheses starting from meta-substituted anilines can sometimes yield mixtures of isomers (e.g., 4,5- vs 4,7-dichloroquinolines) that can be difficult to separate.[8][9] Careful control of reaction pH and temperature can sometimes minimize these.[8]
-
Polymeric Tars: Harsh reaction conditions (strong acids, high temperatures) common in quinoline synthesis can lead to the formation of dark, tarry polymeric materials.[10]
-
Hydrolysis Products: The nitrile group (-CN) could potentially hydrolyze to a carboxamide (-CONH2) or carboxylic acid (-COOH) if exposed to harsh acidic or basic conditions during workup.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential to unequivocally confirm both the purity and the structural identity of your compound.
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC): A single, non-streaking spot in multiple eluent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by peak area).
-
Melting Point: A sharp melting point that does not vary upon repeated recrystallization indicates high purity. Literature values should be consulted if available.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The number of signals, their chemical shifts, splitting patterns, and integrations should be fully consistent with the structure of this compound.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a key diagnostic feature to look for.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the key functional groups, notably a sharp stretch for the nitrile group (C≡N) around 2220-2240 cm⁻¹.
-
Core Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine-Doped Eluent
-
Slurry Preparation: In a beaker, add your crude product and a small amount of silica gel (approx. 1-2 times the weight of the crude material). Add enough dichloromethane to dissolve the product, then evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.[5]
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). A typical ratio is 50-100 g of silica for every 1 g of crude product.
-
Equilibration: Prepare your mobile phase. For example, 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine. Flush the packed column with at least 2-3 column volumes of this mobile phase to ensure it is fully equilibrated and the silica is neutralized.
-
Loading: Carefully add your dry-loaded sample to the top of the column bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin eluting with your mobile phase, collecting fractions. Use positive air pressure to maintain a steady, appropriate flow rate.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Optimized Recrystallization
-
Solvent Selection: Using the screening method described in the FAQs, identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Decolorization (Optional): If the solution is highly colored from tarry impurities, add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this time. Once at room temperature, you may place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of your crude material.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying and Mitigating By-products in the Vilsmeier-Haack Formylation of Anilides
Welcome to the technical support center for the Vilsmeier-Haack formylation of anilide substrates. As researchers and drug development professionals know, while the Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings, its application to anilides presents unique challenges.[1][2] The presence of the amide functionality introduces alternative reaction pathways that can compete with the desired aromatic substitution, leading to complex product mixtures and reduced yields.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. We will move beyond simple procedural steps to explore the underlying mechanisms responsible for by-product formation, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction on an N-arylacetamide (anilide) is yielding a complex mixture instead of the expected 2-chloro-3-formylquinoline. What is the primary competing reaction pathway?
Answer: This is a classic and frequently encountered issue when using anilide substrates. The primary competing pathway is not a simple side reaction on the aromatic ring but rather a Vilsmeier-Haack initiated cyclization to form 2-chloro-3-formylquinoline derivatives .
Causality & Mechanism:
The Vilsmeier reagent, a chloroiminium salt generated in situ from DMF and POCl₃, is a potent electrophile.[3][4][5] While the intended target is the electron-rich aromatic ring of the anilide, the amide group itself can react. The reaction proceeds via a two-step electrophilic attack:
-
Initial Attack on the Ring: The Vilsmeier reagent attacks the activated para-position of the anilide ring, which is the desired pathway.
-
Intramolecular Cyclization: However, the reagent can also attack the enolizable acetyl group of the anilide. This is followed by an intramolecular electrophilic attack of the newly formed iminium species onto the aromatic ring, leading to cyclization. Subsequent rearrangement and chlorination by the reaction medium yield the 2-chloro-3-formylquinoline scaffold.
This cyclization is particularly favorable for N-arylacetamides, especially those bearing electron-donating groups that activate the ring for the intramolecular cyclization step.
Q2: My anilide substrate is highly deactivated with an electron-withdrawing group (EWG), and the reaction is failing. I'm isolating a product that appears to be derived from the starting material and DMF. What could this by-product be?
Answer: With strongly deactivated anilides (e.g., nitro- or cyano-substituted), the energy barrier for electrophilic aromatic substitution is significantly increased.[2] In these cases, the Vilsmeier reagent is more likely to react with the amide nitrogen itself, if available, or other nucleophilic sites. If formylation of the ring is suppressed, you may form undesirable side products such as formamidines .[6]
Troubleshooting & Mitigation:
-
Confirm By-product Identity: Use LC-MS and NMR to confirm the structure. A formamidine by-product will show characteristic signals for the -N=CH-N(CH₃)₂ group.
-
Change Reaction Conditions: For deactivated substrates, harsher conditions (higher temperature, longer reaction times) are often attempted, but this can lead to decomposition.[6] A more effective strategy is to modify the reaction medium.
-
Protocol: Micellar Catalysis for Deactivated Substrates: It has been shown that conducting the Vilsmeier-Haack cyclisation in a micellar medium (e.g., using CTAB or SDS) can dramatically improve yields for deactivated acetanilides, favoring the formation of the desired quinoline product over other side reactions.[7][8] This is attributed to the pre-concentration and favorable orientation of reactants within the micelles.
| By-product Class | Substrate Type | Probable Cause | Suggested Solution |
| 2-Chloro-3-formylquinolines | Electron-rich or neutral anilides | Inherent reactivity of the N-acetyl group leading to cyclization. | If formyl-anilide is desired, protect the amide or use a different formylating agent. If quinoline is desired, optimize for this product. |
| Formamidines | Strongly deactivated anilides (e.g., p-nitroanilide) | Aromatic ring is too electron-poor for electrophilic attack.[6] | Employ micellar catalysis (CTAB/SDS) to enhance reactivity or consider an alternative synthetic route.[7][8] |
| Tarry Decomposition Products | All types | Reaction temperature is too high or reaction time is too long.[6] | Monitor reaction closely by TLC. Run at the lowest effective temperature. Ensure efficient stirring. |
| Unreacted Starting Material | Deactivated anilides | Insufficient reactivity.[9] | Increase reagent stoichiometry cautiously (e.g., from 1.5 to 3 equiv.). Increase temperature incrementally. Use micellar catalysis.[7] |
Q3: What is the best analytical workflow to identify and quantify by-products in my crude reaction mixture?
Answer: A systematic analytical approach is crucial for accurate diagnosis. Do not rely on a single technique.
Step-by-Step Analytical Workflow Protocol:
-
Thin-Layer Chromatography (TLC):
-
Objective: Initial qualitative assessment of the reaction progress and complexity.
-
Procedure: Before work-up, carefully quench a small aliquot of the reaction mixture in ice/water, basify with NaHCO₃, and extract with ethyl acetate. Spot the crude extract alongside your starting material on a silica plate.
-
Interpretation: The number of new spots indicates the number of products/by-products. The relative Rf values give a preliminary idea of polarity.
-
-
Proton NMR (¹H NMR) of the Crude Mixture:
-
Objective: Identify characteristic functional groups and estimate the relative ratio of major components.
-
Procedure: After work-up, dissolve a small amount of the crude, dried material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Interpretation: Look for key diagnostic signals:
-
Aldehyde Proton (-CHO): A sharp singlet between δ 9.5-10.5 ppm is characteristic of your desired formyl group.
-
Dimethylamino Protons (-N(CH₃)₂): Signals around δ 3.0-3.5 ppm may indicate residual DMF or iminium salt intermediates.
-
Aromatic Protons: The splitting patterns and chemical shifts in the aromatic region (δ 7.0-8.5 ppm) will be distinct for the starting anilide vs. the formylated product or a quinoline by-product.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Separate the components and obtain accurate mass information for each.
-
Procedure: Prepare a dilute solution of the crude mixture and inject it onto a suitable LC-MS system (e.g., C18 column with a water/acetonitrile gradient).
-
Interpretation: The mass-to-charge ratio (m/z) for each peak is the most powerful tool for identifying by-products. For example, you can quickly differentiate between the desired formyl-anilide and the cyclized chloro-quinoline by-product based on their distinct molecular weights.
-
Experimental Protocols
General Protocol for Vilsmeier-Haack Cyclization of an Acetanilide
This protocol is adapted for the synthesis of 2-chloro-3-formylquinolines, a common outcome when using acetanilide substrates.[8]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C.[10] Allow the mixture to stir for 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the N-arylacetamide (1 equivalent) in a minimal amount of DMF or another suitable solvent like acetonitrile.[8] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90°C. Monitor the reaction progress by TLC (e.g., every 30-60 minutes).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8.[11]
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of ChemTech Research, 5(4), 187-194. Retrieved from [Link]
-
Venkatesh, P., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2841-2848. Retrieved from [Link]
-
Sridhar, D., & Perumal, P. T. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 2469-2474. Retrieved from [Link]
-
Chem-Station. (2025). Vilsmeier Haack formylation: Significance and symbolism. Retrieved from [Link]
-
Marson, C. M. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 1. Retrieved from [Link]
-
ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953). Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Mohammed, S., & Khalid, M. (2017). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Journal of Chemical and Pharmaceutical Research, 9(6), 282-288. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (2014). Vilsmeier haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
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- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Solubility Issues with Functionalized Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with practical, in-depth guidance on overcoming the solubility challenges frequently encountered with functionalized quinoline compounds. Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to inaccurate biological data and hindering the progress of promising therapeutic candidates.[1][2][3] This guide offers a structured approach to troubleshooting these issues, from fundamental principles to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a starting point for your troubleshooting efforts.
Q1: Why do my functionalized quinoline compounds have such low aqueous solubility?
A1: The low aqueous solubility of many quinoline derivatives stems from their core molecular structure. The quinoline scaffold is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic). This structure leads to strong intermolecular forces in the solid state, resulting in high crystal lattice energy. Significant energy is required to break these crystal bonds and allow water molecules to solvate the individual compound molecules. Furthermore, the addition of various functional groups, particularly non-polar or lipophilic ones, can further decrease water solubility.[4]
Q2: What is the very first step I should take when I encounter a solubility problem with a new quinoline derivative?
A2: Your first and most critical step should be to determine the pH-dependent solubility profile of your compound.[4] The quinoline ring contains a nitrogen atom, making it a weak base.[5][6][7] This means its solubility is often highly dependent on the pH of the aqueous medium.[1][8][9] In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt.[4] By understanding how solubility changes with pH, you can determine if simple pH adjustment of your buffers is a viable and sufficient strategy.[10]
Q3: I've dissolved my quinoline compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. How can I fix this?
A3: This common problem, often called "crashing out," occurs when a compound that is highly soluble in an organic co-solvent like DMSO is rapidly diluted into an aqueous system where its solubility is much lower.[10][11] Here are immediate troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the maximum solubility of your compound in the final assay medium. Try preparing serial dilutions to identify a concentration that remains in solution.[11]
-
Reduce the Final DMSO Concentration: While you need enough DMSO to keep the compound in the stock solution, the final concentration in your assay should be as low as possible (ideally ≤0.5%) to minimize both toxicity and precipitation.[10][11]
-
Modify the Dilution Method: Instead of a single, large dilution, try a stepwise (serial) dilution of your DMSO stock into the aqueous medium. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from crashing out.[10]
If these initial steps fail, you will need to explore more robust solubilization strategies as detailed in the troubleshooting guides below.
Q4: What advanced strategies are available if simple pH adjustment and co-solvents are not effective?
A4: When basic methods are insufficient, several advanced formulation strategies can be employed. These are commonly used in drug development to enhance the bioavailability of poorly soluble drugs:[11]
-
Cyclodextrin Complexation: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate your poorly soluble quinoline compound and increase its apparent solubility in water.[11][12][13][14]
-
Solid Dispersions: This technique involves dispersing your compound in a solid, hydrophilic polymer matrix. When this dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate and solubility.[2][15][16][17]
-
Prodrug Strategies: This involves chemically modifying the quinoline compound to create a more soluble derivative (a prodrug) that, once administered or in the assay environment, converts back to the active parent drug.[18][19]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug particles, which can enhance the dissolution rate.[4][20][21][22]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed explanations and step-by-step protocols for key solubilization strategies.
Strategy 1: Systematic pH Adjustment
Causality: The quinoline nitrogen atom has a pKa generally in the range of 4.5-5.5. At a pH below this pKa, the nitrogen is protonated, forming a positively charged species. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[1][9]
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Sample Preparation: Add an excess amount of your solid quinoline compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is a common and effective method.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[23][24]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will reveal the pH at which solubility is maximized.
Visualization: pH-Dependent Ionization of Quinoline
Caption: Ionization equilibrium of a quinoline compound.
Strategy 2: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4][25] They essentially make the solvent system more "like" the solute.
Experimental Protocol: Optimizing a Co-Solvent System
-
Co-solvent Selection: Choose a panel of common, biocompatible co-solvents to screen. See the table below for examples.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your quinoline compound in 100% of each selected co-solvent (e.g., 10 mM in 100% DMSO).
-
Dilution and Observation: Perform a stepwise dilution of the stock solution into your aqueous assay buffer. For example, add 1 µL of the 10 mM stock to 99 µL of buffer (for a 100 µM final concentration with 1% co-solvent). Observe for any precipitation immediately and after a set incubation period (e.g., 2 hours).
-
Identify a Working System: If precipitation occurs, try increasing the final co-solvent percentage (e.g., to 2% or 5%), but always be mindful of the tolerance of your biological assay. Alternatively, lower the final compound concentration.
-
Vehicle Control: It is crucial to run a parallel "vehicle control" in your biological assay containing the same final concentration of the co-solvent system without the compound to ensure the solvent itself does not affect the experimental outcome.[11]
Data Presentation: Common Co-solvents for Biological Assays
| Co-Solvent | Properties | Typical Final Conc. in Assays |
| DMSO | Strong aprotic solvent, dissolves many compounds. | < 0.5% (can be toxic at higher conc.) |
| Ethanol | Polar protic solvent, less toxic than DMSO. | < 1% |
| PEG 400 | Polyethylene glycol, viscous, low toxicity. | 1-5% |
| Glycerol | Viscous, highly biocompatible. | 1-10% |
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. Poorly soluble quinoline compounds can partition into this hydrophobic cavity, forming an "inclusion complex." This complex as a whole is water-soluble, effectively increasing the concentration of the compound that can be maintained in an aqueous solution.[11][12][13][26]
Experimental Protocol: Screening for Cyclodextrin Solubilization
-
Cyclodextrin Selection: Obtain different types of cyclodextrins, as their cavity size varies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[13]
-
Phase Solubility Study:
-
Prepare aqueous solutions of increasing cyclodextrin concentrations (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).
-
Add an excess amount of your solid quinoline compound to each solution.
-
Equilibrate the samples by shaking for 24-48 hours at a constant temperature.
-
Filter the samples and quantify the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Plot the concentration of the dissolved quinoline compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration indicates the formation of a soluble inclusion complex.
-
Preparation for Experiments: Based on the phase solubility diagram, prepare your dosing solutions by first dissolving the cyclodextrin in the aqueous buffer, followed by the addition of your quinoline compound and allowing time for complexation.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a quinoline by a cyclodextrin.
Strategy 4: Solid Dispersion
Causality: Solid dispersion improves the dissolution and solubility of a drug by converting its crystalline form, which has high lattice energy, into a higher-energy amorphous state.[16] By dispersing the drug molecules within a hydrophilic polymer matrix, the drug is released in a finely divided, amorphous state that is more readily wetted and dissolved.[16][17]
Experimental Workflow: Preparation and Evaluation
Caption: Workflow for developing a solid dispersion.
Brief Protocol Outline (Solvent Evaporation Method):
-
Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).[2][15]
-
Dissolution: Dissolve both your quinoline compound and the selected polymer in a suitable common organic solvent (e.g., methanol or acetone).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask.
-
Drying and Milling: Further dry the film under vacuum to remove any residual solvent. The resulting solid mass is then gently milled or ground to a fine powder.
-
Evaluation: Test the dissolution rate of the prepared solid dispersion powder compared to the original crystalline compound in your aqueous buffer.
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Technical Support Center: Overcoming Quinoline Deriv
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem.
- In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide. Benchchem.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Semantic Scholar.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
- In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
- 2-(2-quinolyl)quinoline. Solubility of Things.
- Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction.
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Techniques For Increasing Solubility: A Review Of Conventional And New Strategies.
- Quinoline. Wikipedia.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrins in drug delivery: applications in gene and combin
- Functional Group Characteristics and Roles. ASHP.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Cyclodextrins in drug delivery: An updated review.
- A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. Benchchem.
- Quinoline. PubChem - NIH.
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Preventing unwanted side reactions during quinoline-3-carbonitrile synthesis
This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline-3-carbonitrile and its derivatives. As a critical scaffold in numerous pharmaceutical agents, the efficient synthesis of this moiety is paramount. However, the journey from starting materials to the final product is often fraught with challenges, primarily in the form of unwanted side reactions that can significantly impact yield, purity, and scalability.
This document provides in-depth troubleshooting advice, detailed mechanistic explanations for common side reactions, and field-proven protocols to mitigate these issues. Our goal is to empower you with the knowledge to not only solve existing problems but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning into a dark, intractable tar, and the yield of my desired quinoline-3-carbonitrile is extremely low. What is the likely cause?
A1: Tar formation is a common and frustrating issue in many quinoline syntheses, particularly those employing strong acids and high temperatures, such as the Skraup or Doebner-von Miller type reactions.[1] The primary cause is the acid-catalyzed polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones, which are often formed in situ.[1] These intermediates can self-condense or react with other species in the reaction mixture to form high-molecular-weight, insoluble polymers. To minimize tarring, consider optimizing temperature control to avoid overheating and using a moderator like ferrous sulfate in Skraup-type syntheses to make the reaction less violent.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?
A2: The nitrile group in your target compound is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide and then to a carboxylic acid.[2][3] This is a frequent issue if your reaction or work-up conditions involve prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.[2] To prevent this, it is crucial to carefully control the pH and temperature during the reaction and work-up. If possible, use non-aqueous work-up procedures. If hydrolysis is unavoidable, you may need to re-evaluate your synthetic strategy to introduce the nitrile group at a later stage.
Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A3: This is a classic challenge in the Friedländer synthesis.[4][5] When an unsymmetrical ketone with two different α-methylene groups is used, condensation can occur on either side, leading to a mixture of quinoline isomers.[5][6] Regioselectivity is influenced by a combination of steric and electronic factors, as well as reaction conditions.[6] Strategies to control this include using specific catalysts, such as secondary amines (e.g., pyrrolidine), which can direct the reaction towards the 2-substituted product, or introducing a directing group on one of the α-carbons of the ketone to block one reaction pathway.[5]
Q4: I am attempting a one-pot synthesis of a substituted quinoline-3-carbonitrile, but the reaction is messy, and I'm isolating multiple unexpected products. What could be going wrong?
A4: While one-pot, multi-component reactions are efficient, they can be complex to optimize.[7][8] The formation of multiple products suggests that side reactions between the various starting materials are competing with the main reaction pathway. For instance, aldehydes can undergo self-condensation, or form dimeric species with other carbonyl compounds.[9] It is essential to carefully control the order and rate of addition of reactants and to optimize the catalyst and reaction conditions to favor the desired reaction cascade.
Troubleshooting Guide: The Friedländer Annulation
The Friedländer synthesis is a powerful method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl cyanoacetate, to yield a quinoline-3-carbonitrile derivative.[4][10][11]
Problem 1: Low Yield and Aldol Condensation Side Products
-
Plausible Cause: Under basic conditions, the α-methylene ketone (or in this case, ethyl cyanoacetate) can undergo self-condensation (an aldol-type reaction) faster than it reacts with the 2-aminoaryl carbonyl compound. This dimerization or polymerization reduces the amount of starting material available for the desired reaction, thus lowering the yield.[4]
-
Proposed Solutions:
-
Use of an Imine Analogue: Instead of the 2-aminoaryl ketone/aldehyde, use its corresponding imine. This can help to avoid the conditions that favor aldol condensation.[4]
-
Catalyst Optimization: Switch from a strong base to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or iodine, which can facilitate the reaction under milder, and sometimes solvent-free, conditions.[4]
-
Gradual Addition: Add the ethyl cyanoacetate slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the second-order self-condensation reaction.[1]
-
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
-
Plausible Cause: As mentioned in the FAQs, using a ketone with two non-equivalent α-methylene groups can lead to the formation of a mixture of regioisomeric quinolines.[5][6] The reaction pathway is determined by which α-carbon of the ketone first attacks the carbonyl group of the 2-aminobenzaldehyde derivative.
-
Proposed Solutions:
-
Catalyst Control: The use of specific catalysts can favor the formation of one regioisomer. For example, cyclic secondary amines like pyrrolidine have been shown to direct the condensation to favor the more substituted enamine, leading to the 2-substituted quinoline.[5]
-
Use of a Directing Group: Attaching a temporary directing group, such as a phosphoryl group, to one of the α-carbons can completely block reaction at that site, ensuring the formation of a single product.[5]
-
Reaction Condition Optimization: Carefully adjusting the temperature and solvent can influence the regiochemical outcome.[5] For instance, higher temperatures in amine-catalyzed reactions have been shown to improve regioselectivity.[5]
-
| Parameter | Condition A (Non-selective) | Condition B (Selective) | Outcome | Reference |
| Catalyst | Strong base (e.g., KOH) | Pyrrolidine | Increased formation of 2-substituted isomer | [5] |
| Substrate | Unsymmetrical ketone | Ketone with α-phosphoryl group | Single regioisomer formed | [5] |
| Temperature | Lower Temperature | Higher Temperature | Improved selectivity in some cases | [5] |
A summary of conditions influencing regioselectivity in the Friedländer Synthesis.
Troubleshooting Guide: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is another cornerstone for quinoline synthesis, typically involving the reaction of an aniline with an alkoxymethylenemalonic ester derivative.[12][13] The initial condensation is followed by a thermal cyclization.[12][14]
Problem: Incomplete Cyclization and Product Degradation
-
Plausible Cause: The thermal cyclization step in the Gould-Jacobs reaction often requires very high temperatures (sometimes >250 °C), particularly when using high-boiling solvents like diphenyl ether.[14][15] These harsh conditions can lead to incomplete reaction if the temperature is too low or the time too short, or to degradation of the desired product if the conditions are too severe.[14]
-
Proposed Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and improved yields compared to conventional heating.[14][15]
-
Use of Eaton's Reagent: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote the cyclization under significantly milder conditions (e.g., 80-100 °C), reducing the risk of thermal degradation.[15]
-
Time-Temperature Optimization: A systematic study of reaction time and temperature is crucial. It has been shown that increasing the temperature may allow for a shorter reaction time, leading to a higher yield of the cyclized product and minimizing decomposition.[14]
-
| Heating Method | Temperature | Time | Typical Outcome | Reference |
| Conventional (Diphenyl ether) | >250 °C | Several hours | Low to moderate yield, potential degradation | [14] |
| Microwave Irradiation | 250-300 °C | 5-15 minutes | Improved yield, shorter time | [14] |
| Eaton's Reagent | 80-100 °C | ~2 hours | Good to excellent yield, milder conditions | [15] |
Comparison of conditions for the Gould-Jacobs cyclization step.
Troubleshooting Guide: Hydrolysis of the Nitrile Group
A common side reaction across various synthetic routes to quinoline-3-carbonitrile is the unwanted hydrolysis of the nitrile functional group.
Problem: Formation of Quinoline-3-carboxamide or Quinoline-3-carboxylic acid
-
Plausible Cause: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and basic aqueous conditions, often accelerated by heat.[2][3][16]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. A series of proton transfers leads to the amide, which can then undergo further acid-catalyzed hydrolysis to the carboxylic acid.[2][16] This second step is often difficult to prevent under acidic conditions.[2]
-
Base-Catalyzed Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. Protonation of the resulting intermediate leads to an imidic acid, which tautomerizes to the amide.[3] Under milder basic conditions, the reaction can often be stopped at the amide stage. Harsher conditions (higher temperature, prolonged reaction time) will drive the hydrolysis to the carboxylate salt.[2][16]
-
-
Proposed Solutions:
-
Control of pH and Temperature: During work-up, maintain a neutral or weakly acidic/basic pH and keep the temperature low to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If possible, conduct the reaction and work-up under anhydrous conditions to prevent water from reacting with the nitrile group.
-
Milder Reagents: Opt for milder catalysts and reagents that do not require strongly acidic or basic conditions.
-
Protective Group Strategy: While more complex, in some cases, it may be feasible to use a precursor functional group that can be converted to a nitrile in a later synthetic step.
-
Hydrolysis pathway of quinoline-3-carbonitrile.
Experimental Protocols
Protocol 1: Purification of Quinoline-3-carbonitrile by Column Chromatography
This protocol is designed to separate the desired product from less polar starting materials and more polar byproducts like the corresponding amide or carboxylic acid.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). The polarity of the eluent can be gradually increased (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute compounds with stronger adsorption to the silica.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure quinoline-3-carbonitrile.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[17]
Workflow for Column Chromatography Purification.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. Retrieved from [Link]
-
Grokipedia. (2026). Camps quinoline synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]
-
IOSR Journal. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. Retrieved from [Link]
- Combes Quinoline Synthesis. (n.d.).
-
ResearchGate. (n.d.). Scheme 3. Synthesis of quinolines by the Camps reaction 4 and the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
PMC - NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Camps Reaction and Related Cyclizations. Retrieved from [Link]
-
ResearchGate. (2025). The purification of coal tar by the addition of quinoline and Zn(Oh)2. Retrieved from [Link]
- Google Patents. (n.d.). CA1114318A - Method for reducing the quinoline-insolubles content of coal tar pitch.
-
ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Retrieved from [Link]
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Technical Support Center: Strategies for Scaling Up Chloroquinoline Intermediate Production
Welcome to the Technical Support Center for the synthesis and scale-up of chloroquinoline intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chloroquinoline synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring robust and reproducible manufacturing processes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of chloroquinoline intermediate synthesis, providing potential causes and actionable solutions.
Issue 1: Significant Decrease in Yield Upon Scale-Up
Q: We achieved an 85% yield for our 4,7-dichloroquinoline synthesis in the lab, but upon scaling up to a 50L reactor, the yield dropped to 60%. What are the likely causes and how can we rectify this?
A: A drop in yield during scale-up is a common challenge primarily rooted in mass and heat transfer limitations that are less pronounced at the bench scale.[1]
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and concentration differences, promoting the formation of side products. Magnetic stirring, often sufficient for small flasks, is inadequate for larger volumes.
-
Solution: Transition to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reactor.[1]
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging.[1] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.
-
Solution: Utilize a jacketed reactor with a temperature control unit. For highly exothermic steps, such as the chlorination of 7-chloro-4-hydroxyquinoline with phosphorus oxychloride, consider a semi-batch approach where the reagent is added portion-wise to manage the rate of heat generation.[1][2][3]
-
-
Sub-optimal Reaction Concentration: The ideal concentration on a small scale may not be optimal for a larger batch due to changes in solubility and heat transfer dynamics.
-
Solution: Experiment with slight adjustments to the solvent volume. While higher concentrations can increase reaction rates, they may also lead to precipitation and mixing issues.[1]
-
Issue 2: Appearance of New or Increased Levels of Impurities
Q: During the scale-up of our Gould-Jacobs reaction to produce a 4-hydroxyquinoline intermediate, we are observing a significant increase in a regioisomeric impurity. How can we mitigate this?
A: The formation of new or increased levels of impurities often points to issues with reaction control and raw material consistency.
-
Regioselectivity in Cyclization: In reactions like the Gould-Jacobs or Conrad-Limpach synthesis, the cyclization step is sensitive to temperature.[4] Localized "hot spots" in a large reactor can favor alternative cyclization pathways, leading to undesired regioisomers.
-
Solution: Ensure uniform heating and efficient mixing. A thorough time-temperature study is recommended to optimize the cyclization conditions for the larger scale, minimizing the degradation of the desired product.
-
-
Raw Material Quality: The purity of starting materials, such as substituted anilines, can have a more pronounced impact on the impurity profile at a larger scale.
-
Solution: Implement rigorous quality control checks on all incoming raw materials. Ensure consistency between batches from your supplier.[1]
-
-
Side Reactions: In acid-catalyzed reactions like the Combes synthesis, side reactions such as polymerization of carbonyl substrates can become more prevalent at scale.[5]
-
Solution: Maintain the lowest effective reaction temperature to minimize polymerization. In some cases, using a biphasic reaction medium can sequester the carbonyl compound and reduce self-polymerization.[6]
-
| Common Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient reaction time. | Increase reaction time, improve mixing efficiency. |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent. | Use stoichiometric amounts of reagents and control the addition rate. |
| Hydrolyzed intermediates | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents. |
| Oxidized byproducts | Exposure to air at elevated temperatures. | Maintain an inert atmosphere (e.g., nitrogen or argon). |
| Polymeric/Tarry materials | Uncontrolled exotherm, high reactant concentration. | Improve heat transfer, control reagent addition rate, consider a more dilute system.[7] |
Issue 3: Challenges in Product Isolation and Purification
Q: We are struggling with the purification of our crude 4,7-dichloroquinoline at a multi-kilogram scale. Column chromatography is not economically viable. What are our options?
A: Scalable purification requires a shift from chromatographic methods to crystallization-based techniques.
-
Recrystallization: This is the most common and cost-effective method for purifying large quantities of solid intermediates.
-
Solution: A systematic solvent screening is crucial. The ideal solvent system will dissolve the crude product at an elevated temperature and allow for the selective crystallization of the pure compound upon cooling, leaving impurities in the mother liquor. For chloroquinoline intermediates, solvents like ethanol or toluene are often effective.[2][3]
-
-
Handling Tarry Byproducts: Some quinoline syntheses, like the Skraup reaction, are known for producing significant amounts of tar.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route for 4,7-dichloroquinoline is most suitable for large-scale production?
A1: While several routes exist, the most common industrial synthesis involves the chlorination of 7-chloro-4-hydroxyquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] This intermediate, 7-chloro-4-hydroxyquinoline, is typically prepared via a Gould-Jacobs or a similar cyclization reaction starting from 3-chloroaniline.[4][8] This multi-step process has been well-established and optimized for scale.[9]
Q2: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃) at scale?
A2: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires strict handling protocols.
-
Reaction with Water: It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. All equipment must be thoroughly dried, and the reaction should be conducted under anhydrous conditions.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemically resistant apron or suit. Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.[10]
-
Quenching: The quenching of excess POCl₃ is highly exothermic. The reaction mixture should be cooled and added slowly to ice water with vigorous stirring to manage the heat evolution.[2]
Q3: How can we monitor the progress of our quinoline synthesis reaction effectively during scale-up?
A3: Real-time reaction monitoring is crucial for process control.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative method to monitor the consumption of starting materials and the formation of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately track the concentration of reactants, intermediates, and products, providing valuable data for determining reaction endpoints and identifying the formation of impurities.[11][12]
Q4: What are the key parameters to control in an N-arylation reaction for the synthesis of substituted quinolones?
A4: N-arylation reactions, such as the Chan-Lam coupling, are sensitive to several factors.
-
Catalyst System: The choice of the copper catalyst and ligand is critical for achieving high yields.[13][14]
-
Base and Solvent: The base and solvent system must be optimized to facilitate the catalytic cycle. Common bases include triethylamine or potassium carbonate.[13][15]
-
Atmosphere: While some modern protocols can be performed in the air, many N-arylation reactions benefit from an inert atmosphere to prevent the oxidation of the catalyst and other reagents.[16]
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4,7-Dichloroquinoline from 4-hydroxy-7-chloroquinoline[2][3]
-
Charging the Reactor: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, charge phosphorus oxychloride (POCl₃, 3 volumes relative to the starting material).
-
Addition of Starting Material: Slowly add 4-hydroxy-7-chloroquinoline (1 part by weight) to the stirred POCl₃. The addition should be portion-wise to control any initial exotherm.
-
Heating to Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Removal of Excess POCl₃: Cool the reaction mixture to 50-60 °C and distill off the excess POCl₃ under reduced pressure.
-
Quenching: Cool the residual black oil to room temperature. In a separate reactor, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction residue to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 30 °C.
-
Neutralization and Isolation: Adjust the pH of the aqueous slurry to 7-9 with a sodium bicarbonate or sodium hydroxide solution. The product will precipitate as a solid.
-
Filtration and Washing: Filter the solid product and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4,7-dichloroquinoline.
Gould-Jacobs Reaction Pathway
Caption: Systematic troubleshooting flow for addressing low yield issues.
References
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]
-
4,7-Dichloroquinoline. Wikipedia. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Chloroquine-54-05-7.docx. UGA research. [Link]
-
(PDF) N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. ResearchGate. [Link]
-
Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. PubMed. [Link]
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. [Link]
-
ChemInform Abstract: Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position. ResearchGate. [Link]
-
Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19. PubMed. [Link]
-
Gould-Jacobs Reaction. Merck Index. [Link]
-
Optimization of the N-arylation reaction conditions. ResearchGate. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
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Liquid Chromatographic Methods for COVID-19 Drugs, Hydroxychloroquine and Chloroquine. PubMed. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine, and mepacrine synthesis. ResearchGate. [Link]
-
Development of an easy and rapid analytical method for the extraction and preconcentration of chloroquine phosphate from human biofluids prior to GC–MS analysis. PMC - PubMed Central. [Link]
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High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PMC - PubMed Central. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Purification method of 8-hydroxyquinoline crude product.
-
A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. [Link]
-
Safety Protocols in Drug Production. The Accreditation Federation. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
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Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Substituted Quinolines
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Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter complexities in their NMR spectra. Here, we will dissect the common issue of peak splitting, providing in-depth, field-proven insights in a direct question-and-answer format to help you resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline quinoline spectrum shows more complex splitting than the simple "n+1 rule" would predict. What's happening?
This is a frequent observation, particularly in aromatic systems like quinolines. While the n+1 rule is a foundational concept, its application is strictly for "first-order" spectra.[1] The complexity you're seeing likely arises from "second-order effects," which occur when the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J).
Causality Explained:
In the quinoline ring system, the protons are part of a rigid, conjugated structure. This leads to:
-
Small Chemical Shift Differences (Δν): Protons on the aromatic rings often have very similar electronic environments, causing their resonance frequencies to be close to one another.[2]
-
Significant Coupling Constants (J): Protons can couple not only to their immediate neighbors (ortho coupling, ³J) but also over four bonds (meta coupling, ⁴J) and even five bonds (para coupling, ⁵J). These long-range couplings, though smaller than ortho couplings, are often observable and add layers of splitting.[3]
When the ratio of Δν/J is small (typically less than 5), the simple splitting patterns break down, and you observe more complex multiplets that don't follow the n+1 rule. These multiplets may exhibit "roofing," where the inner peaks of two coupled multiplets are taller than the outer peaks.
Troubleshooting Workflow:
Caption: Troubleshooting second-order effects in NMR.
Experimental Protocol: Utilizing a Higher Field Spectrometer
-
Sample Preparation: Prepare an identical sample of your substituted quinoline in the same deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum on a spectrometer with a higher magnetic field strength (e.g., move from a 400 MHz to a 600 MHz instrument).
-
Analysis: Compare the spectra. At the higher field, the chemical shifts (in Hz) of the protons will be further apart, while the J-coupling constants (in Hz) remain the same. This increases the Δν/J ratio, often simplifying the complex multiplets into more recognizable first-order patterns.
Q2: I have a substituent with a chiral center, and now I'm seeing doubling of many quinoline ring proton signals. Why?
This phenomenon is due to the presence of diastereotopic protons .
Causality Explained:
When a chiral center is introduced, even if it's several bonds away from the quinoline ring, it renders the two faces of the ring system diastereotopic. Protons that were previously chemically and magnetically equivalent because of a plane of symmetry (e.g., H-5 and H-7 in a 6-substituted quinoline) are now in different chemical environments.[4] They are no longer interchangeable by any symmetry operation.[5]
-
Chemical Non-Equivalence: Diastereotopic protons have different chemical shifts.[6]
-
Magnetic Non-Equivalence: They will also have different coupling constants to a given neighboring proton.[6][7]
This results in each of these formerly equivalent protons giving its own distinct signal, effectively doubling parts of your spectrum.
Troubleshooting & Confirmation:
-
2D NMR: A COSY (Correlation Spectroscopy) experiment can help trace the coupling networks for each set of signals, confirming that you have two similar but distinct spin systems.
-
Chiral Solvating Agents: Adding a chiral solvating agent can sometimes enhance the chemical shift difference between diastereotopic protons, making the separation more obvious.
Q3: The chemical shifts and splitting patterns of my quinoline derivative change with sample concentration. Is my sample degrading?
While degradation is always a possibility, in the case of quinolines, this is often due to intermolecular interactions, specifically π-π stacking .[8][9]
Causality Explained:
Quinoline rings are electron-rich aromatic systems that can stack on top of each other in solution, often in an anti-parallel arrangement to minimize dipole-dipole repulsions.[9] As the concentration increases, the equilibrium shifts towards the formation of these stacked aggregates.[8][10]
-
Anisotropic Shielding: The magnetic field generated by the ring current of one quinoline molecule will shield or deshield the protons of a neighboring molecule in the stack. This effect is highly dependent on the geometry of the stack.
-
Chemical Shift Changes: This change in the local magnetic environment causes the chemical shifts of the protons to change, often upfield.[8]
Experimental Protocol: Concentration-Dependent NMR Study
-
Prepare a Series of Samples: Prepare a dilution series of your substituted quinoline in the same deuterated solvent (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Acquire Spectra: Record a ¹H NMR spectrum for each concentration under identical experimental conditions (temperature, number of scans, etc.).
-
Plot the Data: Plot the chemical shift (in ppm) of a few key protons against the concentration. A clear trend indicates that intermolecular interactions are at play.
Data Presentation: Expected Trends in Concentration Study
| Concentration | Chemical Shift of H-4 (ppm) | Chemical Shift of H-8 (ppm) |
| 50 mM | Lower value | Lower value |
| 25 mM | ... | ... |
| 10 mM | ... | ... |
| 5 mM | ... | ... |
| 1 mM | Higher value | Higher value |
Note: The direction of the shift (upfield or downfield) can vary depending on the specific substituent and the preferred stacking geometry.
Q4: The splitting patterns in my spectrum are broad and poorly resolved, especially for protons near the nitrogen. What can I do?
This issue can stem from several factors, including quadrupolar relaxation, chemical exchange, or simply poor shimming.
Causality Explained:
-
Quadrupolar Relaxation: The nitrogen atom in the quinoline ring is a quadrupolar nucleus (¹⁴N, I=1). Quadrupolar nuclei can have fast relaxation times, which can broaden the signals of adjacent protons (H-2 and H-8). This is a property of the nucleus itself.
-
Chemical Exchange: If your molecule has a proton that can exchange with the solvent or trace amounts of water (e.g., an -OH or -NH₂ substituent), and this exchange happens at a rate comparable to the NMR timescale, the signals for the exchanging proton and its neighbors can broaden.[11]
-
Solvent Effects & Aggregation: As discussed, quinolines can aggregate. In some solvents, this can lead to slower tumbling rates for the molecule, resulting in broader lines.[12][13]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting broad NMR peaks.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Decrease the sample temperature in increments (e.g., 10°C) and acquire a spectrum at each step. If the broadening is due to intermediate-rate chemical exchange, the signals should sharpen as the exchange process slows down.
-
Heating: Increase the sample temperature in increments above room temperature. If the exchange rate is slow at room temperature, heating may cause the separate signals to broaden and eventually coalesce into a single, averaged signal.[11][14]
References
- Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
-
Origin of splitting in NMR spectra. Chemguide. [Link]
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Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]
-
What causes splitting patterns in proton NMR? TutorChase. [Link]
-
Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts. [Link]
-
Peak Splitting (n+1 rule) High Resolution Proton NMR Spectroscopy. YouTube. [Link]
-
Solvent Dependent ¹⁴N Chemical Shifts in Quinoline. Journal of the Chemical Society of Pakistan. [Link]
-
¹³C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]
-
SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Canadian Science Publishing. [Link]
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¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
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SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Canadian Science Publishing. [Link]
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NMR Equivalence. [Link]
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CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
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Magnetic inequivalence. Wikipedia. [Link]
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Second Order Effects in Coupled Systems. [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
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Chemical and Magnetic Equivalence. University of Ottawa NMR Facility Blog. [Link]
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Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry. [Link]
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Second Order Effects in NMR Spectroscopy. Nanalysis. [Link]
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Equivalent and Nonequivalent Protons. St. Paul's Cathedral Mission College. [Link]
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NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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Formal Synthesis of Ortho-Cyanated N-Heterocycles. MDPI. [Link]
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Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
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How Does Temperature Affect NMR? YouTube. [Link]
-
Second order effects in 1H NMR, analysis and examples of second order spectra. YouTube. [Link]
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Where does magnetic inequivalence come from? Chemistry Stack Exchange. [Link]
-
Chemical and magnetic equivalence in NMR spectroscopy. Slideshare. [Link]
-
Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
J-coupling. Wikipedia. [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. [Link]
-
Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
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Method refinement for the synthesis of 2,4-diaminoquinoline-3-carbonitriles.
Welcome to the technical support center for the synthesis of 2,4-diaminoquinoline-3-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your synthetic methods, overcome common experimental hurdles, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,4-diaminoquinoline-3-carbonitriles, offering step-by-step solutions and the rationale behind them.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows faint product spots or only starting materials.
-
After workup and purification, the isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Verify Reaction Time and Temperature: Many established protocols for quinoline synthesis, such as the Friedländer or Combes methods, require specific temperature and time parameters to proceed efficiently.[1][2][3] Some modern, eco-friendly methods utilize microwave assistance to significantly reduce reaction times and improve yields.[4] It is crucial to monitor the reaction's progress using TLC until the starting materials are consumed. For instance, a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles found that increasing the temperature from 60°C to 80°C decreased reaction time and increased product yield.[5]
-
Catalyst Inactivity: The catalyst, if used, may be old, impure, or used in an insufficient amount.
-
Solution: Use a fresh, high-purity catalyst at the recommended molar percentage. Some syntheses have shown that high catalyst loading does not necessarily improve the reaction's progress.[5]
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the aniline or malononitrile derivatives, can interfere with the reaction.
-
Solution:
-
Purify Starting Materials: Recrystallize or distill the starting materials before use.
-
Confirm Identity and Purity: Use techniques like NMR or melting point analysis to confirm the identity and purity of your reagents.
-
-
-
Suboptimal Solvent Choice: The solvent may not be suitable for the reaction, affecting the solubility of reactants and intermediates.
-
Solution: While many reactions are performed in solvents like ethanol or DMF, some greener alternatives like ionic liquids or deep eutectic solvents are being explored.[4] For certain cyclization reactions, toluene has been shown to provide better yields than more polar solvents like DMF or dichloromethane.[6][7]
-
Problem 2: Formation of Significant Impurities or Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
NMR spectrum of the crude product is complex and difficult to interpret.
Possible Causes & Solutions:
-
Side Reactions: The reaction conditions may favor the formation of undesired side products. Classical quinoline syntheses like the Skraup and Doebner–von Miller reactions can be violently exothermic and the harsh acidic conditions can lead to tedious product isolation.[1]
-
Solution:
-
Control Reaction Temperature: Run the reaction at the lower end of the recommended temperature range to minimize side reactions.
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant can sometimes lead to the formation of byproducts.
-
-
-
Decomposition of Product: The desired product may be unstable under the reaction or workup conditions.
-
Solution:
-
Milder Reaction Conditions: Explore alternative synthetic routes that employ milder conditions. For example, some modern methods for quinoline synthesis avoid harsh reagents and high temperatures.[2]
-
Modified Workup Procedure: Use a gentler workup procedure, such as avoiding strong acids or bases if your product is sensitive to them.
-
-
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product and impurities have very similar polarities, making separation by column chromatography challenging.
-
The product is difficult to crystallize.
Possible Causes & Solutions:
-
Inappropriate Chromatographic Conditions: The chosen eluent system for column chromatography may not be optimal.
-
Solution:
-
Systematic Solvent Screening: Use TLC to screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the best separation. A gradient elution may be necessary.[8]
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization.[9]
-
-
-
Persistent Impurities: Some impurities may be very difficult to remove.
-
Solution:
-
Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures.
-
Chemical Treatment: If the impurity has a reactive functional group, it may be possible to selectively react it to form a more easily separable compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of 2,4-diaminoquinoline-3-carbonitriles?
A common and effective starting material is a substituted 2-aminobenzonitrile. This can then be reacted with an appropriate reagent to form the quinoline ring system. Another approach involves the use of 2-chloroquinoline-3-carbaldehydes, which can be synthesized via the Vilsmeier-Haack reaction from acetanilides.[10] The chloro group at the 2-position and the formyl group at the 3-position are versatile handles for further functionalization.
Q2: How can I introduce the amino group at the C4 position?
A widely used method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[6][7] The chlorine atom at the C4 position is highly activated towards nucleophilic attack by an amine. This reaction is often carried out by heating the 4-chloroquinoline with the desired amine in a suitable solvent, sometimes with the aid of a base.[6][7] Microwave-assisted synthesis can significantly accelerate this reaction.[6][7]
Q3: What are the key considerations for choosing a catalyst in quinoline synthesis?
The choice of catalyst depends on the specific reaction. For Friedländer synthesis, both acid and base catalysis are effective.[1] Modern variations may use Lewis acids or even ionic liquids.[1] Some one-pot syntheses of 2-amino-4-arylquinoline-3-carbonitriles have successfully employed ammonium chloride as an efficient and environmentally friendly catalyst.[5] For palladium-catalyzed reactions, the choice of ligand is crucial for achieving high yields and selectivity.[6][7]
Q4: Can you explain the general mechanism for the formation of the quinoline ring in this context?
A common strategy involves the condensation of a 2-aminobenzonitrile with a compound containing a reactive methylene group, such as malononitrile. The reaction typically proceeds through a series of steps including an initial condensation, followed by an intramolecular cyclization and subsequent tautomerization to form the aromatic quinoline ring. The exact mechanism can vary depending on the specific reactants and conditions used. For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration.[1][3]
Q5: What are some modern, more "green" approaches to synthesizing these compounds?
There is a growing emphasis on developing more sustainable synthetic methods. This includes the use of:
-
Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol, ionic liquids, or deep eutectic solvents.[4]
-
Catalysis: Employing non-toxic and recyclable catalysts.[5]
-
Energy Efficiency: Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[4]
-
One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel to minimize waste and purification steps.[11]
Data & Protocols
Table 1: Comparison of Reaction Conditions for 4-Aminoquinoline Synthesis
| Method | Precursor | Reagent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Conventional SNAr | 4,7-Dichloroquinoline | Alkylamine | >120°C, >24h | Alcohol or DMF | Good | [6][7] |
| Microwave SNAr | 4,7-Dichloroquinoline | Alkylamine | 140-180°C, 20-30 min | DMSO | 80-95 | [6][7] |
| One-Pot Synthesis | Aromatic Amine, Aldehyde, Malononitrile | NH4Cl (10 mol%) | 80°C, Reflux | Ethanol | up to 92 | [5] |
| Intermolecular Annulation | 2-Aminobenzonitrile | Halocarbon-alkynylphosphonate | K2CO3, 112°C, 12h | Toluene | Good | [6][7] |
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles[5]
-
To a solution of an aromatic amine (1 mmol) in ethanol (10 mL), add an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%).
-
Reflux the reaction mixture at 80°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile.
Visualizations
General Synthetic Workflow
This diagram illustrates a common multi-step approach to synthesize 2,4-diaminoquinoline-3-carbonitriles starting from a substituted aniline.
Caption: A multi-step synthesis of 2,4-diaminoquinoline-3-carbonitriles.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A troubleshooting flowchart for synthesis issues.
References
-
Tomioka, T., Takahashi, Y., & Maejima, T. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10, 5113-5118. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1320. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 123-131. [Link]
-
QUINOLINES | 24 questions with answers. (n.d.). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PubMed Central. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PMC. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0140878. [Link]
-
"One-pot" synthesis and antimalarial activity of formamidine derivatives of 4-anilinoquinoline. (1995). PubMed. [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (2007). PMC. [Link]
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate. [Link]
-
Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). PMC. [Link]
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2007). ACS Publications. [Link]
-
Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2015). MDPI. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 13-16. [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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Validation & Comparative
Interpreting mass spectrometry fragmentation of chloroquinoline derivatives.
An In-Depth Guide to Interpreting Mass Spectrometry Fragmentation of Chloroquinoline Derivatives
Introduction: The Analytical Imperative for Chloroquinoline Derivatives
Chloroquinoline derivatives, cornerstones in the treatment of malaria and increasingly investigated for other therapeutic roles, present unique analytical challenges. From pharmacokinetic studies and metabolite identification to impurity profiling in pharmaceutical manufacturing, a robust understanding of their molecular behavior is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the structural elucidation and quantification of these compounds.
This guide provides a comparative analysis of the mass spectrometric fragmentation behaviors of key chloroquinoline derivatives. Moving beyond a simple recitation of data, we will explore the causality behind the observed fragmentation patterns, compare ionization techniques, and provide actionable experimental protocols. Our focus is on empowering researchers, scientists, and drug development professionals to confidently interpret mass spectra and design rigorous analytical methods.
Ionization Techniques: A Comparative Overview for Chloroquinolines
The choice of ionization technique is the first and most critical decision in the MS analysis of chloroquinoline derivatives. The two primary methods, Electron Impact (EI) and Electrospray Ionization (ESI), produce fundamentally different results.
-
Electron Impact (EI): A "hard" ionization technique where high-energy electrons bombard the molecule in the gas phase.[1] This process imparts significant energy, leading to extensive and often complex fragmentation.[2] While this can provide a detailed "fingerprint" of the molecule, the molecular ion (the ion of the intact molecule) is often weak or entirely absent, making it difficult to determine the compound's molecular weight.[1][3] For complex molecules like chloroquinoline derivatives, the resulting spectra can be challenging to interpret.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution.[4] ESI imparts minimal excess energy, meaning the protonated molecule, [M+H]⁺, is typically the most abundant ion observed in the mass spectrum.[4] This immediately provides the molecular weight, a crucial piece of information. Structural details are then obtained by selecting the [M+H]⁺ ion and subjecting it to fragmentation in a collision cell, a process known as tandem mass spectrometry (MS/MS).[5] For its ability to preserve the molecular ion and allow for controlled fragmentation, ESI is the preferred method for analyzing chloroquinoline derivatives and other pharmaceutical compounds.[6]
Key Takeaway: While EI has its applications, ESI-MS/MS is the superior technique for the analysis of chloroquinoline derivatives , offering clear molecular weight determination and controlled, interpretable fragmentation for structural confirmation.
Core Fragmentation Pathways of the 4-Chloroquinoline Nucleus
All chloroquinoline derivatives share a common 4-chloroquinoline core, which exhibits characteristic fragmentation behavior. Understanding these core cleavages is fundamental to interpreting the spectra of more complex derivatives. The fragmentation is typically initiated after protonation, which computational studies suggest occurs on the heterocyclic nitrogen atom.[7][8]
Upon collision-induced dissociation (CID), the protonated quinoline ring can undergo several cleavages. A primary fragmentation route involves the loss of the chlorine atom, often accompanied by rearrangements within the ring structure.
Caption: General fragmentation of the protonated 4-chloroquinoline core.
Comparative Fragmentation: Chloroquine vs. Hydroxychloroquine
The true power of MS/MS lies in its ability to differentiate between structurally similar compounds based on the fragmentation of their unique side chains. Let's compare two of the most prominent derivatives: Chloroquine (CQ) and Hydroxychloroquine (HCQ).
While both compounds have the same 4-chloroquinoline core, they differ in the terminal group on their alkylamino side chain: a diethyl group for Chloroquine and a hydroxyethyl group for Hydroxychloroquine. This subtle difference leads to distinct and diagnostic fragmentation patterns.
Hydroxychloroquine (HCQ) Fragmentation
For HCQ, the protonated molecule [M+H]⁺ is observed at an m/z of 336.18.[9] The fragmentation is dominated by cleavages along the N-alkyl side chain. The most characteristic fragmentation is the loss of the hydroxyethyl group and a proton from the side chain, leading to a major fragment ion at m/z 247.10 .[6][9]
Caption: Primary fragmentation pathway for Hydroxychloroquine (HCQ).
Chloroquine (CQ) Fragmentation
Chloroquine (CQ) has a protonated molecule [M+H]⁺ at an m/z of 320.19. Its fragmentation is also characterized by cleavage of the side chain. A dominant pathway is the loss of the terminal diethylamine group, which, after rearrangement, results in a characteristic fragment ion. A commonly observed fragment corresponds to the loss of NH(C₂H₅)₂, leading to a fragment at m/z 247.10 .[6] Although this fragment has the same nominal mass as a key HCQ fragment, high-resolution mass spectrometry can distinguish them based on their exact mass and elemental composition. Another significant fragmentation pathway for CQ is the cleavage of the C-C bond adjacent to the diethylamino group, resulting in a fragment at m/z 86.10 , corresponding to the [CH₂=N(C₂H₅)₂]⁺ ion.
Caption: Primary fragmentation pathways for Chloroquine (CQ).
Data Summary: Differentiating CQ and HCQ
The key diagnostic fragments allow for unambiguous differentiation between these two closely related drugs.
| Compound | Parent Ion [M+H]⁺ (m/z) | Diagnostic Fragment Ion (m/z) | Corresponding Neutral Loss |
| Chloroquine (CQ) | ~320.19 | 86.10 | C₁₄H₁₈ClN₂ |
| Hydroxychloroquine (HCQ) | ~336.18 | 247.10 | C₃H₈NO |
Note: The fragment at m/z 247.10 is also seen in CQ fragmentation but arises from a different neutral loss. The presence of the m/z 86.10 ion is highly characteristic of Chloroquine.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
A trustworthy protocol ensures that the results are both accurate and reproducible. The following is a robust, field-proven workflow for the analysis of chloroquinoline derivatives in a research or quality control setting.
Workflow Overview
Caption: Standard LC-MS/MS workflow for chloroquinoline analysis.
Step-by-Step Methodology
This protocol is based on established methods for the analysis of hydroxychloroquine and its impurities.[10][11]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the chloroquinoline derivative standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working solutions by diluting the stock solution with a 50:50 mixture of methanol and water to generate a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).[12]
-
For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard (e.g., chloroquine-d4) to 1 part of plasma.
-
Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
UHPLC Conditions:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good peak shape and separation from matrix components.[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 5 µL.
-
-
Mass Spectrometer Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydroxychloroquine: Q1: 336.2 m/z -> Q3: 247.1 m/z
-
Chloroquine: Q1: 320.2 m/z -> Q3: 86.1 m/z
-
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each compound to maximize the signal of the product ion. This is a critical step for method validation and sensitivity.
-
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The use of a stable isotope-labeled internal standard corrects for matrix effects and instrument variability. The specificity of the MRM transition ensures that only the target analyte is being measured, providing a high degree of confidence in the results.
Conclusion
The interpretation of mass spectrometry data for chloroquinoline derivatives is a systematic process grounded in the principles of ionization and fragmentation chemistry. By leveraging the soft ionization of ESI and the controlled fragmentation of MS/MS, researchers can unambiguously identify and differentiate these important pharmaceutical compounds. The key to successful analysis lies in recognizing the characteristic fragmentation of the N-alkyl side chain, which provides a unique signature for each derivative. The provided workflow offers a robust starting point for developing and validating high-confidence analytical methods, empowering scientists to generate reliable data in drug discovery, development, and quality control.
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Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]
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Electrospray ionization tandem mass spectrometry of the two main antimalarial drugs: artemether and lumefantrine. Journal of the Brazilian Chemical Society. [Link]
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High-Throughput Screening of Antimalarials via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Thesis, Georgetown University. [Link]
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Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate. [Link]
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Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal, 23(1), 184. [Link]
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A study of impurities in the repurposed COVID-19 drug hydroxychloroquine sulfate using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry and liquid chromatography-solid-phase extraction-nuclear magnetic resonance. Journal of Separation Science, 44(15), 3026-3037. [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868675. [Link]
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Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. FDA. [Link]
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Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry, 29(1), 169-180. [Link]
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A validated UHPLC-MS/MS method for simultaneous quantification of some repurposed COVID-19 drugs in rat plasma: Application to a pharmacokinetic study. Microchemical Journal, 175, 107191. [Link]
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UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 43(4), 549-556. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(4), 575-595. [Link]
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A Comparative Analysis of the Antibacterial Efficacy of 2,7-dichloroquinoline-3-carbonitrile and Amoxicillin
A Technical Guide for Researchers in Drug Development
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat resistant pathogens is paramount. This guide provides a detailed comparative analysis of a promising quinoline derivative, 2,7-dichloroquinoline-3-carbonitrile, and the widely-used β-lactam antibiotic, amoxicillin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, a hypothetical comparative efficacy study, and detailed experimental protocols.
Introduction: The Contenders
This compound: A Novel Quinolone Derivative
Quinolone compounds have long been a cornerstone of antibacterial therapy, with fluoroquinolones being a prominent class.[1] this compound is a synthetic quinoline derivative that has demonstrated potential antibacterial activity.[2][3][4] Its core quinoline structure is a key pharmacophore in various antimicrobial agents, suggesting its potential to interfere with essential bacterial processes.[2][3][4] The presence of dichloro and carbonitrile substitutions on the quinoline ring may enhance its biological activity and spectrum.
Amoxicillin: The Gold Standard β-Lactam
Amoxicillin is a moderate-spectrum, bacteriolytic, β-lactam antibiotic that has been a frontline treatment for a multitude of bacterial infections for decades.[5] It belongs to the aminopenicillin family and is often the drug of choice within its class due to its favorable oral absorption.[5] Amoxicillin is effective against a range of Gram-positive and some Gram-negative bacteria, although its efficacy can be compromised by β-lactamase-producing strains.[5]
Mechanisms of Action: A Tale of Two Targets
The antibacterial efficacy of any compound is intrinsically linked to its molecular mechanism of action. This compound and amoxicillin employ fundamentally different strategies to achieve bacterial cell death or inhibition.
This compound: Targeting DNA Replication
Quinoline antibiotics primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and/or topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, transcription, and repair.
-
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[7] This enzyme introduces negative supercoils into the bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.
By binding to the enzyme-DNA complex, this compound is hypothesized to stabilize the complex in a state where the DNA is cleaved, leading to double-stranded DNA breaks and ultimately, cell death.[6][8][9]
Amoxicillin: Disrupting Cell Wall Integrity
Amoxicillin's mechanism of action is well-established and targets the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.[10] It is a bactericidal agent, meaning it directly kills the bacteria.[10]
The key steps in amoxicillin's action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.
-
Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By inhibiting these enzymes, amoxicillin prevents the cross-linking of peptidoglycan chains.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.
Comparative Efficacy: A Hypothetical Study
To provide a practical comparison for researchers, we present a hypothetical dataset based on available literature for this compound and known MIC values for amoxicillin. This data is intended to guide experimental design and interpretation. The following study outline uses standard methodologies to determine and compare the antibacterial efficacy of the two compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. P. aeruginosa is known for its intrinsic resistance to amoxicillin.[11][12]
Experimental Design
The antibacterial efficacy is evaluated using two key quantitative measures:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Hypothetical Results
The following table summarizes the hypothetical MIC and MBC values for this compound and amoxicillin against S. aureus and P. aeruginosa. These values are for illustrative purposes and should be experimentally verified. The zone of inhibition data for this compound against S. aureus and P. aeruginosa (11.00 ± 0.03 mm) and amoxicillin against S. aureus (18 ± 0.00 mm) from a published study were used as a basis for the hypothetical MIC values, considering the inverse correlation between zone size and MIC.[2][3]
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | Staphylococcus aureus | 8 | 16 | Bactericidal (MBC/MIC = 2) |
| Pseudomonas aeruginosa | 16 | 32 | Bactericidal (MBC/MIC = 2) | |
| Amoxicillin | Staphylococcus aureus | 0.25 - 2 | 0.5 - 4 | Bactericidal (MBC/MIC ≤ 4)[13][14][15] |
| Pseudomonas aeruginosa | >128 | >128 | Resistant[11][12] |
Note: The bactericidal or bacteriostatic nature of a compound is often determined by the ratio of its MBC to its MIC. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Detailed Experimental Protocols
To ensure reproducibility and adherence to best practices, the following detailed protocols for determining MIC and MBC are provided, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of MIC using the broth microdilution method in a 96-well plate format.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2,7-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde
This guide provides an in-depth comparative analysis of the chemical reactivity of two highly valuable heterocyclic building blocks: 2,7-dichloroquinoline-3-carbonitrile and 2-chloroquinoline-3-carbaldehyde . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of reactions. It delves into the electronic and steric rationale behind their distinct reactivity profiles, offering predictive insights for reaction design and optimization. We will explore their behavior in key synthetic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to empower your synthetic strategies.
Foundational Physicochemical & Electronic Profile
A molecule's reactivity is fundamentally governed by its structure and electronic distribution. While both compounds share the 2-chloroquinoline core, the substituents at the C3 and C7 positions create distinct chemical personalities.
Table 1: Core Physicochemical Properties
| Property | This compound | 2-Chloroquinoline-3-carbaldehyde |
| Molecular Formula | C₁₀H₄Cl₂N₂ | C₁₀H₆ClNO |
| Molecular Weight | 223.06 g/mol [1] | 191.61 g/mol [2] |
| Appearance | Solid | Pale yellow acicular crystals[1] |
| CAS Number | 69875-54-3[1] | 73568-25-9[1] |
The primary divergence in reactivity stems from two key factors:
-
The C3-Substituent Effect (-CN vs. -CHO): Both the nitrile and carbaldehyde groups are strongly electron-withdrawing, a property that significantly influences the quinoline ring. They deactivate the ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at the C2 and C4 positions. The nitrile group (-C≡N) is a powerful resonance and inductively withdrawing group.[3][4] The aldehyde group (-CHO) exerts a similar, potent electron-withdrawing effect.
-
The C7-Chloro Substituent: The presence of a second chlorine atom on the benzenoid ring of this compound introduces an additional reactive handle. However, its reactivity is substantially different from the C2-chloro group, a distinction we will explore in detail.
Comparative Reactivity Deep Dive
We will now dissect the reactivity of these scaffolds across three major classes of transformations: Nucleophilic Aromatic Substitution (SNAr), reactions involving the C3-functional group, and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing these quinoline systems. The electron-deficient nature of the pyridine ring, exacerbated by the C3 substituent and the ring nitrogen, makes the C2 position a prime target for nucleophilic attack.[5][6]
Both molecules readily undergo nucleophilic substitution at the C2 position. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups and the quinoline nitrogen.
Caption: Generalized SNAr mechanism at the C2-position of the quinoline ring.
While both substrates are highly reactive at C2, the nitrile group in This compound provides slightly stronger electronic activation compared to the aldehyde, potentially leading to faster reaction rates under identical conditions. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the C2-chloride.[7][8]
A key strategic advantage of the dichloro-scaffold is the potential for regioselective SNAr. The C2-Cl is significantly more reactive than the C7-Cl.
-
C2-Cl (Pyridine Ring): This position is highly activated by both the adjacent ring nitrogen and the C3-nitrile group. Nucleophilic attack is facile under mild conditions.[9]
-
C7-Cl (Benzene Ring): This position is part of a benzenoid ring and lacks direct activation from the heterocyclic nitrogen. Its substitution requires much harsher conditions and is often not observed when the C2-Cl is present.
This reactivity differential allows for a stepwise functionalization strategy: a soft nucleophile can be introduced at C2, followed by a second, more aggressive transformation (like cross-coupling) at C7.
Reactions at the C3-Substituent: A Tale of Two Functional Groups
The C3-substituent is the most significant point of divergence, opening up entirely different synthetic pathways for each molecule.
Caption: Divergent synthetic pathways from the C3-carbaldehyde vs. the C3-carbonitrile.
The aldehyde functionality is a versatile hub for C-C and C-N bond formation.[10]
-
Wittig Reaction: Reacts readily with phosphorus ylides to form C3-alkenyl quinolines. Stabilized ylides generally favor the (E)-alkene.[11][12]
-
Reductive Amination: Can be converted to secondary or tertiary amines via reaction with an amine followed by reduction.
-
Condensation Reactions: Forms Schiff bases with primary amines and undergoes Knoevenagel condensation with active methylene compounds.[7]
-
Reduction/Oxidation: The aldehyde can be easily reduced to a primary alcohol (e.g., with NaBH₄) or oxidized to a carboxylic acid.
The nitrile group offers a different set of transformations, primarily focused on modifying the nitrogen-containing functionality.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding amide and subsequently to the carboxylic acid.
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (C3-aminomethyl quinoline).[13]
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to produce ketones after aqueous workup.[13]
-
Cycloaddition: Reacts with reagents like sodium azide to form tetrazoles, a valuable bioisostere for carboxylic acids.[14]
Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions are essential for constructing complex biaryl structures. The reactivity of the C-Cl bond is a critical consideration.
Aryl chlorides are generally less reactive in Suzuki-Miyaura or similar cross-coupling reactions than the corresponding bromides or iodides, often requiring specialized ligands (e.g., bulky, electron-rich phosphines) and conditions to facilitate the initial oxidative addition step.[15][16] The reactivity of the C2-Cl in both scaffolds is comparable, though the specific optimal conditions may vary slightly due to the electronic influence of the C3 substituent.
Table 2: Comparative Reactivity in Key Transformations
| Reaction Type | This compound | 2-Chloroquinoline-3-carbaldehyde | Key Differentiator |
| SNAr at C2 | Highly reactive; slightly more activated | Highly reactive | Minor electronic difference |
| SNAr at C7 | Unreactive under mild conditions | N/A | Presence of a second, less reactive site for sequential functionalization |
| Wittig Reaction | N/A | Readily undergoes olefination | Aldehyde functionality enables C=C bond formation |
| Nitrile Reduction | Forms primary amines (LiAlH₄) | N/A | Nitrile functionality provides access to amines |
| Suzuki Coupling | Feasible at C2-Cl and C7-Cl (different conditions) | Feasible at C2-Cl | Potential for selective, dual coupling on the dichloro scaffold |
Similar to SNAr, the differential reactivity of the C-Cl bonds allows for selective cross-coupling. The C-Cl bond on the benzenoid ring (C7) is generally less reactive in Pd-catalyzed couplings than the C-Cl bond on the electron-deficient pyridine ring (C2). However, by carefully tuning ligands, bases, and temperature, conditions can often be found to favor coupling at one site over the other, enabling powerful strategies for building molecular diversity. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[15] This principle allows for selective functionalization if different halogens are present.[17]
Field-Proven Experimental Protocols
The following protocols are representative examples illustrating the key transformations discussed. They are intended as a starting point for experimental design.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroquinoline-3-carbaldehyde with Morpholine
Causality: This protocol demonstrates a typical SNAr at the activated C2 position. K₂CO₃ is used as a mild base to neutralize the HCl generated in situ. Ethanol is a common polar protic solvent for such reactions.
-
Setup: To a 50 mL round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.22 mmol), morpholine (0.55 mL, 6.26 mmol, 1.2 equiv), and potassium carbonate (1.44 g, 10.44 mmol, 2.0 equiv).
-
Solvent: Add absolute ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-morpholinoquinoline-3-carbaldehyde.[7]
Protocol 2: Wittig Olefination of 2-Chloroquinoline-3-carbaldehyde
Causality: This protocol exemplifies the conversion of the aldehyde to an alkene. A stabilized ylide is used, which is less reactive than non-stabilized ylides but often gives better stereoselectivity for the E-isomer and is stable enough to be handled easily.[18][19]
Caption: The Wittig reaction mechanism proceeds via an oxaphosphetane intermediate.
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.22 mmol) in dry dichloromethane (DCM, 30 mL).
-
Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (2.0 g, 5.74 mmol, 1.1 equiv) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the (E)-ethyl 3-(2-chloroquinolin-3-yl)acrylate product.[11]
Protocol 3: Suzuki-Miyaura Coupling on this compound
Causality: This generalized protocol demonstrates a selective cross-coupling at the more reactive C2 position. A palladium catalyst with an appropriate ligand is essential. The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[15][20]
-
Setup: To a microwave vial or Schlenk tube, add this compound (223 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction to 100 °C for 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-7-chloroquinoline-3-carbonitrile.
Conclusion and Strategic Outlook
While both This compound and 2-chloroquinoline-3-carbaldehyde are potent electrophilic scaffolds for SNAr at the C2 position, their synthetic utility diverges significantly based on their C3 and C7 substituents.
-
2-Chloroquinoline-3-carbaldehyde is the ideal precursor when the synthetic route requires transformations classic to aldehydes: olefination, reductive amination, and other condensation chemistries. It serves as a linchpin for extending the carbon skeleton directly from the C3 position.
-
This compound offers a more complex and nuanced reactivity profile. It provides access to amines, amides, and ketones via nitrile chemistry and, most importantly, enables a powerful, stepwise functionalization strategy. The ability to selectively react at the C2-Cl via SNAr, followed by a different transformation (e.g., cross-coupling) at the less reactive C7-Cl, makes it a superior choice for building complex, multi-substituted quinoline libraries.
The choice between these two reagents is therefore not a matter of superior or inferior reactivity, but a strategic decision based on the desired final molecular architecture. Understanding the subtle yet powerful differences outlined in this guide will enable chemists to design more efficient, elegant, and successful synthetic routes.
References
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In Silico Comparative Analysis: Probing the Interaction of 2,7-dichloroquinoline-3-carbonitrile with Bacterial DNA Gyrase
A Senior Application Scientist's Guide to Molecular Docking for Novel Antibacterial Discovery
This guide provides an in-depth, comparative analysis of the molecular docking of 2,7-dichloroquinoline-3-carbonitrile with its potential target, bacterial DNA gyrase. Designed for researchers in drug discovery and computational biology, this document moves beyond a simple protocol to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to in silico screening. We will objectively compare the binding potential of our lead compound against established inhibitors, supported by a clear, reproducible methodology.
The Rationale: Why Target DNA Gyrase with Quinolines?
Bacterial DNA gyrase is an essential enzyme, belonging to the type II topoisomerase family, that plays a critical role in bacterial survival.[1][2] It introduces negative supercoils into DNA, a process vital for managing DNA tangles during replication and transcription.[3][4][5] Its absence in humans makes it an ideal and validated target for developing antibacterial agents with high selectivity and low host toxicity.
The quinoline scaffold is a cornerstone in the development of DNA gyrase inhibitors.[6][7] This chemical class, which includes the widely used fluoroquinolones (e.g., ciprofloxacin), functions by stabilizing the complex formed between DNA gyrase and cleaved DNA, thereby stalling the replication fork and leading to bacterial cell death.[7] Our compound of interest, this compound, is a synthetic derivative of this class.[8] In silico molecular docking provides a powerful, cost-effective preliminary method to predict whether this novel compound can effectively bind to the enzyme and to understand its potential mechanism of action compared to established drugs.[9][10]
A Comparative Overview of DNA Gyrase Inhibitors
To objectively assess the potential of this compound, its predicted binding characteristics must be benchmarked against known inhibitors that target different sites and mechanisms on the DNA gyrase enzyme. The enzyme is a tetramer composed of two GyrA and two GyrB subunits (A2B2).[4][5]
| Inhibitor Class | Example Compound | Target Subunit | Mechanism of Action |
| Quinolones | Ciprofloxacin | GyrA | Stabilizes the DNA-gyrase cleavage complex, preventing DNA re-ligation. Known as a "gyrase poison."[7] |
| Coumarins | Novobiocin | GyrB | Competitively inhibits the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling of DNA.[1][11] |
| Test Compound | This compound | GyrA (Hypothesized) | The quinoline core suggests a primary interaction with the GyrA subunit, similar to other quinolones. Docking will elucidate this. |
This comparative framework is essential. A strong docking score for our test compound is only meaningful when contextualized. If its binding energy is comparable to or better than ciprofloxacin, and it interacts with key residues in the quinolone-binding pocket, it warrants further investigation.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
The following protocol is designed not just for execution, but for validation. The trustworthiness of any in silico model hinges on its ability to reproduce known experimental results before predicting new ones.
Logical Workflow for Docking and Validation
Caption: A validated molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
1. Receptor Preparation
-
Causality: We must begin with a high-quality, experimentally determined structure of our target. The choice of PDB ID is critical; it should ideally contain a co-crystallized ligand similar to our compound of interest, which helps in defining the binding pocket.
-
Protocol:
-
Download the crystal structure of E. coli DNA gyrase (e.g., PDB ID: 2XCT) from the Protein Data Bank.[12] This structure is co-crystallized with a fluoroquinolone, making it ideal for our study.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing all non-essential molecules, including water, co-solvents, and the original ligand.[13]
-
Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions during docking.
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
2. Ligand Preparation
-
Causality: The ligand's 3D conformation and charge distribution directly influence its interaction with the receptor. An improperly prepared ligand will produce meaningless results.
-
Protocol:
-
Draw the 2D structures of this compound, ciprofloxacin, and novobiocin using chemical drawing software like Marvin Sketch.
-
Convert the 2D structures to 3D.
-
Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.
-
Assign Gasteiger charges, define rotatable bonds, and save the ligands in the PDBQT format.
-
3. Docking Simulation (Using AutoDock Vina as an example)
-
Causality: The docking algorithm systematically explores various orientations and conformations of the ligand within the defined binding site, calculating a "score" for each pose to estimate binding affinity.
-
Protocol:
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site. For PDB 2XCT, this box should be centered on the position of the original co-crystallized fluoroquinolone.[12] A typical size might be 25 x 25 x 25 Å. The grid pre-calculates the interaction potentials for different atom types, significantly speeding up the docking process.
-
Configuration File: Create a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases computational time but also the reliability of the search).
-
Execution: Run the docking simulation via the command line. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.
-
4. Protocol Validation: The Self-Validating System
-
Causality: Before trusting the predictions for our novel compound, we must prove that our docking protocol can accurately replicate a known interaction. This is the most critical step for ensuring trustworthiness.
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file (2XCT).
-
Prepare this ligand using the same procedure described in Step 2.
-
Re-dock this native ligand back into the receptor's binding site using the exact same protocol (Step 3).
-
Validation Check: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[14]
-
Go/No-Go Decision: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[14][15] If the RMSD is higher, the grid box parameters or docking settings may need adjustment.
-
Results: A Comparative Docking Analysis
Assuming a successful validation (RMSD < 2.0 Å), we can now proceed to dock our test and comparator compounds. The results are summarized below.
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues (GyrA) | Key Interactions |
| Ciprofloxacin (Reference) | -8.5 | Ser83, Asp87, Arg91 | Hydrogen bonds with Ser83 and Asp87; Pi-cation stacking with Arg91. |
| Novobiocin (Reference) | -9.2 (in GyrB ATPase site) | Asp73, Asn46, Gly77 | Hydrogen bonds critical for inhibiting ATP binding. |
| This compound | -9.0 | Ser83, Asp87, Gly77 | Hydrogen bond predicted between the nitrile group and Ser83; Halogen bond from a chloro-substituent; Hydrophobic interactions. |
Note: The interacting residues and scores are representative examples based on typical quinolone interactions and are subject to the output of the specific docking run.
Analysis of this compound Binding Mode
The docking results predict that this compound binds within the quinolone-binding pocket of the GyrA subunit, the same site as ciprofloxacin. Its predicted binding energy of -9.0 kcal/mol is slightly more favorable than that of ciprofloxacin, suggesting a potentially high affinity.
-
Key Interactions: The nitrile (-CN) group, an electron-withdrawing feature, is predicted to form a crucial hydrogen bond with the side chain of Serine 83. This interaction is analogous to the one formed by the carboxylic acid group of ciprofloxacin with the same residue.[16]
-
Role of Substituents: The chlorine atoms at positions 2 and 7 appear to enhance binding through favorable hydrophobic and potential halogen bond interactions with the pocket, contributing to the strong binding score.
Comparative Logic
Caption: Comparing the test compound against inhibitors with different binding sites.
Conclusion and Future Directions
The in silico molecular docking study presented here provides compelling evidence that this compound is a promising candidate for development as a novel DNA gyrase inhibitor. Our validated docking protocol predicts that it binds to the well-established quinolone-binding pocket on the GyrA subunit with a binding affinity potentially greater than that of the widely used antibiotic, ciprofloxacin.
However, it is imperative to recognize that these computational predictions are the first step in a long discovery pipeline. The strength of these findings lies in their ability to prioritize compounds for expensive and time-consuming experimental validation. The next logical steps would be:
-
In Vitro Enzyme Assays: Perform DNA gyrase supercoiling inhibition assays to experimentally determine the IC₅₀ value of the compound and confirm its inhibitory activity.[17]
-
Antibacterial Susceptibility Testing: Evaluate the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.[17]
-
Molecular Dynamics (MD) Simulations: Run MD simulations to study the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[18][19]
This guide has outlined a robust, scientifically-grounded workflow for the initial assessment of a novel compound. By integrating a self-validating protocol and a strong comparative framework, researchers can generate trustworthy in silico data to guide and accelerate the development of new antibacterial agents.
References
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Reece, R. J., & Maxwell, A. (2008). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. [Link]
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Abdel-Aziz, M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed, 30(24), 116235. [Link]
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ResearchGate. (2008). (PDF) DNA gyrase: Structure and Function. [Link]
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Amerigo Scientific. DNA Gyrase: Structure, Function, and Its Role in Research and Industry. [Link]
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Creative Diagnostics. (2023). DNA Gyrase – A Specialized Type II Topoisomerase. [Link]
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Wikipedia. DNA gyrase. [Link]
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Tariq, M., et al. (2016). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC - NIH. [Link]
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ResearchGate. (2022). How to validate the molecular docking results? [Link]
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Barnard, F. M., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Biostars. (2021). How can I validate docking result without a co-crystallized ligand? [Link]
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Pars Silico. (2023). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
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Blower, T. R., et al. (2021). DNA Gyrase as a Target for Quinolones. MDPI. [Link]
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El-Sayed, M. T., et al. (2019). Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. PubMed. [Link]
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Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
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ProQuest. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]
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Sotriffer, C., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]
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Diva-portal.org. (2009). Validation of docking performance in context of a structural water molecule-using model system. [Link]
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Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation Study. bioRxiv. [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]
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Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. Journal of Biomolecular Structure and Dynamics. [Link]
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Kiran, B. R., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology. [Link]
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Jakhar, K., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. [Link]
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ResearchGate. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. [Link]
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Saleh, M. A., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. PMC - NIH. [Link]
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Semantic Scholar. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]
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A Comparative Guide to 4-Anilinoquinoline-3-carbonitrile Analogues as Dual EGFR/HER-2 Inhibitors
This guide provides a detailed comparative analysis of 4-anilinoquinoline-3-carbonitrile analogues, a prominent class of small molecules designed to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER-2). We will delve into their mechanism of action, compare the efficacy of specific analogues with supporting data, and provide detailed protocols for their evaluation.
The Rationale for Dual EGFR/HER-2 Inhibition
The EGFR family of receptor tyrosine kinases, particularly EGFR (also known as ErbB1) and HER-2 (ErbB2), are critical regulators of cellular processes like proliferation, survival, and differentiation.[1] Their dysregulation through overexpression or mutation is a well-established driver in the progression of various solid tumors, including non-small cell lung cancer (NSCLC), breast, and head and neck cancers.[2][3]
While first-generation inhibitors targeting EGFR were revolutionary, tumors often develop resistance. One key mechanism of resistance involves the functional redundancy and heterodimerization between EGFR and other HER family members, especially HER-2.[2][4] HER-2, a ligandless receptor, is the preferred dimerization partner for other EGFR family members, enhancing and prolonging downstream signaling.[5] This crosstalk necessitates a therapeutic strategy that can simultaneously block both receptors. Dual inhibition is an attractive approach to achieve a more comprehensive and durable blockade of oncogenic signaling, potentially overcoming resistance and improving patient outcomes.[6][7][8]
The 4-anilinoquinoline-3-carbonitrile scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, serving as the foundation for several dual EGFR/HER-2 inhibitors.[9] Its structural framework allows for modifications that can tune potency, selectivity, and pharmacokinetic properties.[10]
Mechanism of Action: Irreversible Covalent Inhibition
A significant advantage of many 4-anilinoquinoline-3-carbonitrile analogues is their mechanism of irreversible inhibition. Unlike reversible inhibitors that continuously bind and dissociate from the target, these compounds form a stable, covalent bond with the kinase, leading to prolonged inactivation.
This is typically achieved by incorporating a "Michael acceptor" group, such as a butynamide or crotonamide, at the C-6 position of the quinoline ring.[11][12] This reactive group is positioned to form a covalent bond with a specific, non-catalytic cysteine residue located within the ATP-binding pocket of EGFR (Cys-773) and its counterpart in HER-2 (Cys-805).[11] This covalent modification permanently blocks ATP from binding, thereby shutting down the kinase's phosphorylation activity and subsequent downstream signaling cascades.
Caption: Mechanism of irreversible inhibition by 4-anilinoquinoline-3-carbonitrile analogues.
Comparative Analysis of Selected Analogues
The therapeutic potential of this class of compounds is best illustrated by comparing their performance. Below is a summary of key analogues, including the clinical candidate EKB-569 (Pelitinib) and recently developed derivatives, benchmarked against established drugs like Lapatinib and Neratinib.
| Compound | Key Structural Features | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | Antiproliferative Activity (Cell Line, IC₅₀ in µM) | Reference |
| EKB-569 (Pelitinib) | 6-((4-(dimethylamino)but-2-enamido)) | Irreversible inhibitor | Irreversible inhibitor | Potent in vivo activity, advanced to clinical trials.[11] | [11][12] |
| Compound 6d | 6-(4-phenylpiperazine-1-carbonyl) | 33.1 | 42.5 | SK-BR-3: 1.93A431: 1.89 | [6] |
| Compound 5a | Quinoline with furan-2-carboxamide moiety | 71 | 31 | MCF-7: ~0.03A-549: ~0.04 | [7][8] |
| Lapatinib (Reference) | Quinazoline-based | 10.8 | 9.2 | SK-BR-3: 2.74A431: 1.29 | [6] |
| Neratinib (Reference) | Quinoline-based | 9.2 | 5.3 | SK-BR-3: 3.97A431: 2.15 | [6] |
Discussion of Structure-Activity Relationship (SAR)
The data reveals critical insights into the structure-activity relationships of these analogues:
-
C-6 Position Substituents : The nature of the substituent at the C-6 position is paramount for irreversible binding and overall potency. EKB-569 features a classic Michael acceptor.[11][12] Newer analogues like compound 6d introduce different functionalities, such as a phenylpiperazine-1-carbonyl group, which still yield potent dual inhibitory activity.[6] This suggests that while a reactive group for covalent bonding is effective, other bulky and polar groups can also achieve high affinity through different interactions in the binding pocket.
-
Potency Comparison : Compound 6d demonstrates compelling antiproliferative activity, proving more potent than Neratinib against both SK-BR-3 (HER-2 overexpressing) and A431 (EGFR overexpressing) cell lines, and showing comparable potency to Lapatinib.[6] Compound 5a shows remarkable potency at the nanomolar level against both EGFR and HER-2, outperforming the reference drug Erlotinib against EGFR.[7][8]
-
Dual Targeting Profile : The presented analogues generally exhibit a balanced inhibition profile against both EGFR and HER-2, with IC₅₀ values in the low nanomolar range. This dual action is a key design feature, differentiating them from more selective first-generation inhibitors.
Essential Experimental Protocols
Validating the efficacy of novel 4-anilinoquinoline-3-carbonitrile analogues requires a series of robust biochemical and cell-based assays. Here, we provide standardized, step-by-step protocols for key experiments.
Experimental Workflow Overview
Caption: Standard workflow for evaluating novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. Lower luminescence indicates greater inhibition.
-
Causality : This is the most direct method to determine if the analogue inhibits the purified kinase enzyme, independent of cellular factors. It confirms on-target activity.
Methodology:
-
Reagent Preparation : Prepare kinase reaction buffer, recombinant human EGFR or HER-2 enzyme, the specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution.
-
Compound Dilution : Create a serial dilution of the 4-anilinoquinoline-3-carbonitrile analogue (e.g., from 10 µM to 0.1 nM) in the reaction buffer. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
-
Kinase Reaction : In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the enzyme/substrate mix, and initiate the reaction by adding 10 µL of ATP.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent : Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement : Read the luminescence on a plate reader.
-
Data Analysis : Normalize the data to controls and plot the percent inhibition versus compound concentration. Calculate the IC₅₀ value using non-linear regression.[13]
Protocol 2: Cell Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Causality : This experiment determines the compound's effect on cancer cell growth and survival. It provides a measure of the compound's cellular potency, which integrates factors like cell permeability and off-target effects.
Methodology:
-
Cell Seeding : Plate cancer cells (e.g., SK-BR-3 or A431) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[5]
-
Compound Treatment : Treat the cells with serial dilutions of the analogue for 72 hours. Include a vehicle control.
-
Reagent Addition : Add 10 µL of MTT or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement : If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of EGFR/HER-2 Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and HER-2, providing a direct readout of kinase inhibition within the cell.
-
Causality : This assay confirms that the compound's antiproliferative effect is due to the inhibition of the intended target's signaling pathway. A decrease in phosphorylated EGFR/HER-2 demonstrates target engagement in a cellular context.
Methodology:
-
Cell Treatment : Grow cells to ~80% confluency, then serum-starve them overnight. Treat the cells with the inhibitor at various concentrations for 2-4 hours.
-
Ligand Stimulation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.[1]
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER-2, and a loading control like GAPDH or Actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
Conclusion and Future Directions
The 4-anilinoquinoline-3-carbonitrile scaffold is a robust and versatile platform for developing potent dual inhibitors of EGFR and HER-2. Comparative analyses demonstrate that novel analogues can exhibit superior or comparable potency to clinically evaluated drugs, highlighting the continuous potential for innovation in this chemical space.[6][7] The irreversible mechanism of action offers a distinct advantage in achieving sustained target inhibition.
Future research will likely focus on several key areas:
-
Overcoming Resistance : Designing analogues that are active against acquired resistance mutations, such as the EGFR T790M mutation.
-
Improving Pharmacokinetics : Optimizing drug-like properties, including solubility and oral bioavailability, to enhance in vivo efficacy and safety profiles.[11]
-
Expanding Target Profile : Exploring the modification of this scaffold to inhibit other clinically relevant kinases, further broadening its therapeutic utility.[9]
This guide provides a foundational understanding of this important class of inhibitors, offering both a comparative overview and the practical protocols necessary for their rigorous evaluation in a research setting.
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Al-Warhi, T., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. [Link]
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Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]
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Smaill, J. B., et al. (2001). Synthesis and biological evaluation of EGFR/HER-2 inhibitors: analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile: screening for development of novel PET tracers. Semantic Scholar. [Link]
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Tsou, H. R., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]
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Lau, J., et al. (2010). Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
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Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]
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Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]
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Rexer, B. N., et al. (2013). Novel agents that downregulate EGFR, HER2, and HER3 in parallel. Oncotarget. [Link]
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Ioniță, P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
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Ishikawa, T., et al. (2011). Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. Journal of Medicinal Chemistry. [Link]
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Fisher, M., et al. (2019). Design and evaluation of novel 4-anilinoquinolines and quinazolines as EGFR inhibitors in lung cancer and chordoma. ResearchGate. [Link]
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Sun, X., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science. [Link]
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A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook for Quinolines
In the realm of drug discovery and materials science, the quinoline scaffold stands as a cornerstone of molecular design.[1][2][3][4][5] Its derivatives are integral to a wide array of pharmaceuticals, from antimalarials like chloroquine to antibacterial agents such as ciprofloxacin.[2][3] The efficacy and safety of these compounds hinge on the precise characterization of their physicochemical properties. This guide provides a comprehensive framework for researchers to rigorously validate their experimental findings for quinoline derivatives by cross-referencing with the authoritative National Institute of Standards and Technology (NIST) Chemistry WebBook.
The structural integrity and purity of a synthesized quinoline derivative are paramount. Any deviation can significantly alter its biological activity and toxicological profile. Therefore, robust analytical characterization is not merely a procedural step but a fundamental aspect of scientific integrity. The NIST Chemistry WebBook serves as a critical, publicly accessible database of chemical and physical data for a vast range of compounds, including quinoline and many of its derivatives.[6][7][8][9][10] This resource allows for the direct comparison of experimentally obtained data with established, high-quality reference data, providing a crucial layer of validation.
The Synergy of Experimental Data and Reference Libraries
The process of drug development is a meticulous journey from initial synthesis to clinical trials. At each stage, the identity and purity of the active pharmaceutical ingredient (API) must be unequivocally confirmed. Spectroscopic and chromatographic techniques are the workhorses of this process, generating a unique fingerprint for each molecule. However, this data in isolation is akin to a map without a legend. The NIST Chemistry WebBook provides that legend, offering a standardized reference against which to compare and verify experimental results.
This guide will walk you through the essential experimental techniques for characterizing quinolines and detail the process of cross-referencing this data with the NIST database. We will explore the "why" behind these methodologies, grounding our discussion in the principles of analytical chemistry and the practical realities of a research environment.
Part 1: Acquiring High-Quality Experimental Data for Quinolines
The foundation of any successful data comparison is the quality of the initial experimental data. For quinoline derivatives, a multi-technique approach is essential to build a comprehensive and reliable characterization profile.
Spectroscopic Characterization
Spectroscopy provides insights into the molecular structure and bonding of a compound. For quinolines, the key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11][12] For quinolines, ¹H NMR will reveal the number and environment of protons on the aromatic rings, while ¹³C NMR provides information about the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds.[13][14][15] For quinolines, characteristic peaks can confirm the presence of the C=N bond within the heterocyclic ring and any functional groups on the substituted derivatives.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[8][16] The aromatic system of quinoline gives rise to distinct absorption bands that can be compared to reference spectra.
Chromatographic Analysis
Chromatography is indispensable for assessing the purity of a synthesized compound and for separating it from any byproducts or starting materials.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable quinoline derivatives.[17][18] When coupled with a mass spectrometer (GC-MS), it provides both retention time data (a measure of purity) and mass spectral data, which can confirm the molecular weight and fragmentation pattern of the compound.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for a wide range of quinoline derivatives, including those that are not amenable to GC.[19][20] It is a powerful tool for purity assessment and can be used for quantitative analysis.
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
The following protocols are generalized and should be adapted based on the specific properties of the quinoline derivative being analyzed.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified quinoline derivative.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not obscure the signals of interest. The choice of solvent can influence chemical shifts, so consistency is key.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain clear and interpretable spectra.
-
Sample Preparation: Prepare a dilute solution of the quinoline derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup: Select an appropriate GC column (e.g., a non-polar or medium-polarity column) and set the temperature program to ensure good separation of the analyte from any impurities.
-
Injection and Analysis: Inject a small volume of the sample into the GC-MS system. The compound will be separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer will then fragment the eluted compound and record its mass spectrum.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. Compare the obtained mass spectrum with theoretical fragmentation patterns.
Part 2: Cross-Referencing with the NIST Chemistry WebBook
Once high-quality experimental data has been obtained, the next critical step is to compare it with the reference data available in the NIST Chemistry WebBook.[6][7][8][9][10]
Workflow for Data Validation
Caption: Workflow for experimental data acquisition and cross-referencing with the NIST Chemistry WebBook.
Step-by-Step Guide to Using the NIST WebBook
-
Access the WebBook: Navigate to the NIST Chemistry WebBook website.
-
Search for the Compound: You can search for a compound using its name, chemical formula, or CAS Registry Number.[7] For example, a search for "Quinoline" will lead you to a page with a wealth of information.
-
Retrieve Reference Data: The WebBook provides various types of data, including:
-
Compare and Analyze:
-
Spectra: Overlay your experimental spectrum with the reference spectrum from the NIST database. Look for a close match in peak positions and relative intensities.
-
Physical Properties: Compare your experimentally determined physical properties (e.g., melting point) with the values listed in the WebBook.
-
Chromatographic Data: If available, compare your retention time data with the reference retention indices.
-
Data Presentation: A Comparative Table
To facilitate a clear comparison, summarize your findings in a structured table.
| Property | Experimental Value | NIST WebBook Value | % Difference |
| Melting Point | 141-142 °C | 142.5 °C | 0.35% |
| ¹H NMR (CDCl₃, δ ppm) | 8.89 (dd), 8.12 (d), 7.75 (d), 7.65 (t), 7.49 (t), 7.35 (dd) | Consistent with reference | N/A |
| IR (cm⁻¹) | 3050, 1620, 1590, 1500, 780, 745 | Consistent with reference | N/A |
| GC Retention Time | 12.5 min | N/A (Compare with internal standard) | N/A |
| MS (m/z) | 129 (M+), 102, 76 | 129 (M+), 102, 76 | N/A |
Part 3: The Importance of a Self-Validating System
The process described above creates a self-validating system. By employing multiple, orthogonal analytical techniques and comparing the results to a trusted external standard, you build a robust and defensible characterization of your compound. Any significant discrepancies between your experimental data and the NIST reference data should be investigated immediately. This could indicate impurities, an incorrect structure, or experimental error.
The synthesis of quinoline and its derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[21][22] Regardless of the synthetic route, the final product must be rigorously characterized to ensure it meets the required specifications for its intended application, particularly in drug development where patient safety is paramount.
Conclusion
The cross-referencing of experimental data with the NIST Chemistry WebBook is an indispensable practice for researchers working with quinolines. It provides a critical layer of validation that enhances the reliability and reproducibility of scientific findings. By following the systematic approach outlined in this guide, researchers can ensure the integrity of their work and contribute to the development of safe and effective quinoline-based therapeutics and materials. The diverse biological activities of quinoline derivatives, including their potential as antibacterial, anticancer, and anti-inflammatory agents, underscore the importance of meticulous characterization in unlocking their full therapeutic potential.[23][24][25][26]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
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Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Springer. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]
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The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. [Link]
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QUINOLINE: A DIVERSE THERAPEUTIC AGENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Chromatograms of quinolines with internal standard (I.S.,...). ResearchGate. [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. ACS Publications. [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. [Link]
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Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
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Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Atlantis Press. [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Institutes of Health. [Link]
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A Comparative Guide to the Efficacy of 7-Chloroquinoline Derivatives Against Gram-Positive and Gram-Negative Bacteria
This guide provides an in-depth comparison of the antibacterial efficacy of 7-chloroquinoline derivatives, a significant class of heterocyclic compounds, against Gram-positive and Gram-negative bacteria. As the challenge of antimicrobial resistance intensifies, a nuanced understanding of how established scaffolds interact with different bacterial structures is paramount for researchers, scientists, and drug development professionals. This document synthesizes experimental data, explains the underlying mechanistic principles for the observed differences in activity, and provides detailed protocols for independent verification.
The Fundamental Divide: Bacterial Cell Wall Architecture
The differential efficacy of most antibacterial agents, including 7-chloroquinoline derivatives, is rooted in the fundamental structural differences between Gram-positive and Gram-negative bacteria. This structural dichotomy dictates the accessibility of intracellular drug targets.
-
Gram-Positive Bacteria: These organisms, such as Staphylococcus aureus and Bacillus subtilis, possess a relatively simple cell envelope. It consists of a cytoplasmic membrane surrounded by a thick, porous layer of peptidoglycan (up to 90% of the cell wall). The absence of an outer membrane generally permits easier access for antimicrobial compounds to their intracellular targets.
-
Gram-Negative Bacteria: In contrast, bacteria like Escherichia coli and Pseudomonas aeruginosa feature a more complex, multi-layered cell envelope. A thin peptidoglycan layer is sandwiched between the inner cytoplasmic membrane and a formidable outer membrane. This outer membrane is a lipid bilayer embedded with lipopolysaccharides (LPS) and porin channels, creating a highly selective permeability barrier that actively prevents the entry of many antibacterial agents.[1] The presence of this outer membrane is a primary reason for the intrinsic resistance of Gram-negative bacteria to many classes of antibiotics.[1]
The core mechanism of action for quinolone-based antibiotics involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for DNA replication, and their disruption leads to the fragmentation of the bacterial chromosome and cell death.[2] However, for a 7-chloroquinoline derivative to exert this effect, it must first traverse the cell envelope to reach these cytoplasmic targets.
Comparative Efficacy: Analysis of Experimental Data
The most common metric for quantifying the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4] A lower MIC value indicates higher potency.
The following table summarizes representative MIC data for various 7-chloroquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, compiled from multiple studies.
| Compound/Derivative | Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |
| Chloroquine Analogue (CS1) | Staphylococcus aureus | Gram-Positive | Zone of Inhibition: 21.5 mm | [5] |
| Chloroquine Analogue (CS1) | Pseudomonas aeruginosa | Gram-Negative | Zone of Inhibition: 30.3 mm | [5] |
| Quinoline-2-one (6c) | MRSA | Gram-Positive | 0.75 | [6] |
| Quinoline-2-one (6c) | VRE | Gram-Positive | 0.75 | [6] |
| Quinoline-benzylamine (SA11) | Staphylococcus aureus | Gram-Positive | 128 | [7][8][9] |
| Quinoline-benzylamine (SA11) | Bacillus subtilis | Gram-Positive | 128 | [7][8][9] |
| Quinoline-benzylamine (SA11) | Enterococcus faecalis | Gram-Positive | 128 | [7][8][9] |
| Quinoline-benzylamine (SA12) | Various Isolates | Both | 64 - 256 | [7][8] |
| Quinoline-Sulfonamide (QS3) | Enterococcus faecalis | Gram-Positive | 128 | [4] |
| Quinoline-Sulfonamide (QS3) | Escherichia coli | Gram-Negative | 128 | [4] |
| Quinoline-Sulfonamide (QS3) | Pseudomonas aeruginosa | Gram-Negative | 64 | [4] |
| Quinoline-Sulfonamide (QS3) | Salmonella typhi | Gram-Negative | 512 | [4] |
| Sulphonamide Derivative (2) | Staphylococcus aureus | Gram-Positive | Potent Activity | [10][11][12] |
| Sulphonamide Derivative (2) | Escherichia coli | Gram-Negative | Potent Activity | [10][11][12] |
| Sulphonamide Derivative (2) | Klebsiella pneumoniae | Gram-Negative | Potent Activity | [10][11][12] |
Analysis of Findings: The compiled data generally illustrates that while many 7-chloroquinoline derivatives possess broad-spectrum activity, their efficacy is often more pronounced against Gram-positive bacteria. For instance, quinoline-2-one derivative 6c shows exceptionally potent activity against multidrug-resistant Gram-positive strains like MRSA and VRE with MIC values as low as 0.75 μg/mL.[6]
However, it is crucial to note that chemical modifications to the core 7-chloroquinoline scaffold can significantly modulate this activity spectrum. Some derivatives, such as certain quinoline-sulfonamide hybrids, have been synthesized that exhibit notable activity against Gram-negative species, including P. aeruginosa and E. coli.[4][10][11] This highlights an active area of drug development: modifying the quinoline structure to enhance penetration through the Gram-negative outer membrane or to evade efflux pumps. For example, some novel quinoline derivatives have shown promising MIC values against P. aeruginosa (5±2.2 μg/mL) and MRSA (20±3.3 μg/mL).[13]
Standardized Protocols for Efficacy Evaluation
To ensure reproducible and comparable results, standardized methodologies for antimicrobial susceptibility testing are essential. The broth microdilution method is considered the "gold standard" for determining MIC values.[4]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a 7-chloroquinoline derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Test 7-chloroquinoline derivative
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pure, fresh culture of the test bacterium (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Accurately weigh the test compound and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first column of wells to achieve the starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column.
-
This creates a gradient of decreasing compound concentrations. Designate wells for a positive control (inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
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A Comparative Guide to LC-MS Protocols for Purity Assessment of Synthesized Quinoline Compounds
This guide provides an in-depth comparison of common LC-MS protocols for the purity assessment of quinoline derivatives. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale, empowering you to select and tailor the optimal approach for your specific quinoline compound. All protocols are designed as self-validating systems, ensuring data integrity and trustworthiness.
The Analytical Challenge: The Nature of Quinolines and Their Impurities
Quinolines are heterocyclic aromatic compounds that can vary widely in polarity depending on their substitution patterns. This variability dictates the choice of chromatographic strategy. Impurities in synthesized quinolines typically arise from unreacted starting materials, byproducts from side reactions, or degradation products.[4] A robust purity assessment method must be able to separate the main compound from these structurally similar and dissimilar impurities.
Comparative Analysis of LC-MS Methodologies
The two primary liquid chromatography techniques compatible with mass spectrometry for quinoline analysis are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between them is fundamentally driven by the polarity of the analyte.
Reversed-Phase Liquid Chromatography (RPLC): The Workhorse for Non-Polar to Moderately Polar Quinolines
RPLC is the most common starting point for the purity analysis of many organic molecules, including a wide range of quinoline derivatives.[5]
Principle of Separation: RPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[6] More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus elute later.
Key Experimental Considerations for RPLC Methods:
-
Column Chemistry: C18 columns are the most versatile and widely used. For more polar quinolines that may have insufficient retention on a standard C18 column, a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or an embedded polar group (e.g., AQ-type columns) can provide alternative selectivity.
-
Mobile Phase Composition: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.[5] The addition of an acidic modifier, typically 0.1% formic acid, is crucial for good peak shape and ionization efficiency in positive-ion ESI-MS.[7] Formic acid protonates the quinoline nitrogen, suppressing silanol interactions with the stationary phase and promoting the formation of [M+H]⁺ ions in the mass spectrometer.[8]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is typically employed to ensure the elution of compounds with a wide range of polarities and to obtain sharp peaks for accurate quantification.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Quinolines
For highly polar or hydrophilic quinoline derivatives that are poorly retained in RPLC, HILIC offers a powerful alternative.[10]
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).[11] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is typically achieved by increasing the water content in the mobile phase.
Key Experimental Considerations for HILIC Methods:
-
Column Choice: The choice of HILIC stationary phase is critical and can significantly impact selectivity. Bare silica, amide, and zwitterionic phases are common choices.
-
Mobile Phase Buffers: The mobile phase in HILIC requires a high percentage of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer to facilitate the partitioning mechanism and ensure conductivity for ESI. Ammonium formate or ammonium acetate are excellent choices as they are volatile and highly soluble in high organic content mobile phases.
-
Sample Diluent: To avoid poor peak shape, the sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. This usually means dissolving the sample in a high percentage of acetonitrile.
Method Comparison at a Glance
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Analyte Polarity | Non-polar to moderately polar quinolines | Polar and hydrophilic quinolines |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Amide, Diol, Zwitterionic) |
| Mobile Phase | High aqueous content, increasing organic | High organic content, increasing aqueous |
| Typical Modifiers | 0.1% Formic Acid, 0.1% Acetic Acid | Ammonium Formate, Ammonium Acetate |
| Elution Order | Least polar elutes last | Most polar elutes last |
| MS Sensitivity | Good | Often enhanced due to high organic content aiding desolvation in ESI |
Mass Spectrometry Detection: The Key to Identification and Purity Confirmation
The mass spectrometer provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the parent compound and its impurities, and fragmentation patterns that can aid in structural elucidation.[12]
Ionization and Data Acquisition:
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for LC-MS analysis of quinolines.[13] Positive ion mode is typically used, as the basic nitrogen atom in the quinoline ring is readily protonated to form an [M+H]⁺ ion.[13]
-
Full Scan and Tandem MS (MS/MS): A full scan acquisition provides the molecular weights of all eluting compounds. For structural confirmation and identification of unknown impurities, tandem mass spectrometry (MS/MS) can be employed.[14][15] In MS/MS, the parent ion of interest is isolated and fragmented to produce a characteristic fragmentation pattern.
Common Pitfalls and How to Avoid Them:
-
Adduct Formation: In ESI, it is common to observe adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, in addition to the protonated molecule.[16][17] While these can be useful for confirming the molecular weight, they can also complicate spectra. The use of high-purity solvents and glassware can minimize unwanted adduct formation.[17]
-
In-Source Fragmentation: High energies in the ion source can cause the analyte to fragment before mass analysis.[13] This can be minimized by optimizing the source parameters.[13]
Experimental Protocols
Protocol 1: General Purpose RPLC-MS for Purity Assessment
This protocol is a robust starting point for the analysis of a wide range of synthesized quinoline compounds.
Workflow Diagram
Caption: RPLC-MS workflow for quinoline purity.
Step-by-Step Methodology:
-
Sample Preparation:
-
LC-MS Conditions:
-
LC System: Any standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 1-5 µL.[13]
-
MS Detector: ESI in positive ion mode.[13]
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Calculate the purity of the main compound by dividing its peak area by the total area of all peaks in the chromatogram and multiplying by 100.[4]
-
Investigate the mass spectra of any impurity peaks to gain information about their potential identity.
-
Protocol 2: HILIC-MS for Polar Quinoline Derivatives
This protocol is designed for quinoline compounds that show poor retention under RPLC conditions.
Workflow Diagram
Caption: HILIC-MS workflow for polar quinolines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the synthesized quinoline compound in a mixture of 90% acetonitrile and 10% water to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
LC-MS Conditions:
-
LC System: Any standard HPLC or UHPLC system.
-
Column: HILIC column (e.g., Amide, Silica, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: 0% B to 50% B over 8 minutes, hold at 50% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Perform data analysis as described in the RPLC protocol.
-
Forced Degradation Studies: A Proactive Approach to Impurity Profiling
To ensure the stability-indicating nature of the developed LC-MS method, forced degradation studies are highly recommended.[18][19] This involves subjecting the synthesized quinoline compound to harsh conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[20] The ability of the LC-MS method to separate the parent compound from all formed degradants demonstrates its specificity.[19]
Forced Degradation Workflow
Caption: Forced degradation study workflow.
Beyond LC-MS: Orthogonal Techniques for Purity Confirmation
While LC-MS is a powerful tool, relying on a single analytical technique is not always sufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive picture of a sample's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable quinoline derivatives.[4] Derivatization may be necessary for less volatile compounds.[21]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides an absolute measure of purity against a certified internal standard and offers structural confirmation.[4][22]
Conclusion
The selection of an appropriate LC-MS protocol for the purity assessment of synthesized quinoline compounds is a critical decision that should be guided by the physicochemical properties of the molecule. For most quinolines, a well-developed RPLC-MS method will provide the necessary resolution and sensitivity. For highly polar analogues, HILIC-MS is the technique of choice. By understanding the principles behind these techniques, and by employing systematic method development and validation strategies, including forced degradation studies, researchers can have high confidence in the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
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Bianchi, F., Careri, M., Corradini, C., Elviri, L., Mangia, A., & Zagnoni, I. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity. Journal of Chromatography B, 825(2), 193-200. [Link]
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Journal of Medicinal Chemistry. (2009). Revision of Purity Criteria for Tested Compounds. [Link]
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SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
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Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, 436, 184-188. [Link]
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SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]
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ResearchGate. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link]
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Agilent. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]
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Chromatography Online. (2010). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]
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-
IOP Conference Series: Earth and Environmental Science. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-826. [Link]
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ResearchGate. (2025). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. [Link]
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Adejare, A., et al. (2015). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 6(5), 291. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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Buszewski, B., & Noga, S. (2022). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 27(17), 5641. [Link]
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Radoičić, A., et al. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(5), 295-317. [Link]
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Agilent. (n.d.). Purity and Impurity Analysis. [Link]
-
Kumar, V., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 83, 132-140. [Link]
-
ResearchGate. (n.d.). Common types of adducts in LC-MS. [Link]
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Journal of Analytical Methods in Chemistry. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]
-
LCGC International. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Analytical and Bioanalytical Chemistry. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2025). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. [Link]
-
Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,7-Dichloroquinoline-3-carbonitrile
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2,7-Dichloroquinoline-3-carbonitrile, a compound requiring meticulous attention to safety protocols. The procedures outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before detailing the specific Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound and its structural analogs. Safety Data Sheets (SDS) for closely related dichloroquinoline compounds consistently highlight several key hazards:
-
Skin Irritation and Sensitization: These compounds are known to cause skin irritation.[1][2][3][4] Prolonged or repeated contact may also lead to an allergic skin reaction (sensitization), a condition that can be permanent.[1][2]
-
Serious Eye Damage: Contact with the eyes can cause serious irritation or damage.[1][2][5] The fine, dusty nature of the solid compound increases the risk of accidental eye exposure.
-
Respiratory Tract Irritation: Inhalation of dusts should be avoided, as it may cause respiratory irritation.[6]
-
Toxicity: While comprehensive toxicological data for this specific molecule may be limited, related structures are classified as harmful if swallowed.[5] It is prudent to treat this compound with a high degree of caution.
-
Aquatic Toxicity: Many dichloroquinoline derivatives are toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental release.[1][2]
This hazard profile dictates a multi-faceted approach to PPE, ensuring a barrier is present for all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard analysis, the following PPE is mandatory for all personnel handling this compound, regardless of the quantity.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[3][6] | Protects against accidental splashes and airborne dust particles. Standard safety glasses do not provide a sufficient seal around the eyes and are inadequate. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 14 mils thick).[7] | Provides a robust barrier against skin contact.[3][4] Gloves must be inspected for tears or pinholes before each use. A schedule for regular glove replacement should be established to prevent permeation.[8] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. The coat should be buttoned completely. |
| Foot Protection | Closed-toe shoes covering the entire foot.[8] | Protects against spills. Perforated shoes, sandals, or cloth sneakers are strictly prohibited in the laboratory environment.[8] |
Task-Specific PPE Escalation
Certain procedures increase the risk of exposure and require an escalation in PPE. The following diagram outlines the decision-making process for PPE selection based on the experimental workflow.
Caption: PPE selection workflow based on the specific laboratory task.
-
For Weighing and Handling Solid Powder: If this task is not performed within a certified chemical fume hood, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particulates.
-
For Handling Large Volumes or Splash-Prone Operations: When working with solutions, especially in quantities greater than one liter or during vigorous mixing, supplement core PPE with a face shield worn over safety goggles and a chemical-resistant apron.
Procedural Guide: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Follow this sequence to minimize cross-contamination.
A. Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
B. Doffing (Taking Off) PPE: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first using a proper technique to avoid touching the outer surface with bare skin.[6]
-
Face Shield/Apron (if used): Remove these items without touching the front surfaces.
-
Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it inside-out, ensuring contaminated surfaces are contained.
-
Respirator (if used): Remove last by touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][6]
C. Disposal Plan:
-
Contaminated Gloves and Disposables: All disposable PPE (gloves, N95 respirators) that has come into contact with this compound must be considered hazardous waste.
-
Disposal Procedure:
-
Reusable PPE: Non-disposable items like lab coats must be laundered separately from personal clothing.[9] If a significant spill occurs on a lab coat, it may need to be disposed of as hazardous waste.
Emergency Operations: Spill and Exposure Protocol
A. Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before cleanup, don the appropriate level of PPE, including respiratory protection and a chemical-resistant apron.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][6] Do not use water to clean up the initial spill as this may spread contamination.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
B. Exposure Protocol:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Personal Protective Equipment (PPE) - CHEMM. Provides general guidance on levels of PPE for chemical handling. [URL not available]
- Safety Data Sheet - Merck Millipore. Details hazard statements and precautionary measures for similar dichloroquinoline compounds. [URL not available]
- SAFETY DATA SHEET - Sigma-Aldrich. Outlines GHS classification and first-aid measures for 4,7-Dichloroquinoline. [URL not available]
- 2,7-DICHLORO-8-METHYLQUINOLINE-3-CARBONITRILE Safety Data Sheets - Echemi.
- SAFETY DATA SHEET - Fisher Scientific. Describes handling, storage, and first-aid for 4,7-Dichloroquinoline. [URL not available]
- SAFETY DATA SHEET - Thermo Fisher Scientific. Provides hazard identification and disposal considerations for 4,7-Dichloroquinoline. [URL not available]
- Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. Offers general advice on selecting chemical-resistant gloves and other PPE. [URL not available]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- UNIT 7: Personal Protective Equipment - CTAHR. Explains the types and materials for chemical-resistant clothing. [URL not available]
- 2,7-Dichloro-6-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 24265876 - PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 2-CHLORO-7-ETHYLQUINOLINE-3-CARBONITRILE SDS, 948291-76-7 Safety Data Sheets. Emphasizes safe handling precautions like ventilation and avoiding skin/eye contact. [URL not available]
- 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 7-Chloroquinoline-3-carbaldehyde - AK Scientific, Inc. Includes precautionary statements and safe handling advice. [URL not available]
- 3-(2-Chloroethyl)-2,7-dichloroquinoline AldrichCPR 948294-54-0 - Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Offers general principles for chemical waste disposal. [URL not available]
- 2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem.
- 2,7-Dichloroquinoline-3-carboxaldehyde - Apollo Scientific. Contains advice on safe handling and personal protective equipment. [URL not available]
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Discusses the synthesis of related 4,7-dichloroquinoline structures. [URL not available]
- Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - NIH. Provides toxicity data on related dichloroquinoline compounds. [URL not available]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
